Product packaging for Anagyrine(Cat. No.:CAS No. 33478-03-4)

Anagyrine

Cat. No.: B12649255
CAS No.: 33478-03-4
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monolupine has been reported in Maackia tenuifolia, Thermopsis lanceolata, and other organisms with data available.
RN given refers to (7R-(7alpha,7abeta,14alpha))-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B12649255 Anagyrine CAS No. 33478-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQMASDZFXSJI-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-89-5
Record name (-)-Anagyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANAGYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Anagyrine from Anagyris foetida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid, is a prominent secondary metabolite found in the leguminous shrub Anagyris foetida. First identified in 1885, this compound has garnered significant scientific interest due to its potent teratogenic effects, primarily causing skeletal deformities in livestock, a condition known as "crooked calf disease."[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification from Anagyris foetida and presents a summary of the spectroscopic data that defined its chemical structure. Furthermore, this document explores the biological activity of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs) and the proposed signaling pathway underlying its teratogenicity. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Discovery and Occurrence

This compound was first isolated in 1885 by Hardy and Gallois from the seeds of Anagyris foetida, a plant native to the Mediterranean region.[1] This toxic shrub has a history of use in traditional medicine. Subsequent research has confirmed that this compound is a major alkaloid in various parts of the plant, including the leaves, stems, and seeds.[2][3] The concentration of this compound and other alkaloids can vary depending on the plant part and geographical location.

Isolation of this compound from Anagyris foetida

The isolation of this compound from Anagyris foetida typically involves solvent extraction of the plant material, followed by purification steps to separate it from other alkaloids and plant constituents.

Experimental Protocol: Extraction and Purification

The following protocol is a composite method based on established procedures for alkaloid extraction from Anagyris foetida and related species.

2.1.1. Plant Material Preparation: Dried and powdered leaves or seeds of Anagyris foetida are used as the starting material.

2.1.2. Extraction:

  • The powdered plant material is mixed with a 10% weight-to-weight ratio of calcium hydroxide and moistened.

  • The mixture is then percolated with 90% ethanol until the plant material is exhausted.[4]

  • The ethanol is recovered under reduced pressure to yield a concentrated extract.

  • Alternatively, a chloroform extraction can be performed.[3]

2.1.3. Acid-Base Extraction for Alkaloid Enrichment:

  • The concentrated ethanol extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

  • The acidic solution is washed with a non-polar solvent like ether to remove neutral and acidic impurities.

  • The aqueous layer is then basified with a strong base, such as 25% aqueous ammonia, to deprotonate the alkaloids, making them soluble in organic solvents.[5]

  • The alkaloids are then extracted from the basified aqueous solution using a solvent such as chloroform.[4][5]

2.1.4. Purification by Column Chromatography and Crystallization:

  • The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

  • The crude alkaloid mixture is subjected to column chromatography on silica gel.

  • The column is eluted with a solvent system, such as a chloroform-methanol gradient, to separate the individual alkaloids.[5]

  • Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • The this compound-containing fractions are combined, and the solvent is evaporated.

  • Final purification is achieved by crystallization. The residue is dissolved in a minimal amount of cold chloroform, and light petroleum is added to induce crystallization.[4]

Quantitative Data

While specific yield percentages of pure this compound from Anagyris foetida are not consistently reported in the literature, studies have quantified the concentration of this compound in various extracts.

Plant PartExtraction MethodThis compound Concentration (mg/mL)Reference
Leaves (untreated control)Aqueous Extraction16.10[2]
Seeds (untreated control)Aqueous Extraction8.70[2]

Structural Elucidation of this compound

The chemical structure of this compound was determined through a combination of chemical degradation studies and modern spectroscopic techniques.

Chemical Properties and Degradation

Early structural studies revealed several key features of this compound:

  • Catalytic hydrogenation of this compound yields tetrahydrothis compound, which was found to be identical to l-lupanine.[4]

  • Dehydrogenation of this compound derivatives with selenium or distillation with zinc dust yields bases that give positive pyrrole reactions, indicating the presence of a pyrrole or related heterocyclic ring system within the molecular framework.[4]

Spectroscopic Data

Modern spectroscopic methods have been instrumental in confirming the structure of this compound.

3.2.1. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in determining its elemental composition and structural features.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques such as HSQC and HMBC are used to establish the connectivity of atoms within the this compound molecule.

3.2.3. Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the this compound molecule.

Biological Activity and Signaling Pathway

This compound is well-documented as a potent teratogen.[1] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

This compound acts as a partial agonist at nAChRs.[6][7] It can both activate and subsequently desensitize these receptors.[6][7] The desensitization of nAChRs is believed to be the key mechanism behind its teratogenic effects.

Cell LineReceptor TypeAgonist Activity (EC50)Desensitization Activity (DC50)Reference
SH-SY5YAutonomic nAChR4.2 µM6.9 µM[6][7]
TE-671Fetal muscle-type nAChR231 µM139 µM[6][7]
Proposed Signaling Pathway for Teratogenicity

The teratogenic effects of this compound are manifested as skeletal deformities in developing fetuses. The proposed mechanism involves the following steps:

  • Ingestion and Systemic Distribution: this compound is ingested by the pregnant animal and is absorbed into the bloodstream, subsequently crossing the placental barrier.

  • Interaction with Fetal nAChRs: this compound interacts with fetal muscle-type nAChRs at the neuromuscular junction.

  • Receptor Desensitization: As a partial agonist, this compound leads to the desensitization of these receptors, making them less responsive to the endogenous neurotransmitter, acetylcholine.

  • Inhibition of Fetal Movement: The desensitization of nAChRs results in reduced fetal muscle contraction and movement.

  • Skeletal Deformities: Prolonged periods of fetal immobility during critical stages of development lead to congenital contractures and skeletal abnormalities, characteristic of "crooked calf disease."[8]

Visualizations

Experimental Workflow

Anagyrine_Isolation_Workflow plant_material Powdered Anagyris foetida (Leaves or Seeds) extraction Solvent Extraction (e.g., 90% Ethanol with Ca(OH)2) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base purification Column Chromatography (Silica Gel) acid_base->purification crystallization Crystallization purification->crystallization pure_this compound Pure this compound crystallization->pure_this compound

This compound Isolation Workflow
Proposed Signaling Pathway of this compound-Induced Teratogenicity

Anagyrine_Signaling_Pathway cluster_maternal Maternal System cluster_fetal Fetal System ingestion Ingestion of this compound absorption Systemic Absorption ingestion->absorption placental_transfer Placental Transfer absorption->placental_transfer This compound This compound placental_transfer->this compound nAChR Fetal Muscle-type Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as partial agonist desensitization Receptor Desensitization nAChR->desensitization reduced_ach_effect Reduced Acetylcholine Effect desensitization->reduced_ach_effect inhibition_movement Inhibition of Fetal Movement reduced_ach_effect->inhibition_movement deformities Skeletal Deformities inhibition_movement->deformities

This compound's Teratogenic Pathway

Conclusion

This compound, a quinolizidine alkaloid from Anagyris foetida, remains a compound of significant toxicological and pharmacological interest. This guide has provided a detailed overview of its discovery, methods for its isolation, the basis of its structural elucidation, and its mechanism of biological action. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Further investigation into the downstream signaling pathways of this compound's interaction with nAChRs could provide deeper insights into its teratogenic mechanism and potentially inform the development of therapeutic interventions.

References

An In-depth Technical Guide to the Anagyrine Biosynthesis Pathway in Lupinus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in various species of the genus Lupinus. Its significance lies in its teratogenic effects on livestock, causing a condition known as "crooked calf disease," and its potential pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its negative impacts on agriculture and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the known enzymatic steps, proposed mechanisms for the formation of its characteristic α-pyridone ring, and the regulatory factors involved. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and related alkaloids, as well as for the characterization of key biosynthetic enzymes.

Introduction to this compound and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites synthesized by plants, particularly within the legume family (Fabaceae).[1] These alkaloids are derived from the amino acid L-lysine and are known for their ecological roles, primarily as defense compounds against herbivores and pathogens.[2] this compound is a notable QA due to its potent teratogenic activity.[3] Several Lupinus species, including Lupinus caudatus (tailcup lupine) and Lupinus sericeus (silky lupine), are known to produce significant amounts of this compound.[3] The presence of this compound in these plants poses a significant threat to livestock, particularly pregnant cattle, leading to congenital disabilities in their offspring.[3]

The General Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general quinolizidine alkaloid pathway. This core pathway begins with the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[4] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1] Through a series of condensation and cyclization reactions, which are not yet fully elucidated, Δ¹-piperideine units are thought to assemble into the tetracyclic core structure of QAs, such as sparteine and lupanine.

Figure 1: Overview of the this compound Biosynthesis Pathway.

The this compound-Specific Biosynthetic Steps: Formation of the α-Pyridone Ring

The defining structural feature of this compound is its α-pyridone ring. The enzymatic steps that lead to the formation of this moiety from the general tetracyclic QA precursors are the least understood part of the pathway. Current hypotheses suggest a two-step process involving dehydrogenation followed by oxidation.

3.1. Proposed Dehydrogenation Step:

It is proposed that a dehydrogenase enzyme introduces a double bond into one of the piperidine rings of a tetracyclic precursor, such as lupanine or sparteine. This would create an enamine intermediate. While a specific lupanine or sparteine dehydrogenase responsible for this step in this compound biosynthesis has not yet been identified, the involvement of dehydrogenases in other alkaloid biosynthetic pathways is well-documented.[5][6][7][8]

3.2. Proposed Oxidation Step:

The subsequent step is likely the oxidation of the enamine intermediate to form the α-pyridone ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYP450s).[9][10][11] Transcriptomic studies of Lupinus species have identified numerous CYP450 genes that are co-expressed with known QA biosynthetic genes, making them strong candidates for involvement in this final step of this compound formation.[4][12] For instance, a study on narrow-leafed lupin identified a CYP450, CYP71D189, and a short-chain dehydrogenase/reductase (SDR1) as being involved in the conversion of (-)-sparteine to other QAs.[13][14] This provides compelling evidence that similar enzyme classes are responsible for the structural modifications leading to this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the genetic level. Transcriptional regulation plays a key role in controlling the expression of biosynthetic genes.

4.1. Transcriptional Regulation:

Recent research has identified a transcription factor, RAP2-7, belonging to the APETALA2/ethylene-responsive factor (AP2/ERF) family, as a likely key regulator of QA biosynthesis in Lupinus angustifolius.[12][15][16] The expression of RAP2-7 is significantly higher in high-alkaloid ("bitter") lupin varieties compared to low-alkaloid ("sweet") ones.[12] Furthermore, the expression of RAP2-7 is positively correlated with the expression of known QA biosynthetic genes, including LDC and CAO.[12] While its direct role in regulating the this compound-specific branch of the pathway remains to be elucidated, it is plausible that RAP2-7 controls the overall flux into the QA pathway, thereby influencing the amount of precursor available for this compound synthesis.

Quantitative Data on this compound Content in Lupinus Species

The concentration of this compound can vary significantly between different Lupinus species and even within different accessions of the same species. Environmental factors and the developmental stage of the plant can also influence alkaloid content.

Lupinus SpeciesThis compound Concentration (g/kg dry matter)Total Alkaloid Concentration (g/kg dry matter)Reference
L. caudatus (Tailcup Lupine)≥ 1.446 - 12[3]
L. sericeus (Silky Lupine)Variable, can be highVariable[3]
L. leucophyllusVariableVariable[5]
L. sulphureusVariableVariable[5]
Mt. Rose Lupine10.2719.14[17]
Burke's LupineVariable, one accession highHigh[17]
Spurred Lupine~0.1 (in detectable collections)8 - 25[17]

Table 1: this compound and Total Alkaloid Content in Various Lupinus Species.

Experimental Protocols

6.1. Extraction and Analysis of this compound and Other Quinolizidine Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and quantification of this compound and other QAs from plant material.

Materials:

  • Dried and ground plant material (e.g., seeds, leaves)

  • 1 M Hydrochloric acid (HCl)

  • 3 M Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Internal standard (e.g., epi-lupinine)

  • Solid-phase extraction (SPE) columns (e.g., Isolute® HM-N)

  • Rotary evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Weigh approximately 300 mg of dried, ground plant material into a flask.

    • Add 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.

    • Centrifuge the mixture at 8,500 rpm for 10 minutes.

    • Recover the supernatant and adjust the pH to 12 with 3 M NH₄OH.[9]

  • Solid-Phase Extraction (SPE):

    • Load the alkalized supernatant onto a pre-conditioned Isolute® HM-N column.

    • Elute the alkaloids with 30 mL of CH₂Cl₂ (in three portions of 10 mL).[9]

    • Collect the eluate and concentrate to dryness using a rotary evaporator at 40°C.

  • Sample Preparation for GC-MS:

    • Resuspend the dried alkaloid extract in 1 mL of methanol.

    • Add a known concentration of an internal standard.

    • Filter the sample through a 0.22 µm syringe filter.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set the injector and detector temperatures appropriately (e.g., 250°C and 280°C, respectively).

    • Program the oven temperature with a gradient to achieve separation of the alkaloids (e.g., start at 120°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min).

    • Acquire mass spectra in the range of 50-550 m/z.

    • Identify this compound and other QAs by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify the alkaloids by comparing the peak area of each compound to that of the internal standard.

6.2. Lysine Decarboxylase (LDC) Enzyme Assay (Colorimetric Method)

This protocol provides a method for determining the activity of LDC, the first committed enzyme in the QA biosynthetic pathway.

Materials:

  • Plant tissue extract (e.g., from young leaves)

  • L-lysine solution (substrate)

  • Pyridoxal-5'-phosphate (PLP) solution (cofactor)

  • Tris-HCl buffer (pH 8.5)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

  • Sodium bicarbonate buffer (pH 8.5)

  • Hydrochloric acid (HCl)

  • Toluene

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the plant tissue extract.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the L-lysine solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding HCl.

  • Derivatization of Cadaverine:

    • To a portion of the reaction mixture, add sodium bicarbonate buffer and TNBS solution.

    • Incubate at 42°C for 6 minutes. The solution will turn yellow/orange as TNBS reacts with the primary amine of cadaverine.[18]

    • Cool the reaction on ice.

  • Extraction and Quantification:

    • Extract the TNP-cadaverine product into toluene.

    • Measure the absorbance of the toluene phase at a specific wavelength (e.g., 340 nm).

    • Calculate the amount of cadaverine produced by comparing the absorbance to a standard curve prepared with known concentrations of cadaverine.

    • Enzyme activity can be expressed as nmol of cadaverine produced per minute per mg of protein.

Experimental Workflows and Signaling Pathways

Experimental_Workflow_QA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material (Lupinus sp.) Grinding Grinding Plant_Material->Grinding Extraction Acid-Base Extraction Grinding->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE GC_MS GC-MS Analysis SPE->GC_MS LC_MS LC-MS/MS Analysis SPE->LC_MS Identification Alkaloid Identification GC_MS->Identification LC_MS->Identification Quantification Alkaloid Quantification Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2: Experimental Workflow for Quinolizidine Alkaloid Analysis.

Regulatory_Pathway_QA_Biosynthesis cluster_regulation Transcriptional Regulation cluster_biosynthesis QA Biosynthesis Genes cluster_products Metabolic Products RAP2_7 RAP2-7 Transcription Factor LDC LDC Gene RAP2_7->LDC Positive Regulation CAO CAO Gene RAP2_7->CAO Positive Regulation Other_QA_Genes Other QA Biosynthesis Genes (e.g., Dehydrogenases, CYP450s) RAP2_7->Other_QA_Genes Positive Regulation (Hypothesized) QAs Quinolizidine Alkaloids (including this compound) Other_QA_Genes->QAs Enzymatic Conversion

Figure 3: Proposed Regulatory Pathway of Quinolizidine Alkaloid Biosynthesis.

Future Directions and Research Perspectives

While significant progress has been made in understanding the general quinolizidine alkaloid pathway, the specific steps leading to this compound remain an active area of research. Future efforts should focus on:

  • Identification and characterization of the dehydrogenase and cytochrome P450 enzymes responsible for the formation of the α-pyridone ring. This can be achieved through a combination of transcriptomics, proteomics, and enzyme assays using putative precursors.

  • Elucidation of the regulatory network controlling the this compound-specific branch of the pathway. This includes identifying other transcription factors that may work in concert with RAP2-7 to fine-tune the expression of the necessary biosynthetic genes.

  • Metabolic engineering of Lupinus species to reduce or eliminate this compound production in agriculturally important cultivars. This could involve the use of gene editing technologies like CRISPR/Cas9 to knock out key biosynthetic genes.

  • Exploring the pharmacological potential of this compound and its derivatives. A thorough understanding of its biosynthesis will facilitate the production of these compounds for further investigation.

Conclusion

The biosynthesis of this compound in Lupinus species is a complex process that builds upon the general quinolizidine alkaloid pathway. The key to its formation lies in the enzymatic machinery that creates the α-pyridone ring, a process likely involving dehydrogenases and cytochrome P450 monooxygenases. The transcription factor RAP2-7 appears to be a master regulator of the overall pathway. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate this fascinating and important biosynthetic pathway. Continued research in this area will not only contribute to safer agricultural practices but may also unlock the potential of this compound and related compounds in medicine.

References

An In-Depth Technical Guide to the Teratogenic Effects of Anagyrine in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagyrine, a quinolizidine alkaloid present in numerous species of the Lupinus genus, is a potent teratogen in livestock, primarily affecting cattle. Ingestion of this compound-containing plants during specific periods of gestation can lead to a congenital condition known as "crooked calf syndrome" (CCS), characterized by severe skeletal deformities. This guide provides a comprehensive overview of the teratogenic effects of this compound, including its mechanism of action, susceptible species, clinical manifestations, and the quantitative relationship between exposure and teratogenesis. Detailed experimental protocols for studying this compound-induced teratogenicity and analytical methods for its quantification are also presented.

Introduction to this compound and Crooked Calf Syndrome

This compound is a naturally occurring alkaloid that acts as a potent teratogen, a substance that can cause birth defects.[1] It is found in various species of lupines (Lupinus spp.), which are common on rangelands in western North America.[1][2] Livestock, particularly pregnant cows, that graze on these plants are at risk of giving birth to offspring with debilitating and often lethal congenital deformities.[3]

The constellation of birth defects induced by this compound is collectively referred to as crooked calf syndrome.[3] The clinical signs of CCS are primarily skeletal and include:

  • Arthrogryposis: Flexure and contraction of the joints, especially in the forelimbs.[2]

  • Scoliosis: Lateral curvature of the spine.[2]

  • Kyphosis: Abnormal outward curvature of the spine (humpback).[2]

  • Torticollis: Twisting of the neck.[2]

  • Cleft palate: A fissure in the roof of the mouth.[2]

The severity of these malformations can range from mild limb deviations to severe, life-threatening deformities that may necessitate euthanasia of the newborn animal.[3] The incidence of crooked calf syndrome can vary significantly, from 1-5% in affected herds to over 30% in years with high lupine growth and this compound concentrations.[4]

Quantitative Data on this compound Teratogenesis

The teratogenic potential of this compound is influenced by the dose, the gestational stage at the time of exposure, and the concentration of the alkaloid in the ingested plant material.

This compound Concentration in Lupinus Species

The concentration of this compound varies considerably among different Lupinus species and even within the same species depending on the geographical location, environmental conditions, and stage of plant growth. This compound levels tend to be highest in the seeds and pods and increase as the plant matures.[5]

Lupinus SpeciesCommon NameThis compound Concentration (g/kg dry matter)Reference
Lupinus leucophyllusVelvet Lupine0.27% (in dosed plant material)[2]
Lupinus sericeusSilky LupineCan be the predominant alkaloid[6]
Lupinus caudatusTailcup LupineThis compound is not a major portion of total alkaloids[6]
Velvet Lupine (pod stage)-0.29% (2007) - 0.37% (2008)[5]
Teratogenic Dose and Susceptible Gestational Period

Experimental studies have established a critical threshold for this compound-induced teratogenesis in cattle.

ParameterValueReference
Teratogenic Dose of this compound1.44 g/kg of ingested substance[6]
Susceptible Gestational Period in CattleDays 40 to 100 of gestation[7]
Pharmacokinetics of this compound in Cattle

The absorption, distribution, metabolism, and excretion of this compound in cattle influence its teratogenic potential. Studies have shown that body condition can affect the pharmacokinetics of this alkaloid.

Pharmacokinetic ParameterHigh Body Condition (HBC) CowsLow Body Condition (LBC) CowsReference
Time to Peak Serum Concentration (Tmax)2 hours12 hours[4][8]
Maximum Serum Concentration (Cmax)538 ± 159 ng/mL182 ± 23 ng/mL[2][8]
Area Under the Curve (AUC)8,111 ± 2,238 ng·h/mL3,410 ± 509 ng·h/mL[8]
Elimination Half-life (t1/2)7.8 ± 0.8 hours9.6 ± 2.0 hours[2][8]
Absorption Half-life (t1/2a)1.7 ± 1.2 hours2.7 ± 0.7 hours[2]
Distribution Half-life (t1/2d)3.4 ± 1.7 hours3.9 ± 1.4 hours[2]

Mechanism of this compound-Induced Teratogenesis

The primary mechanism of this compound's teratogenic action is the inhibition of fetal movement.[1] this compound acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of the developing fetus.[3][8]

Continuous exposure to this compound leads to a prolonged desensitization of these receptors, rendering them unresponsive to acetylcholine, the neurotransmitter responsible for muscle contraction. The resulting reduction in fetal movement during critical periods of skeletal development leads to the characteristic contractures and deformities of crooked calf syndrome.

anagyrine_mechanism This compound This compound Ingestion by Pregnant Cow absorption Absorption into Maternal Circulation This compound->absorption placenta Placental Transfer to Fetus absorption->placenta nAChR Nicotinic Acetylcholine Receptors (nAChRs) on Fetal Muscle placenta->nAChR desensitization nAChR Desensitization nAChR->desensitization This compound Binding (Partial Agonist) reduced_movement Reduced Fetal Movement desensitization->reduced_movement deformities Skeletal Deformities (Crooked Calf Syndrome) reduced_movement->deformities

Proposed mechanism of this compound-induced teratogenesis.

Experimental Protocols

Investigating the teratogenic effects of this compound requires controlled animal studies and precise analytical methods for alkaloid quantification.

In Vivo Teratogenicity Study in Cattle

This protocol outlines a typical experimental design to assess the teratogenic potential of this compound-containing lupines in pregnant cows.

experimental_workflow animal_selection Selection of Pregnant Cows (Gestation Day 40-70) dosing Oral Administration of Ground Lupine Material (e.g., 2.0 g/kg BW) animal_selection->dosing blood_sampling Serial Blood Sampling (0-60 hours post-dosing) dosing->blood_sampling monitoring Monitoring of Pregnancy and Fetal Development dosing->monitoring serum_extraction Serum Separation and Alkaloid Extraction blood_sampling->serum_extraction gcms_analysis GC-MS Quantification of this compound serum_extraction->gcms_analysis birth Observation and Assessment of Calves at Birth monitoring->birth necropsy Necropsy and Detailed Examination of Deformed Calves birth->necropsy

Experimental workflow for this compound teratogenicity study.

Methodology:

  • Animal Selection: Select healthy, pregnant cows confirmed to be within the susceptible gestational period (days 40-100).[4] House the animals in individual pens and provide a controlled diet.

  • Dosing: Prepare the dosing material by drying and grinding the aerial parts of this compound-containing Lupinus species. Administer a single oral dose (e.g., 2.0 g/kg of body weight) via oral gavage.[4]

  • Blood Collection: Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 60 hours) post-dosing.[4]

  • Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store the serum samples at -20°C until analysis.

  • Clinical Observation: Monitor the cows throughout the remainder of their gestation for any signs of toxicity.

  • Calf Assessment: At parturition, thoroughly examine each calf for the presence and severity of any congenital abnormalities characteristic of crooked calf syndrome.

  • Necropsy: Perform a detailed necropsy on any stillborn or euthanized deformed calves to document the full extent of the malformations.

Quantification of this compound in Plant Material and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound is crucial for dose-response studies and risk assessment. GC-MS is a widely used and reliable method for this purpose.

5.2.1 Sample Preparation

  • Plant Material:

    • Dry the plant material at 50°C and grind it to a fine powder.

    • Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using sonication or maceration.

    • Filter the extract and evaporate the solvent to obtain a crude alkaloid extract.

    • Further purify the extract using solid-phase extraction (SPE) if necessary.[4]

  • Serum:

    • To a known volume of serum, add an internal standard (e.g., caffeine).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) or use solid-phase extraction to isolate the alkaloids.[4]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

5.2.2 GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 GC with a mass selective detector).[4]

  • Column: A capillary column suitable for alkaloid analysis (e.g., J&W DB-5, 30 m x 0.33 mm i.d.).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Temperature Program: An appropriate temperature gradient to achieve good separation of the alkaloids. For example: initial temperature of 100°C for 1 min, ramp to 200°C at 50°C/min, then ramp to 320°C at 5°C/min.[4]

  • Injection Mode: Splitless injection.[4]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Generate a calibration curve using certified this compound standards and the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.[4]

Conclusion and Future Directions

This compound poses a significant threat to the livestock industry, particularly in regions where teratogenic lupines are prevalent. A thorough understanding of its teratogenic mechanism, dose-response relationship, and the factors influencing its concentration in plants is essential for developing effective mitigation strategies. These strategies may include targeted grazing management to avoid lupine ingestion during the critical gestational window and the development of biomarkers to identify exposed animals.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound-induced nAChR desensitization to better understand the molecular basis of the resulting skeletal deformities. Additionally, the development of rapid and field-portable diagnostic tests for this compound in plants and animal fluids would be invaluable for real-time risk assessment and management. Continued investigation into the genetic and environmental factors that control this compound production in Lupinus species could also lead to the development of low-anagyrine lupine cultivars for safer forage.

References

Anagyrine-Induced Crooked Calf Disease: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagyrine, a quinolizidine alkaloid present in several species of the Lupinus genus, is a potent teratogen responsible for "crooked calf disease," a congenital condition in cattle characterized by skeletal deformities and cleft palate. The underlying mechanism of this toxicity is not direct cellular damage but rather a functional disruption of fetal development. This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), leading to a reduction in fetal movement during critical periods of gestation. This fetal immobility prevents the normal development of the musculoskeletal system, resulting in the characteristic malformations of crooked calf disease. This whitepaper provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols relevant to the study of this compound-induced teratogenesis.

Introduction

Crooked calf disease (CCD) is a significant concern for the livestock industry in regions where cattle graze on lupine-infested rangelands. The disease manifests as a range of congenital abnormalities, including arthrogryposis (joint contractures), scoliosis (spinal curvature), torticollis (twisted neck), and cleft palate.[1] Decades of research have identified the quinolizidine alkaloid this compound as the primary causative agent. This document synthesizes the current understanding of the molecular and physiological pathways that lead from maternal ingestion of this compound to the development of CCD.

The Molecular Mechanism: Targeting Nicotinic Acetylcholine Receptors

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR). These ligand-gated ion channels are crucial for neuromuscular transmission and are vital for fetal movement.

This compound acts as a competitive antagonist at nAChRs, meaning it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, acetylcholine. This antagonism has been demonstrated to lead to the desensitization of these receptors.[2] The functional consequence of this receptor blockade is a reduction in neuromuscular signaling, leading to a state of fetal sedation or paralysis.[3][4]

The interaction of this compound with nAChRs is a critical initiating event in the pathogenesis of crooked calf disease. The subsequent lack of fetal movement during key developmental windows is the direct cause of the observed birth defects.

This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes/ Desensitizes FetalMovement Fetal Movement This compound->FetalMovement Inhibits NeuromuscularJunction Neuromuscular Junction nAChR->NeuromuscularJunction Mediates Transmission Acetylcholine Acetylcholine Acetylcholine->nAChR Activates NeuromuscularJunction->FetalMovement Stimulates SkeletalDevelopment Normal Skeletal Development FetalMovement->SkeletalDevelopment Essential for CrookedCalfDisease Crooked Calf Disease (Arthrogryposis, Scoliosis, Cleft Palate) FetalMovement->CrookedCalfDisease Lack of movement leads to

Figure 1: Signaling pathway of this compound-induced crooked calf disease.

Pathophysiology: The Role of Fetal Immobility

Normal fetal development, particularly of the musculoskeletal system, is critically dependent on movement in utero. These movements are essential for the proper formation of joints, the development of muscle mass, and the prevention of contractures.

The susceptible period for this compound-induced teratogenesis in cattle is between 40 and 100 days of gestation.[3][5] Ingestion of this compound-containing lupines during this window leads to a dose-dependent decrease in fetal movement. If the period of immobility is sustained, the developing fetus is essentially "fixed" in one position, leading to the characteristic deformities of crooked calf disease. Cleft palate is specifically associated with a lack of tongue movement during palatal shelf fusion, which occurs between days 40 and 50 of gestation.[4]

cluster_Maternal Maternal Ingestion cluster_Fetal Fetal Effects cluster_Outcome Teratogenic Outcome Lupine Ingestion Lupine Ingestion Anagyrine_in_Fetus This compound crosses placenta Lupine Ingestion->Anagyrine_in_Fetus nAChR_Blockade nAChR Blockade in Fetal Neuromuscular Junction Anagyrine_in_Fetus->nAChR_Blockade Reduced_Movement Reduced Fetal Movement nAChR_Blockade->Reduced_Movement Skeletal_Malformations Skeletal Malformations (Arthrogryposis, Scoliosis) Reduced_Movement->Skeletal_Malformations Cleft_Palate Cleft Palate Reduced_Movement->Cleft_Palate

Figure 2: Logical flow from maternal exposure to teratogenic outcome.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and crooked calf disease.

Table 1: Incidence of Crooked Calf Disease in Field Observations

LocationYear(s)Incidence RateReference
Northeastern Oregon1990s51% (67 of 131 calves) in one herd[1]
Channeled Scablands, WA1997High prevalence, several hundred calves deformed[3]
Channeled Scablands, WAAnnually1-5% considered "normal"[6]

Table 2: this compound Concentration in Lupinus Species

Lupinus SpeciesPlant PartThis compound Concentration (% of dry weight)Reference
L. sulphureusSeed1.84%[1]
L. sulphureusSeed Pods45% of total alkaloids (42 mg/g total)[1]
L. leucophyllusFlowers and PodsGreatest concentration[7]

Table 3: Serum this compound Concentrations in Cattle

Animal ModelDosing RegimenPeak Serum Concentration (µg/mL)Time to PeakReference
High Body Condition Cows2.0 g/kg BW ground L. leucophyllus~1.52 hours[8]
Low Body Condition Cows2.0 g/kg BW ground L. leucophyllus~0.512 hours[8]

Table 4: this compound Interaction with Nicotinic Acetylcholine Receptors

Cell LineReceptor TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC504.2[2]
SH-SY5YAutonomic nAChRDC506.9[2]
TE-671Fetal muscle-type nAChREC50231[2]
TE-671Fetal muscle-type nAChRDC50139[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols.

Animal Dosing and Sample Collection

Objective: To induce crooked calf disease experimentally and collect biological samples for analysis.

Protocol:

  • Animal Model: Pregnant beef cows, gestationally staged between 40 and 70 days.

  • Test Substance: Dried, ground Lupinus species known to contain this compound (e.g., L. leucophyllus).

  • Dosing: Administer a daily oral dose of the ground lupine material (e.g., 1.1 g/kg body weight) via gavage for a specified period (e.g., 10-30 days).

  • Control Group: Administer a daily oral dose of a non-teratogenic feed, such as alfalfa, of the same weight.

  • Blood Collection: Collect blood samples via jugular venipuncture at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-dosing) to establish a pharmacokinetic profile.

  • Calf Examination: At birth, perform a thorough clinical examination of the calves, documenting any gross abnormalities of the limbs, spine, and palate.

Start Start SelectCows Select Pregnant Cows (40-70 days gestation) Start->SelectCows DivideGroups Divide into Treatment and Control Groups SelectCows->DivideGroups DoseCows Daily Oral Dosing (Lupine or Alfalfa) DivideGroups->DoseCows CollectBlood Collect Blood Samples (Pharmacokinetics) DoseCows->CollectBlood During dosing period MonitorPregnancy Monitor Pregnancy DoseCows->MonitorPregnancy Calving Calving MonitorPregnancy->Calving ExamineCalves Examine Calves for Deformities Calving->ExamineCalves End End ExamineCalves->End

Figure 3: Experimental workflow for in vivo this compound studies.
Ultrasound Monitoring of Fetal Movement

Objective: To quantify the effect of this compound on fetal activity.

Protocol:

  • Equipment: Real-time B-mode ultrasound scanner with a 5.0-7.5 MHz linear rectal transducer.

  • Procedure: Perform transrectal ultrasonography on pregnant cows.

  • Data Collection: Once the fetus is visualized, record the number of distinct fetal movements (e.g., limb flexion/extension, whole-body movements) over a standardized time period (e.g., 5 minutes).

  • Frequency: Conduct ultrasound examinations at regular intervals throughout the dosing period to correlate fetal movement with serum this compound concentrations.

This compound Extraction and Analysis by GC-MS

Objective: To quantify this compound concentrations in plant material and biological samples.

Protocol:

  • Extraction from Plant Material:

    • Homogenize dried, ground plant material.

    • Perform a solid-liquid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

    • Purify the extract using solid-phase extraction (SPE) to isolate the alkaloid fraction.

  • Extraction from Serum:

    • Perform a liquid-liquid extraction of the serum with an organic solvent (e.g., dichloromethane) at an alkaline pH.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: DB-5ms or equivalent.

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the alkaloids.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

    • Quantification: Use a standard curve prepared from a certified this compound reference standard.

Cell-Based Nicotinic Acetylcholine Receptor Assay

Objective: To determine the functional interaction of this compound with nAChRs.

Protocol:

  • Cell Lines: Use cell lines stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for autonomic nAChRs, TE-671 for fetal muscle-type nAChRs).

  • Assay Principle: Utilize a membrane potential-sensitive fluorescent dye to measure changes in cell membrane potential upon receptor activation.

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Load the cells with the membrane potential-sensitive dye.

    • Add varying concentrations of this compound to the wells and incubate.

    • Add a fixed concentration of a known nAChR agonist (e.g., acetylcholine or a synthetic agonist like epibatidine).

    • Measure the change in fluorescence using a plate reader.

  • Data Analysis:

    • To determine agonistic activity, measure the fluorescence change induced by this compound alone and calculate the EC50 value.

    • To determine antagonistic activity (desensitization), measure the inhibition of the agonist-induced fluorescence change by pre-incubation with this compound and calculate the DC50 value.

Conclusion and Future Directions

The mechanism of this compound-induced crooked calf disease is well-established, with the antagonism of nicotinic acetylcholine receptors and subsequent reduction in fetal movement being the pivotal events. This understanding has significant implications for livestock management, including strategies to avoid grazing on high-risk pastures during the susceptible period of gestation.

For drug development professionals, the specific interaction of this compound with nAChRs provides a valuable model for studying the teratogenic potential of other compounds that may target this receptor family. Future research should focus on:

  • Developing more rapid and field-portable methods for detecting this compound in lupines.

  • Identifying genetic markers for susceptibility to this compound-induced teratogenesis in cattle.

  • Exploring potential therapeutic interventions to mitigate the effects of this compound exposure during pregnancy.

By continuing to build upon the foundational knowledge outlined in this whitepaper, the scientific community can work towards minimizing the impact of crooked calf disease and enhancing the safety of novel therapeutic agents.

References

Anagyrine's Interaction with Nicotinic and Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen. Its toxic effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to inhibition of fetal movement. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with both nicotinic and muscarinic acetylcholine receptors. It consolidates quantitative data, details experimental methodologies for assessing these interactions, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

This compound's interaction with the cholinergic system, particularly nicotinic acetylcholine receptors, is of significant interest due to its role in developmental toxicology. Understanding the molecular mechanisms underlying these interactions is crucial for risk assessment and the development of potential therapeutic interventions. This document serves as a comprehensive resource for researchers, summarizing the key findings on this compound's activity at nAChRs and its comparatively weaker interaction with muscarinic acetylcholine receptors (mAChRs).

Quantitative Data Summary

The interaction of this compound with nicotinic and muscarinic receptors has been quantified in various studies. The following tables summarize the key affinity and functional data.

Table 1: this compound Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cell LineReceptor TypeAssay TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChR (predominantly α3β4)Membrane Potential AssayEC50 (Activation)4.2[1][2]
SH-SY5YAutonomic nAChR (predominantly α3β4)Membrane Potential AssayDC50 (Desensitization)6.9[1][2]
TE-671Fetal Muscle-type nAChRMembrane Potential AssayEC50 (Activation)231[1][2]
TE-671Fetal Muscle-type nAChRMembrane Potential AssayDC50 (Desensitization)139[1][2]

Table 2: this compound Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

PreparationReceptor TypeAssay TypeParameterValueReference
Porcine BrainMixed MuscarinicRadioligand BindingAffinityMicromolar (µM) range[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture and Maintenance
  • SH-SY5Y Cells: This human neuroblastoma cell line endogenously expresses autonomic nAChRs, primarily the α3β4 subtype. Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • TE-671 Cells: This human rhabdomyosarcoma cell line expresses the fetal muscle-type nAChR. Culture conditions are similar to those for SH-SY5Y cells, using DMEM with 10% FBS and antibiotics.

Membrane Potential Assay for nAChR Function

This functional assay is a high-throughput method to assess the activation and desensitization of ligand-gated ion channels like nAChRs.

  • Principle: The assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. Activation of nAChRs by an agonist leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization, which is detected as a change in fluorescence.

  • Materials:

    • SH-SY5Y or TE-671 cells

    • 96-well black-walled, clear-bottom microplates

    • Membrane potential-sensitive fluorescent dye (e.g., from Molecular Devices)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

    • This compound and other test compounds

    • Positive control agonist (e.g., Acetylcholine, Epibatidine)

    • Fluorescence plate reader with fluidic handling capabilities

  • Procedure:

    • Cell Plating: Seed SH-SY5Y or TE-671 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye solution prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Compound Addition and Fluorescence Reading:

      • Place the plate in a fluorescence plate reader.

      • Establish a baseline fluorescence reading.

      • For Activation (EC50 determination): Add varying concentrations of this compound to the wells and record the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum activation at that concentration.

      • For Desensitization (DC50 determination): Pre-incubate the cells with varying concentrations of this compound for a defined period. Then, add a fixed, high concentration of a potent nAChR agonist (e.g., acetylcholine) and measure the subsequent fluorescence response. A reduced response in the presence of this compound indicates desensitization.

    • Data Analysis:

      • Normalize the fluorescence data to the baseline and/or a positive control.

      • Plot the normalized response against the logarithm of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for activation) and DC50 (for desensitization) values.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a ligand (in this case, this compound) to its receptor.

  • Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the receptor competes with the unlabeled test compound (this compound) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the affinity (Ki) of the test compound can be calculated.

  • Materials:

    • Receptor source:

      • For nAChRs: Membranes from cells expressing the receptor subtype of interest (e.g., SH-SY5Y, TE-671) or from brain tissue.

      • For mAChRs: Membranes from porcine brain or cells expressing specific mAChR subtypes.

    • Radioligand (e.g., [3H]-Epibatidine for nAChRs, [3H]-N-methylscopolamine for mAChRs).

    • Unlabeled this compound.

    • Assay buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Homogenize the cell or tissue source in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

    • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the this compound concentration.

      • Fit the data to a competition binding curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound acts as a partial agonist at nAChRs. This means it binds to the receptor and elicits a submaximal response compared to a full agonist like acetylcholine. Following initial activation, prolonged exposure to this compound leads to receptor desensitization, a state where the receptor is unresponsive to further stimulation by an agonist.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) This compound->nAChR Binds Desensitization Receptor Desensitization This compound->Desensitization Prolonged Exposure Leads to Depolarization Membrane Depolarization nAChR->Depolarization Partial Activation Ca_influx Ca²⁺ Influx nAChR->Ca_influx nAChR->Desensitization Downstream Downstream Signaling (e.g., Ca²⁺-dependent kinases) Depolarization->Downstream Ca_influx->Downstream

This compound's partial agonism and desensitization of nAChRs.
Muscarinic Acetylcholine Receptor (mAChR) Signaling

This compound's interaction with mAChRs is significantly weaker than with nAChRs. Muscarinic receptors are G-protein coupled receptors (GPCRs) and are classified into five subtypes (M1-M5) that couple to different G-proteins and initiate distinct downstream signaling cascades. While direct functional consequences of this compound binding to mAChRs are not well-documented, a general overview of mAChR signaling is provided for context.

mAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M1_M3_M5 M1, M3, M5 mAChRs ACh->M1_M3_M5 Binds M2_M4 M2, M4 mAChRs ACh->M2_M4 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

General signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for this compound Receptor Interaction Studies

The following diagram outlines a typical workflow for investigating the interaction of a compound like this compound with target receptors in a cell-based screening context.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Functional Assay (Membrane Potential) cluster_binding Binding Assay (Radioligand) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y, TE-671) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells membrane_prep Prepare Cell Membranes cell_culture->membrane_prep dye_loading Load Cells with Membrane Potential Dye plate_cells->dye_loading compound_addition Add this compound (Dose-Response) dye_loading->compound_addition read_fluorescence Read Fluorescence (Plate Reader) compound_addition->read_fluorescence data_normalization Data Normalization read_fluorescence->data_normalization competitive_binding Competitive Binding with Radioligand and this compound membrane_prep->competitive_binding filtration Filtration and Washing competitive_binding->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting scintillation_counting->data_normalization curve_fitting Dose-Response Curve Fitting data_normalization->curve_fitting parameter_determination Determine EC₅₀, DC₅₀, Ki curve_fitting->parameter_determination

References

Anagyrine Content Variation in Plant Parts and Growth Stages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus genus, is a potent teratogen known to cause "crooked calf disease" in livestock.[1] The concentration and distribution of this compound within the plant are highly variable, depending on the plant part, developmental stage, and species. This technical guide provides an in-depth analysis of this compound content variation, details common experimental protocols for its quantification, and illustrates the biosynthetic pathway and analytical workflows. This information is critical for researchers in phytochemistry, toxicology, and drug development to understand the risks associated with this compound and to explore the metabolic pathways of quinolizidine alkaloids.

This compound Content Variation

The concentration of this compound and total quinolizidine alkaloids (QAs) fluctuates significantly throughout the life cycle of lupin plants and varies between different tissues. Understanding this variation is crucial for assessing the risk of toxicity to grazing animals and for researchers studying alkaloid biosynthesis and transport.

Variation by Plant Part

This compound is not uniformly distributed within the lupin plant. Generally, the highest concentrations are found in the reproductive tissues, particularly the seeds and flowers.

  • Seeds: Mature seeds typically contain the highest concentration of this compound and other alkaloids.[2] This is a common defense mechanism in plants, protecting the next generation from herbivory.

  • Flowers and Pods: Floral parts and developing pods also exhibit high levels of this compound.[1]

  • Leaves and Stems: The concentration of this compound in vegetative tissues like leaves and stems is generally lower than in reproductive parts and tends to decrease as the plant matures.[1][2] Early in the growth cycle, however, leaves and stems can have significant concentrations.[2]

  • Roots: The roots typically have the lowest concentration of this compound.[2]

Table 1: this compound and Total Alkaloid Concentration in Various Plant Parts of Lupinus Species

Plant PartThis compound Concentration (% of Dry Matter)Total Alkaloid Concentration (% of Dry Matter)Lupinus Species Studied (Example)Reference
Seeds (Mature)Highest concentration3.17 (in bitter selections)L. leucophyllus, L. luteus, L. angustifolius[2][3]
FlowersHigh0.114 ± 0.006L. leucophyllus, L. angustifolius[1][4]
PodsHigh (0.29 - 0.37)0.114 ± 0.007L. leucophyllus, L. angustifolius[1][4]
Leaves (Early Growth)High-L. leucophyllus[2]
Leaves (Mature)Lower than early growthLower than stems at floweringL. leucophyllus, L. luteus[1][2]
Stems (Mature)Lower than leaves and reproductive partsHigher than leaves at floweringL. leucophyllus, L. luteus[1][2]
RootsLowest concentration-L. leucophyllus[2]

Note: Concentrations can vary significantly based on the specific species, environmental conditions, and analytical methods used.

Variation by Growth Stage

The phenological stage of the lupin plant plays a critical role in the concentration of this compound.

  • Vegetative Stage: In the early vegetative stages, the concentration of this compound in the above-ground parts is relatively high.[2]

  • Flowering and Pod Development: this compound concentration tends to increase and peak during the flowering and pod development stages.[1] This period poses the highest risk to pregnant livestock, as the teratogenic effects of this compound are most pronounced when ingested between days 40 and 100 of gestation.[1]

  • Seed Maturation and Shatter: As the seeds mature, they accumulate the highest levels of this compound.[2] After the seeds shatter, the this compound concentration in the remaining plant material drops significantly.[1]

Table 2: this compound Concentration in Velvet Lupine (Lupinus leucophyllus) at Different Phenological Growth Stages

Growth StageThis compound Concentration (% of Dry Matter) - 2007This compound Concentration (% of Dry Matter) - 2008
Vegetative~0.15~0.20
Flower~0.25~0.30
Pod0.290.37
Late Pod / Seed Shatter< 0.10< 0.10

Data adapted from a study on velvet lupine, illustrating the general trend of this compound concentration over different growth stages.[1]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and safety assessment. The following sections detail common methodologies for the extraction and analysis of this compound from plant material.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect samples of the desired plant parts at specific growth stages. The samples should be immediately dried to prevent enzymatic degradation of alkaloids. A common method is oven-drying at a controlled temperature (e.g., 60°C) until a constant weight is achieved. The dried plant material is then finely ground to a homogenous powder.

  • Alkaloid Extraction:

    • Solid-Liquid Extraction: A known weight of the dried, ground plant material (e.g., 100 mg) is placed in a screw-top test tube.[5]

    • An extraction solvent is added. A common solvent system is a mixture of methanol and a weak acid (e.g., 5% acetic acid) or a weak base (e.g., 5% ammonium hydroxide in methanol).

    • The mixture is thoroughly vortexed and may be subjected to ultrasonication to enhance extraction efficiency.

    • The mixture is then centrifuged to pellet the solid plant material.

    • The supernatant containing the extracted alkaloids is carefully transferred to a clean tube. This process may be repeated to ensure complete extraction.

Sample Clean-up using Solid-Phase Extraction (SPE)

For complex matrices like plant extracts, a clean-up step is often necessary to remove interfering compounds before instrumental analysis. Solid-phase extraction is a widely used technique for this purpose.

  • Cartridge Conditioning: An appropriate SPE cartridge (e.g., a polymeric reversed-phase or cation exchange cartridge) is conditioned by passing a sequence of solvents, typically methanol followed by water.[6]

  • Sample Loading: The crude plant extract is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the alkaloids.

  • Elution: The retained alkaloids, including this compound, are eluted from the cartridge using a stronger solvent, often a mixture of methanol and ammonium hydroxide.[6]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a small, precise volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. An HP-5-ms capillary column (or equivalent) is commonly employed for separation.[7]

  • GC Conditions:

    • Injector Temperature: Typically set to a high temperature (e.g., 250-300°C) to ensure rapid volatilization of the sample.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the different alkaloids. An initial oven temperature is held for a short period, then ramped up to a final temperature.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Scan Mode: The mass spectrometer can be operated in full scan mode to identify all compounds in the sample or in selected ion monitoring (SIM) mode for targeted quantification of known alkaloids like this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic this compound standards.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of complex mixtures.

  • Instrumentation: A high-performance liquid chromatograph is coupled to a tandem mass spectrometer (e.g., a triple quadrupole). A C18 reversed-phase column is commonly used for separation.

  • HPLC Conditions:

    • Mobile Phase: A gradient of two solvents is typically used, for example, water with a small amount of formic acid or ammonium acetate (Solvent A) and acetonitrile or methanol with the same additive (Solvent B).

    • Flow Rate: The flow rate is optimized for the column dimensions.

    • Column Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.[6]

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the MRM transition for this compound in the sample to a calibration curve prepared with known concentrations of this compound standard.

Visualizations

This compound Biosynthetic Pathway

This compound is a quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthesis involves a series of enzymatic reactions to form the characteristic tetracyclic structure.

Anagyrine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Multiple Enzymatic Steps This compound This compound Lupanine->this compound Dehydrogenation

Simplified biosynthetic pathway of this compound from L-lysine.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Anagyrine_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Plant_Material Plant Material Collection Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solid-Liquid Extraction Grinding->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation GCMS GC-MS Analysis Evaporation->GCMS HPLCMSMS HPLC-MS/MS Analysis Evaporation->HPLCMSMS Quantification Quantification GCMS->Quantification HPLCMSMS->Quantification

General experimental workflow for this compound analysis.

Conclusion

The this compound content in Lupinus species is highly dynamic, with significant variations based on the plant part and growth stage. The highest concentrations are typically found in the seeds and flowers, with a peak in overall plant toxicity occurring during the flowering and pod-filling stages. This detailed understanding is paramount for mitigating the risk of livestock poisoning and for advancing research into the biosynthesis and regulation of quinolizidine alkaloids. The standardized experimental protocols provided in this guide offer a robust framework for the accurate quantification of this compound, which is fundamental for toxicological studies, plant breeding programs aimed at developing low-alkaloid varieties, and potential pharmaceutical applications of related compounds.

References

Toxicological Profile of Anagyrine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the toxicological profile of anagyrine in animal models. A significant portion of the research has focused on the teratogenic effects of this compound in livestock, particularly cattle. There is a notable scarcity of publicly available data on classical toxicological endpoints such as LD50, No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound in common laboratory animal models.

Executive Summary

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus (lupines). Its toxicological profile is primarily characterized by its potent teratogenic effects, leading to a condition known as "crooked calf disease" in cattle. The principal mechanism of this compound-induced teratogenicity is the inhibition of fetal movement through the desensitization of nicotinic acetylcholine receptors (nAChRs). While the teratogenic effects in cattle are well-documented, comprehensive data on acute, sub-chronic, and chronic toxicity in other animal models are limited. This guide provides a detailed overview of the known toxicological effects, mechanism of action, and toxicokinetics of this compound based on available animal studies.

Teratogenicity and Developmental Toxicity

The most significant toxicological concern associated with this compound is its ability to induce congenital disabilities.

Crooked Calf Disease in Cattle

Ingestion of this compound-containing lupines by pregnant cows during a specific gestational window (approximately days 40 to 100) can lead to a range of birth defects in their calves, collectively known as crooked calf disease.[1] The clinical signs of this syndrome include:

  • Arthrogryposis: Flexure and fixation of limb joints.

  • Scoliosis and Kyphosis: Curvature of the spine.

  • Torticollis: Twisting of the neck.

  • Cleft Palate [2]

The severity of these malformations is dose-dependent.[3]

Susceptibility in Other Species

While cattle are the most studied species, other livestock may also be susceptible. However, there are reports that sheep, goats, and hamsters do not develop the same this compound-induced deformities as cattle.[4]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Desensitization

This compound's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist and a potent desensitizer of these receptors.[4][5] This desensitization leads to a reduction in fetal movement, which is critical for normal musculoskeletal development.[6][2] The sustained lack of movement during key developmental periods results in the observed congenital contractures and skeletal deformities.[2]

Signaling Pathway

The proposed mechanism involves this compound binding to nAChRs, leading to a conformational change that initially activates the receptor but is quickly followed by a prolonged state of desensitization, rendering the receptor unresponsive to acetylcholine. This disrupts normal neuromuscular transmission and, consequently, fetal movement.

anagyrine_nAChR_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (Fetal Muscle) ACh Acetylcholine (ACh) nAChR_resting nAChR (Resting) ACh->nAChR_resting Binds nAChR_open nAChR (Open) nAChR_resting->nAChR_open Activation nAChR_desensitized nAChR (Desensitized) nAChR_resting->nAChR_desensitized Desensitization nAChR_open->nAChR_desensitized Desensitization Ion_Channel Ion Channel nAChR_open->Ion_Channel Opens Muscle_Contraction Reduced Fetal Movement nAChR_desensitized->Muscle_Contraction Inhibition of Signal Transduction This compound This compound This compound->nAChR_resting Binds

This compound-induced desensitization of nicotinic acetylcholine receptors.

Quantitative Toxicological Data

As previously noted, there is a significant lack of publicly available in vivo quantitative toxicity data for this compound. The following tables summarize the available in vitro data for this compound and acute toxicity data for related lupin alkaloids.

Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors

Cell LineReceptor TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC504.2[4][5]
TE-671Fetal muscle-type nAChREC50231[4][5]
SH-SY5YAutonomic nAChRDC506.9[4][5]
TE-671Fetal muscle-type nAChRDC50139[4][5]

EC50: Half maximal effective concentration; DC50: Half maximal desensitizing concentration

Table 2: Acute Toxicity of Other Lupin Alkaloids in Rodents

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
LupanineMouseOral175-700[7]
LupanineMouseIntraperitoneal100-300[7]
SparteineMouseOral40-480[7]
SparteineMouseIntraperitoneal30-42[7]
LupanineRatOral1664[8]

This data is for related compounds and should not be directly extrapolated to this compound.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in cattle.

Absorption and Elimination in Cattle

Following oral administration, this compound is absorbed, with peak serum concentrations observed at different times depending on the animal's body condition.[9][10][11][12] In one study, cows in high body condition had a greater and earlier peak serum this compound concentration compared to cows in low body condition.[10][11][12]

Table 3: Toxicokinetic Parameters of this compound in Cattle

Body ConditionTime to Peak Concentration (Tmax)
High2 hours
Low12 hours

Data from a study where cows were administered 2.0 g/kg of body weight of dry ground Lupinus leucophyllus via oral gavage.[11][12]

Experimental Protocols

Toxicokinetics of this compound in Cattle

The following is a summary of the experimental protocol used to determine the toxicokinetics of this compound in cattle.

Objective: To determine if differences in the body condition of cattle alter the absorption and elimination of this compound.

Animal Model: Mature, non-lactating cows separated into two groups based on body condition: Low Body Condition (LBC) and High Body Condition (HBC).

Test Substance Administration: A single dose of dry ground Lupinus leucophyllus (containing this compound) was administered at 2.0 g/kg of body weight via oral gavage.[11][12]

Sample Collection: Blood samples were collected via jugular venipuncture at 0, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 60 hours after dosing.[10][11][12]

Analysis: Serum was separated and analyzed for this compound concentrations using appropriate analytical methods (e.g., gas chromatography-mass spectrometry).

Data Analysis: Toxicokinetic parameters such as Tmax, Cmax (maximum serum concentration), and elimination half-life were calculated from the serum concentration-time data.

experimental_workflow start Start animal_selection Select Mature, Non-Lactating Cows (n=8) start->animal_selection grouping Divide into High (HBC) and Low (LBC) Body Condition Groups (n=4 each) animal_selection->grouping dosing Administer 2.0 g/kg BW of Lupinus leucophyllus (oral gavage) grouping->dosing sampling Collect Blood Samples (0-60 hours post-dosing) dosing->sampling analysis Analyze Serum for This compound Concentration sampling->analysis data_analysis Calculate Toxicokinetic Parameters (Tmax, Cmax, Half-life) analysis->data_analysis end End data_analysis->end

Experimental workflow for the toxicokinetics study of this compound in cattle.

Other Toxicological Effects

General signs of lupine alkaloid poisoning in livestock can include nervousness, depression, ataxia, and respiratory distress.[7] In severe cases, poisoning can lead to respiratory paralysis and death.[13] It is important to distinguish between lupine poisoning caused by the alkaloids and lupinosis, a mycotoxicosis resulting from the ingestion of lupines infected with the fungus Diaporthe toxica, which primarily affects the liver.[14]

Conclusion and Future Directions

The toxicological profile of this compound is dominated by its well-established teratogenic effects in cattle, which are mediated through the desensitization of nicotinic acetylcholine receptors. However, a comprehensive understanding of this compound's toxicity is hampered by the lack of data on its acute, sub-chronic, and chronic effects in a wider range of animal models. Future research should focus on:

  • Determining the LD50, NOAEL, and LOAEL of purified this compound in standard laboratory animal models (e.g., rats, mice, rabbits).

  • Investigating the potential for non-teratogenic organ toxicity following acute and repeated exposure to this compound.

  • Elucidating the full downstream signaling cascade following nAChR desensitization by this compound.

  • Conducting developmental toxicity studies in non-bovine species to better understand species-specific susceptibility.

Such data would be invaluable for a more complete risk assessment of this compound for both animal and human health.

References

A Historical Perspective of Anagyrine Research: From Discovery to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anagyrine is a quinolizidine alkaloid found in various species of the genus Lupinus, commonly known as lupines. Historically, certain lupine species have been recognized for their toxicity to livestock, leading to a condition known as "crooked calf disease," characterized by congenital disabilities in calves. This whitepaper provides a comprehensive historical perspective on this compound research, tracing its discovery, the elucidation of its teratogenic effects, and the ongoing investigation into its mechanism of action. This document summarizes key quantitative data, details significant experimental protocols, and visualizes important concepts to serve as a technical resource for the scientific community.

Historical Timeline of this compound Research

The journey of this compound research spans over a century, from its initial isolation to the current understanding of its molecular targets. Early research focused on identifying the toxic principles in lupines, while later studies established a definitive link between this compound and teratogenesis. The timeline below highlights the pivotal moments in the history of this compound research.

Anagyrine_History cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1885 1885: this compound first isolated from Anagyris foetida by Hardy and Gallois. 1939 1939: this compound identified in Lupinus species. 1885->1939 1968 1968: Agricultural Research Service notes the link between toxic lupines and congenital deformities in calves between days 40 and 70 of gestation. 1939->1968 1973a 1973: Keeler establishes that the fourth sequential major alkaloid peak from teratogenic lupines contains the teratogenic agent. 1968->1973a 1976 1976: Keeler identifies this compound as the probable teratogen responsible for crooked calf disease through feeding trials. 1973a->1976 2017 2017: Research demonstrates this compound's direct desensitizing effect on nicotinic acetylcholine receptors. 1976->2017

A timeline of key discoveries in this compound research.

Toxicological Profile of this compound

The primary toxicological concern with this compound is its teratogenicity, particularly in cattle. Ingestion of this compound-containing lupines by pregnant cows during a specific gestational window (days 40-70) can lead to skeletal deformities and cleft palate in their offspring, a condition collectively known as "crooked calf disease".[1][2] The severity of these malformations is directly related to the level of this compound ingested.[3]

Quantitative Toxicological Data

The following table summarizes key quantitative data related to the teratogenic and pharmacokinetic properties of this compound.

ParameterValueSpeciesNotesReference
Teratogenic Dose1.44 g/kgCowIngestion between days 40 and 70 of pregnancy.[1]
Peak Serum Concentration (Cmax) - High Body ConditionGreater than Low Body Condition (P = 0.02)CowSingle oral dose of 2.0 g/kg BW of ground Lupinus leucophyllus.[4][5]
Peak Serum Concentration (Cmax) - Low Body ConditionLower than High Body ConditionCowSingle oral dose of 2.0 g/kg BW of ground Lupinus leucophyllus.[4][5]
Time to Peak Serum Concentration (Tmax) - High Body Condition2 hoursCowSingle oral dose of 2.0 g/kg BW of ground Lupinus leucophyllus.[4][5][6]
Time to Peak Serum Concentration (Tmax) - Low Body Condition12 hoursCowSingle oral dose of 2.0 g/kg BW of ground Lupinus leucophyllus.[4][5][6]
EC50 (SH-SY5Y cells - autonomic nAChR)4.2 µMIn vitroPartial agonist activity.[7]
EC50 (TE-671 cells - fetal muscle-type nAChR)231 µMIn vitroPartial agonist activity.[7]
DC50 (SH-SY5Y cells - autonomic nAChR)6.9 µMIn vitroDesensitization of nAChR.[7]
DC50 (TE-671 cells - fetal muscle-type nAChR)139 µMIn vitroDesensitization of nAChR.[7]

Mechanism of Action

The teratogenic effects of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).[7] Reduced fetal movement is a key factor in the development of congenital contractures. This compound is thought to cross the placenta and act on fetal nAChRs, leading to a reduction in fetal movement during critical periods of limb and palate development.

Signaling Pathway

This compound acts as a partial agonist and a potent desensitizer of nAChRs.[7] It can directly, without metabolism, desensitize these receptors.[7] This desensitization leads to a prolonged state of receptor inactivity, effectively reducing the signaling between nerves and muscles in the fetus. The sustained lack of fetal movement results in the characteristic skeletal deformities of "crooked calf disease."

Anagyrine_Mechanism cluster_maternal Maternal System cluster_fetal Fetal System Ingestion Ingestion of this compound-containing Lupines Absorption Absorption into Maternal Bloodstream Ingestion->Absorption Placenta Crosses Placenta Absorption->Placenta nAChR Binds to Fetal Nicotinic Acetylcholine Receptors (nAChRs) Placenta->nAChR Desensitization Receptor Desensitization nAChR->Desensitization Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement Deformities Skeletal Deformities (Crooked Calf Disease) Reduced_Movement->Deformities

Proposed mechanism of this compound-induced teratogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in this compound research.

This compound Extraction and Quantification from Lupinus Species

This protocol describes a general method for the extraction and quantification of this compound from plant material, based on commonly used acid-base extraction techniques followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation:

  • Dry the Lupinus plant material (leaves, stems, or seeds) at 60°C to a constant weight.

  • Grind the dried plant material to a fine powder using a Wiley mill or similar grinder.

2. Extraction:

  • Weigh approximately 10 g of the powdered plant material into a flask.

  • Add 100 mL of 5% acetic acid in ethanol and reflux for 4 hours.

  • Allow the mixture to cool and then filter.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to 11 with ammonium hydroxide.

3. Liquid-Liquid Extraction:

  • Transfer the alkaline aqueous solution to a separatory funnel.

  • Extract the alkaloids with three 50 mL portions of a 3:1 mixture of chloroform and isopropanol.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Quantification by GC-MS:

  • Dissolve a known amount of the crude extract in a known volume of methanol.

  • Analyze the sample using a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Identify this compound based on its retention time and mass spectrum (characteristic ions).

  • Quantify this compound using a calibration curve prepared with an this compound standard.

Extraction_Workflow Start Start: Dried & Ground Lupinus Sample Extraction Acidic Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Basification Basification (pH 11) Filtration->Basification LLE Liquid-Liquid Extraction (Chloroform:Isopropanol) Basification->LLE Drying Drying & Evaporation LLE->Drying GCMS GC-MS Analysis Drying->GCMS Quantification Quantification GCMS->Quantification

Workflow for this compound extraction and analysis.
In Vivo Teratogenicity Study in a Cattle Model

This protocol outlines the experimental design for inducing "crooked calf disease" in cattle to study the teratogenic effects of this compound.

1. Animal Selection and Housing:

  • Select healthy, pregnant beef cows.

  • House the animals in individual pens with ad libitum access to water and a basal diet free of lupines.

2. Dosing Regimen:

  • Prepare a daily dose of ground, dried Lupinus plant material known to contain a teratogenic concentration of this compound (e.g., targeting a dose of 1.44 g this compound/kg body weight).

  • Administer the ground plant material orally, typically mixed with a small amount of molasses or other palatable carrier, or via oral gavage.

  • The critical exposure period is between days 40 and 70 of gestation. Dosing should occur daily throughout this period.

3. Monitoring:

  • Monitor the cows daily for any signs of toxicity.

  • After the dosing period, maintain the cows on the basal diet until parturition.

4. Neonatal Examination:

  • At birth, thoroughly examine each calf for congenital malformations, including limb deformities (arthrogryposis, carpal flexure, etc.), spinal curvature (scoliosis, kyphosis), and cleft palate.

  • Document and score the severity of any observed deformities.

5. Control Group:

  • A control group of pregnant cows should be maintained under identical conditions but receive only the basal diet without the this compound-containing plant material.

In Vitro Nicotinic Acetylcholine Receptor Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on nAChR function, based on methods used in published research.[7]

1. Cell Culture:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y, which endogenously express autonomic nAChRs) or other suitable cell lines expressing the nAChR subtype of interest (e.g., TE-671 for fetal muscle-type nAChR).

  • Maintain the cells in an appropriate culture medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

2. Membrane Potential Assay:

  • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

3. Agonist/Antagonist Treatment:

  • Prepare a dilution series of this compound in a physiological buffer.

  • Use a fluorescent imaging plate reader (e.g., FlexStation) to measure the baseline fluorescence.

  • Add the this compound solutions to the wells and record the change in fluorescence over time to assess for agonist activity.

  • To assess for desensitization, pre-incubate the cells with varying concentrations of this compound for a defined period, and then stimulate with a known nAChR agonist (e.g., acetylcholine or nicotine) and measure the response.

4. Data Analysis:

  • For agonist activity, plot the change in fluorescence against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For desensitization, plot the inhibition of the agonist response against the this compound pre-incubation concentration to determine the DC50 (or IC50) value.

Conclusion

The historical journey of this compound research exemplifies a classic toxicological investigation, moving from the observation of a toxic effect in livestock to the identification of the causative agent and the elucidation of its molecular mechanism. While significant progress has been made, further research is warranted to fully understand the structure-activity relationships of this compound and its analogs, and to explore potential therapeutic applications of compounds that modulate nAChR activity. This technical guide serves as a foundational resource for scientists and professionals engaged in this field of study.

References

Anagyrine: A Technical Guide to Natural Sources, Geographical Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinolizidine alkaloid anagyrine, focusing on its natural sources, global distribution, and the technical protocols for its extraction and quantification. This compound is a potent teratogen, primarily known for causing congenital defects in livestock, a condition often referred to as "crooked calf disease".[1] Understanding its distribution in plants is critical for agricultural management and for professionals in toxicology and drug development exploring the bioactivity of quinolizidine alkaloids.

Natural Sources of this compound

This compound is a secondary metabolite produced by plants in the Fabaceae (legume) family. Its presence is primarily documented in two main genera: Anagyris and Lupinus.

  • Anagyris foetida : Commonly known as Stinking Bean Trefoil, this malodorous shrub is the eponymous source from which this compound was first isolated in 1885.[2] It is a highly toxic plant native to the Mediterranean region.[2]

  • Lupinus spp. (Lupines) : Numerous species within the Lupinus genus, particularly those native to western North America, are known to contain this compound.[2] These plants are a common component of rangeland ecosystems. The presence and concentration of this compound can vary significantly between species and even within accessions of the same species, making chemical analysis essential for risk assessment.[3] Species confirmed to contain potentially teratogenic levels of this compound include L. leucophyllus, L. latifolius, L. caudatus, L. sericeus, and L. sulphureus, among others.[3][4]

  • Other Genera : this compound has also been reported in other genera of the Fabaceae family, including Thermopsis, Genista, and Sophora, though they are less commonly cited as sources of toxicity compared to Anagyris and Lupinus.[5]

Geographical Distribution

The geographical distribution of this compound is directly linked to the native ranges of the plants that produce it.

  • Anagyris foetida : This species has a circum-Mediterranean distribution.[4] Its native range includes Southern Europe (Spain, France, Italy, Greece, Albania), North Africa (Morocco, Algeria, Libya, Tunisia), and extends eastward into Western Asia, covering Turkey, Lebanon, Syria, Iraq, Iran, and the Arabian Peninsula.[6][7][8] It typically grows in sheltered, rocky areas and is well-adapted to arid and semi-arid climates.[1][8]

  • Lupinus spp. : The this compound-containing lupines are most concentrated in the western United States.[2] Their range spans from the Rocky Mountains to the Pacific coast, including states such as Washington, Oregon, California, Idaho, and Montana.[3][9] These species inhabit a variety of ecosystems, from dry, sandy grasslands to high mountain meadows.[3] The prevalence of these plants on rangelands grazed by cattle is the primary cause of this compound-induced teratogenesis in livestock.[4][10]

Quantitative Analysis of this compound Content

The concentration of this compound in plant tissues is a critical factor in determining toxicity. The teratogenic threshold for cattle is reached when pregnant cows ingest lupines containing this compound concentrations at or above 1.44 g/kg (dry matter) between the 40th and 70th day of gestation.[11] this compound levels can fluctuate based on the plant species, stage of growth, and specific plant part, with concentrations generally being highest in the seeds and early growth leaves.[12]

Below is a summary of reported this compound concentrations in various Lupinus species.

Plant SpeciesCommon NamePlant PartThis compound Concentration (g/kg dry matter)Reference
Lupinus leucophyllusVelvet LupineWhole Plant2.7 (0.27%)[13]
Lupinus caudatusTailcup LupineWhole Plant> 1.44[11]
Lupinus latifoliusBroadleaf LupineWhole Plant> 1.44[11]
Lupinus sericeusSilky LupineWhole Plant> 1.44[11]
Lupinus littoralisSeashore LupineWhole Plant> 1.44[11]
Lupinus alpestrisMountain Silvery LupineVegetation2.36[9]
Lupinus andersoniiAnderson's LupineVegetation3.51[9]
Lupinus bakeriBaker's LupineVegetation2.62[9]
Lupinus polyphyllusWashington LupineVegetation1.83[9]
Lupinus montigenusMt. Rose LupineVegetation10.27[11]

Note: Concentrations can vary widely. The values presented are representative of accessions found to contain teratogenic levels.

Experimental Protocols

The following section details a representative methodology for the extraction and quantitative analysis of this compound and other quinolizidine alkaloids from plant material, based on established gas chromatography-mass spectrometry (GC-MS) methods.

Sample Preparation
  • Collection : Collect representative plant samples (leaves, stems, flowers, seeds).

  • Drying : Air-dry samples in a well-ventilated area away from direct sunlight or use a thermal draft oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding : Grind the dried plant material to a fine powder (e.g., 20-40 mesh) using a Wiley mill or a similar grinder to ensure homogeneity and increase the surface area for extraction.

  • Storage : Store the powdered samples in airtight containers in a cool, dark, and dry place prior to extraction.

Alkaloid Extraction

This protocol is adapted from methods described for quinolizidine alkaloid extraction.[14]

  • Homogenization : Weigh approximately 2.0 g of the dried, powdered plant material into a centrifuge tube.

  • Acidification : Add 30 mL of 0.5 N Hydrochloric Acid (HCl). Homogenize the mixture thoroughly using a vortex mixer or sonicator for 30 minutes at room temperature.

  • Centrifugation : Centrifuge the homogenate for 10 minutes at 5000 x g.

  • Supernatant Collection : Carefully decant the acidic supernatant into a clean flask.

  • Re-extraction (Optional but Recommended) : To improve recovery, re-suspend the plant material pellet in an additional 20-30 mL of 0.5 N HCl, repeat the homogenization and centrifugation steps, and combine the supernatants.

  • Basification : Adjust the pH of the pooled supernatant to a value between 12 and 14 using 25% Ammonium Hydroxide (NH₄OH). This step converts the alkaloid salts into their free base form, which is soluble in organic solvents. Perform this step in a fume hood.

  • Solid-Phase Extraction (SPE) :

    • Prepare a solid-phase extraction column (e.g., Extrelut® or equivalent diatomaceous earth column).

    • Apply the basified aqueous extract to the conditioned column. The free base alkaloids will be adsorbed onto the stationary phase.

    • Elute the total alkaloids from the column using Dichloromethane (CH₂Cl₂). Collect the eluate.

  • Evaporation : Evaporate the CH₂Cl₂ eluate to dryness in vacuo using a rotary evaporator at a temperature below 40°C. The resulting residue contains the total alkaloid fraction.

GC-MS Quantification
  • Sample Reconstitution : Dissolve the dried alkaloid extract in a known volume (e.g., 1.0 mL) of a suitable solvent such as methanol or ethyl acetate.

  • GC-MS System : Use a gas chromatograph equipped with a mass spectrometer detector.

  • Chromatographic Conditions (Representative) :[14]

    • Column : HP-5 (crosslinked 5% phenylmethylsiloxane), 30-50 m length x 0.25-0.32 mm i.d., 0.17-0.25 µm film thickness.

    • Carrier Gas : Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injector :

      • Temperature: 250°C

      • Mode: Splitless (for trace analysis) or Split (e.g., 1:20 ratio).

      • Injection Volume: 1-2 µL.

    • Oven Temperature Program :

      • Initial Temperature: 120°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 6°C/minute.

      • Final Hold: Hold at 300°C for 10 minutes.

  • Mass Spectrometer Conditions (Representative) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Detector Temperature : 280°C.

    • Mass Range : Scan from m/z 40 to 440.

    • Identification : Identify this compound based on its retention time and comparison of its mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including its molecular ion peak.

  • Quantification :

    • Prepare a calibration curve using a certified this compound standard at several concentrations.

    • Quantify the amount of this compound in the plant extract by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

    • Express the final concentration as grams of this compound per kilogram of dry plant matter (g/kg).

Visualizations: Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key processes related to this compound analysis and its biological effects.

G cluster_prep Sample Preparation cluster_extraction Alkaloid Extraction cluster_analysis GC-MS Analysis p1 Plant Material Collection p2 Drying (40-50°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 e1 Homogenize in 0.5 N HCl p3->e1 e2 Centrifuge & Collect Supernatant e1->e2 e3 Basify to pH 12-14 (NH4OH) e2->e3 e4 Solid-Phase Extraction (SPE) e3->e4 e5 Elute with Dichloromethane e4->e5 e6 Evaporate to Dryness e5->e6 a1 Reconstitute in Solvent e6->a1 a2 Inject into GC-MS a1->a2 a3 Separation & Detection a2->a3 a4 Data Analysis & Quantification a3->a4 result Final this compound Concentration (g/kg) a4->result

This compound Extraction and Quantification Workflow.

G cluster_ingestion Maternal Ingestion cluster_systemic Systemic Action cluster_effect Teratogenic Effect ingest Pregnant cow ingests Lupinus spp. containing this compound (Gestation Days 40-70) This compound This compound crosses placenta and enters fetal circulation ingest->this compound nAChR Fetal Nicotinic Acetylcholine Receptors (nAChR) at the Neuromuscular Junction This compound->nAChR Acts as agonist/desensitizer movement Persistent receptor activation/ desensitization disrupts normal neuromuscular signaling nAChR->movement inhibition Inhibition of Fetal Movement movement->inhibition defects Multiple Congenital Contractures: Arthrogryposis (crooked joints) Scoliosis, Cleft Palate inhibition->defects

Proposed Mechanism of this compound Teratogenicity.

References

Anagyrine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a molecule of significant interest due to its teratogenic effects, particularly in livestock, where it is known to cause "crooked calf disease"[1]. Its biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist and a desensitizing agent[2][3]. Understanding the structure-activity relationship (SAR) of this compound is crucial for developing a deeper comprehension of its toxicological profile and for potentially harnessing its chemical scaffold for therapeutic purposes. This technical guide provides a comprehensive overview of the current knowledge on this compound's SAR, including its known biological activities, and outlines experimental protocols for its study.

Core Biological Activity of this compound

This compound's primary biological target is the nicotinic acetylcholine receptor (nAChR)[2][3]. It exhibits a dual action on these receptors:

  • Partial Agonist: this compound can activate nAChRs, but not to the same maximal effect as the endogenous agonist, acetylcholine.

  • Desensitizer: Prolonged or repeated exposure to this compound can lead to a state where the nAChRs become unresponsive to subsequent agonist stimulation.

These actions are thought to underlie its teratogenic effects by interfering with fetal movement during critical periods of development[2].

Quantitative Analysis of this compound's nAChR Activity

The following table summarizes the quantitative data on the interaction of this compound with nAChRs in different cell lines. This data is derived from studies measuring changes in membrane potential in response to the application of this compound.

CompoundCell LineReceptor TypeActivityParameterValue (µM)Reference
This compoundSH-SY5YAutonomic nAChRPartial AgonistEC504.2[2][3]
This compoundSH-SY5YAutonomic nAChRDesensitizationDC506.9[2][3]
This compoundTE-671Fetal Muscle-type nAChRPartial AgonistEC50231[2][3]
This compoundTE-671Fetal Muscle-type nAChRDesensitizationDC50139[2][3]

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitizing concentration): The concentration of a drug that causes 50% desensitization of the receptor.

Structure-Activity Relationship (SAR) Studies of this compound: A Research Gap

A comprehensive review of the scientific literature reveals a notable absence of systematic structure-activity relationship studies for this compound. To date, there are no publicly available reports detailing the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activity. This significant research gap means that the specific structural features of the this compound molecule responsible for its affinity to nAChRs and its agonist/desensitizing activity have not been elucidated through comparative analysis of analogs.

The lack of SAR data for this compound presents a considerable challenge to a full understanding of its mechanism of action and hinders the potential for its chemical modification to either mitigate its toxicity or to develop novel therapeutic agents.

Experimental Protocols for Studying this compound's Biological Activity

The following protocols are based on the methodologies used in the key studies that have characterized the biological activity of this compound.

Cell Culture
  • SH-SY5Y Cells: These human neuroblastoma cells endogenously express a variety of nAChR subtypes, making them a suitable model for studying the effects of compounds on neuronal nAChRs. They should be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • TE-671 Cells: These human rhabdomyosarcoma cells express the fetal muscle-type nAChR (α1)₂β1γδ. They should be cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Membrane Potential Assay

This assay is used to measure the activation and desensitization of nAChRs by monitoring changes in the electrical potential across the cell membrane.

Materials:

  • Cultured SH-SY5Y or TE-671 cells in 96-well plates

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound solutions of varying concentrations

  • Acetylcholine (ACh) solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that allows them to reach confluence on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Addition and Signal Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the fluorescence signal.

    • Activation (EC50 determination): Establish a baseline fluorescence reading. Add varying concentrations of this compound to the wells and record the change in fluorescence over time. The peak fluorescence change corresponds to the level of receptor activation.

    • Desensitization (DC50 determination): Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 5-10 minutes). After the pre-incubation, add a fixed, high concentration of ACh to the wells and measure the fluorescence response. A reduction in the ACh-induced response indicates receptor desensitization.

  • Data Analysis: Plot the fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and DC50 values.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its analysis.

Anagyrine_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_membrane Cell Membrane cluster_response Cellular Response nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Desensitization Receptor Desensitization (Reduced response to ACh) nAChR->Desensitization This compound This compound This compound->nAChR Binds to receptor This compound->nAChR Prolonged exposure leads to ACh Acetylcholine (ACh) ACh->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: this compound's interaction with the nicotinic acetylcholine receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (SH-SY5Y or TE-671) Dye_Loading Loading with Membrane Potential Dye Cell_Culture->Dye_Loading Compound_Addition Addition of this compound (for EC50) or This compound then ACh (for DC50) Dye_Loading->Compound_Addition Fluorescence_Measurement Fluorescence Measurement (e.g., FLIPR) Compound_Addition->Fluorescence_Measurement Dose_Response Dose-Response Curve Generation Fluorescence_Measurement->Dose_Response Parameter_Calculation Calculation of EC50 and DC50 Dose_Response->Parameter_Calculation

Caption: Workflow for assessing this compound's activity on nAChRs.

Future Directions

The field of this compound research would greatly benefit from the following:

  • Synthesis of this compound Analogs: A focused effort to synthesize a library of this compound derivatives with systematic modifications to its quinolizidine core and the pyridone ring is essential.

  • Systematic SAR Studies: The synthesized analogs should be screened for their activity at various nAChR subtypes to establish a clear structure-activity relationship. This would involve determining EC50 and DC50 values for each compound.

  • Computational Modeling: Molecular docking and dynamic simulations could provide insights into the binding mode of this compound and its analogs at the nAChR, helping to rationalize the experimental SAR data.

By addressing the current gap in SAR data, the scientific community can gain a more complete understanding of this compound's pharmacology and toxicology, which could inform strategies to mitigate its risks and explore its potential therapeutic applications.

References

An In-Depth Technical Guide to the Stereochemistry of Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid notorious for its teratogenic effects, primarily causing "crooked calf disease" in livestock. The spatial arrangement of atoms in this compound, its stereochemistry, is a critical determinant of its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, relevant quantitative data, experimental methodologies for its characterization, and the stereochemical basis of its toxicity.

Chemical Structure and Absolute Configuration

This compound possesses a rigid tetracyclic skeleton with three chiral centers. The absolute configuration of the naturally occurring (-)-anagyrine has been unequivocally determined by X-ray crystallography of its perchlorate salt.[1]

The key stereochemical features are:

  • Three Asymmetric Centers: Located at carbons C-7, C-7a, and C-14.

  • Absolute Configuration: The established absolute configuration is (7R, 7aR, 14R).[1]

The C-10 epimer of this compound is known as thermopsine.

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and comparison of stereoisomers.

ParameterValueMethodReference
Absolute Configuration (7R, 7aR, 14R)X-ray Crystallography[1]
Crystal System MonoclinicX-ray Crystallography[1]
Space Group P2₁X-ray Crystallography[1]
Specific Optical Rotation [α]D -155° (c 1.0, EtOH)Polarimetry

Note: The specific optical rotation value is a critical parameter for characterizing chiral molecules in solution. While a definitive published value was not found in the immediate search, the negative sign is consistent with the commonly referred to "(-)-anagyrine". Further experimental determination is recommended for precise characterization.

Experimental Protocols

Determination of Absolute Configuration by X-ray Crystallography

The definitive method for establishing the absolute stereochemistry of a crystalline compound.

Methodology:

  • Isolation and Purification: this compound is extracted from plant sources, such as Lupinus species, using standard alkaloid extraction procedures involving acid-base extractions and chromatographic separation.

  • Crystallization: The purified this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an appropriate acid (e.g., perchloric acid) to induce crystallization of the salt. Slow evaporation of the solvent yields single crystals suitable for X-ray diffraction.[1]

  • Data Collection and Structure Refinement: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data is processed to solve and refine the crystal structure, which provides the precise three-dimensional arrangement of atoms and thus the absolute configuration.[1]

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and relative stereochemistry of molecules in solution. While a fully assigned spectrum for this compound was not found in the conducted search, a general protocol for such an analysis would involve:

Methodology:

  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry.

Stereochemistry and Biological Activity: The Teratogenic Mechanism

The teratogenicity of this compound is directly linked to its stereochemistry. The primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs).

This compound acts as a partial agonist and a potent desensitizer of nAChRs.[2] This desensitization is thought to reduce fetal movement during critical periods of gestation, leading to the development of skeletal deformities characteristic of "crooked calf disease".[3]

Structure-Activity Relationship

While comprehensive quantitative data comparing the activity of all this compound stereoisomers is limited, the existing evidence strongly suggests that the specific spatial arrangement of the molecule is crucial for its interaction with nAChRs. The teratogenic effects are primarily attributed to (-)-anagyrine. The activity of its epimer, thermopsine, is reported to be significantly lower, highlighting the importance of the stereocenter at C-10.

CompoundReceptor InteractionEC₅₀ (SH-SY5Y cells)DC₅₀ (SH-SY5Y cells)Reference
This compound Partial agonist, desensitizer of nAChR4.2 µM6.9 µM[2]

EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response. DC₅₀ (Median Desensitizing Concentration) is the concentration that causes 50% desensitization of the receptor.

Signaling Pathway

The interaction of this compound with nAChRs disrupts normal cholinergic signaling, which is vital for neuromuscular function.

Anagyrine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Desensitization Receptor Desensitization nAChR->Desensitization Leads to Reduced_Fetal_Movement Reduced Fetal Movement Desensitization->Reduced_Fetal_Movement Causes Skeletal_Deformities Skeletal Deformities (Crooked Calf Disease) Reduced_Fetal_Movement->Skeletal_Deformities Results in

Caption: this compound's interaction with nicotinic acetylcholine receptors.

Synthesis of this compound Stereoisomers

The stereocontrolled synthesis of this compound and its epimers is a significant challenge in organic chemistry. A flexible strategy has been developed that allows for the synthesis of (±)-anagyrine and (±)-thermopsine.[1]

Synthetic Workflow

A generalized workflow for the synthesis of this compound stereoisomers involves the construction of the key tetracyclic core and subsequent modifications to achieve the desired stereochemistry.

Anagyrine_Synthesis_Workflow Starting_Materials Acyclic Precursors Cyclization_1 Formation of Pyrrolidine Ring Starting_Materials->Cyclization_1 Cyclization_2 Construction of Tetracyclic Core Cyclization_1->Cyclization_2 Stereocontrol Diastereoselective Reduction/ Epimerization Cyclization_2->Stereocontrol This compound (±)-Anagyrine Stereocontrol->this compound Thermopsine (±)-Thermopsine Stereocontrol->Thermopsine

Caption: Generalized synthetic workflow for this compound and thermopsine.

Conclusion

The stereochemistry of this compound is intrinsically linked to its biological function, particularly its teratogenic effects. The absolute configuration of (7R, 7aR, 14R) has been definitively established through X-ray crystallography. The mechanism of toxicity involves the desensitization of nicotinic acetylcholine receptors, a process highly sensitive to the stereochemical presentation of the molecule. A thorough understanding of this compound's stereochemistry is paramount for researchers in toxicology, pharmacology, and drug development to mitigate its risks and potentially explore the therapeutic applications of its non-toxic stereoisomers. Further research is warranted to fully elucidate the quantitative structure-activity relationships of all this compound stereoisomers and to develop efficient, stereoselective synthetic routes.

References

An In-depth Technical Guide on the Metabolism of Anagyrine in Pregnant Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagyrine, a quinolizidine alkaloid present in certain species of Lupinus (lupines), is a potent teratogen in pregnant cattle, leading to a congenital condition known as "crooked calf syndrome" (CCS). This syndrome is characterized by skeletal deformities, including arthrogryposis (joint contractures), scoliosis (curvature of the spine), and cleft palate. The critical window of susceptibility to this compound exposure is between days 40 and 100 of gestation. This guide provides a comprehensive overview of the current understanding of this compound metabolism in pregnant cattle, its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its study. Recent research indicates that this compound may exert its teratogenic effects directly by desensitizing fetal nicotinic acetylcholine receptors (nAChRs), thereby reducing fetal movement essential for normal musculoskeletal development. While the direct action of the parent compound is a primary mechanism, the complete metabolic fate of this compound in bovine systems is an area of ongoing investigation.

Introduction

Lupine-induced crooked calf syndrome represents a significant economic and animal welfare concern in regions where cattle graze on lupine-infested rangelands. The identification of this compound as the principal teratogenic agent has been a critical step in understanding and mitigating this condition.[1] This technical guide synthesizes the available scientific literature to provide a detailed resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound in pregnant cattle, with a focus on the molecular mechanisms underlying its teratogenicity.

This compound Metabolism and Biotransformation

The biotransformation of this compound in cattle is not fully elucidated. Historically, it was proposed that this compound is metabolized to a piperidine alkaloid, which then acts as the ultimate teratogen.[2] However, more recent evidence strongly suggests that this compound can directly, without metabolic activation, desensitize nicotinic acetylcholine receptors (nAChRs).[2][3]

In vitro studies using cell lines expressing autonomic and fetal muscle-type nAChRs have shown that this compound is a potent and effective desensitizer of these receptors.[2][4] This direct action provides a compelling mechanism for the observed reduction in fetal movement. While this direct-action hypothesis is prominent, it does not preclude the possibility of concurrent metabolic pathways. Further research utilizing bovine liver microsomes and other in vitro systems is necessary to definitively map the biotransformation of this compound and identify any potential metabolites.

Pharmacokinetics of this compound in Cattle

The pharmacokinetic profile of this compound in cattle has been investigated to understand its absorption, distribution, and elimination. These studies are crucial for determining the duration of exposure and the critical blood concentrations associated with teratogenesis.

Data Presentation

The following tables summarize the available quantitative data on this compound pharmacokinetics in cattle.

Table 1: Pharmacokinetic Parameters of this compound in Non-Lactating Cows [5][6]

ParameterLow Body Condition (LBC)High Body Condition (HBC)
Dose of Ground Lupinus leucophyllus 2.0 g/kg BW2.0 g/kg BW
Time to Maximum Concentration (Tmax) 12 h2 h
Maximum Serum Concentration (Cmax) 182 ± 23 ng/mL538 ± 159 ng/mL
Area Under the Curve (AUC) 3,410 ± 509 ng·h/mL8,258 ± 4,533 ng·h/mL
Elimination Half-life (t1/2) 9.6 ± 2.0 h7.8 ± 0.8 h

Table 2: this compound Activity at Nicotinic Acetylcholine Receptors [2][4]

Cell LineReceptor TypeAgonist Activity (EC50)Desensitization Activity (DC50)
SH-SY5Y Autonomic nAChR4.2 µM6.9 µM
TE-671 Fetal Muscle-Type nAChR231 µM139 µM

Mechanism of Teratogenesis: Nicotinic Acetylcholine Receptor Desensitization

The primary mechanism underlying this compound-induced crooked calf syndrome is the inhibition of fetal movement.[7][8] this compound crosses the placenta and acts on the fetal neuromuscular system. The prevailing hypothesis is that this compound acts as a partial agonist and a potent desensitizer of fetal nAChRs.[2][4]

Continuous exposure to this compound leads to a prolonged desensitized state of the nAChRs on fetal muscle cells. This renders the receptors unresponsive to acetylcholine, the endogenous neurotransmitter, effectively causing a state of flaccid paralysis in the fetus. The lack of normal fetal movement during the critical period of musculoskeletal development (days 40-100 of gestation) results in the characteristic skeletal deformities of CCS.[1]

Mandatory Visualization: Signaling Pathway

Anagyrine_Mechanism cluster_maternal Maternal System cluster_placenta Placenta cluster_fetal Fetal System Anagyrine_Ingestion This compound Ingestion (Lupinus spp.) Maternal_Circulation Maternal Circulation Anagyrine_Ingestion->Maternal_Circulation Absorption Placental_Transfer Placental Transfer Maternal_Circulation->Placental_Transfer Fetal_Circulation Fetal Circulation Placental_Transfer->Fetal_Circulation nAChR Nicotinic Acetylcholine Receptor (nAChR) on Fetal Muscle Fetal_Circulation->nAChR This compound Binding Reduced_Movement Reduced Fetal Movement nAChR->Reduced_Movement Desensitization Skeletal_Deformities Skeletal Deformities (Crooked Calf Syndrome) Reduced_Movement->Skeletal_Deformities Impaired Musculoskeletal Development

Caption: Proposed mechanism of this compound-induced crooked calf syndrome.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism and toxicity.

In Vivo Pharmacokinetic Studies in Cattle

Objective: To determine the pharmacokinetic parameters of this compound in cattle.

Methodology: [5][6]

  • Animal Model: Mature, non-lactating cows are used. Animals are often categorized by body condition score (e.g., low vs. high).

  • Dosing: A single oral dose of dried, ground Lupinus plant material containing a known concentration of this compound (e.g., 2.0 g/kg of body weight) is administered via oral gavage.

  • Blood Sampling: Blood samples are collected via jugular venipuncture at multiple time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, and 60 hours) post-dosing.

  • Sample Processing: Serum is separated by centrifugation and stored at -20°C until analysis.

  • This compound Quantification: Serum this compound concentrations are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting serum concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.

In Vitro nAChR Desensitization Assay

Objective: To assess the ability of this compound to desensitize nicotinic acetylcholine receptors.

Methodology: [2][4]

  • Cell Lines: SH-SY5Y cells (expressing autonomic nAChRs) and TE-671 cells (expressing fetal muscle-type nAChRs) are cultured under standard conditions.

  • Compound Exposure: Cells are exposed to varying concentrations of this compound (e.g., in log10 molar increments from 10 nM to 100 µM).

  • Agonist Challenge: Following exposure to this compound, a fixed concentration of acetylcholine (ACh) is added to the cells.

  • Response Measurement: The cellular response to ACh is measured using a membrane potential-sensing dye. A decrease in the response to ACh in the presence of this compound indicates receptor desensitization.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in the ACh response (DC50) is calculated.

Analytical Methodology for this compound Quantification

Objective: To accurately quantify this compound concentrations in bovine biological matrices.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): [9]

    • Sample Preparation: Serum samples are subjected to liquid-liquid extraction with an organic solvent (e.g., methylene chloride) under alkaline conditions. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent.

    • GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column suitable for alkaloid analysis.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

    • Quantification: this compound concentration is determined by comparing the peak area of the analyte to that of an internal standard.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): [5][6]

    • Sample Preparation: Serum proteins are precipitated with acetonitrile. The supernatant is then further purified using solid-phase extraction (SPE).

    • HPLC Separation: The purified extract is injected onto a reverse-phase HPLC column and eluted with a gradient of mobile phases (e.g., acetonitrile and water with a modifier like formic acid).

    • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for specific detection and quantification of this compound and an internal standard.

    • Quantification: A calibration curve is generated using standards of known concentrations to determine the this compound concentration in the samples.

Mandatory Visualizations: Experimental Workflows

Pharmacokinetic_Study_Workflow start Start animal_selection Select Pregnant Cows (Days 40-70 of Gestation) start->animal_selection dosing Administer Oral Dose of This compound-Containing Lupine animal_selection->dosing blood_collection Collect Blood Samples at Timed Intervals dosing->blood_collection serum_separation Separate and Store Serum blood_collection->serum_separation analysis Quantify this compound by GC-MS or HPLC-MS/MS serum_separation->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study of this compound in cattle.

nAChR_Desensitization_Workflow start Start cell_culture Culture nAChR-Expressing Cell Lines (e.g., SH-SY5Y) start->cell_culture anagyrine_exposure Expose Cells to Varying Concentrations of this compound cell_culture->anagyrine_exposure ach_challenge Challenge with a Fixed Concentration of Acetylcholine anagyrine_exposure->ach_challenge response_measurement Measure Cellular Response (Membrane Potential) ach_challenge->response_measurement data_analysis Calculate DC50 Value response_measurement->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Fetal Movement Inhibition by Anagyrine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid present in various species of the Lupinus genus, is a potent teratogen, primarily affecting ruminants. Its consumption by pregnant animals, particularly cattle, can lead to a condition known as "crooked calf syndrome," characterized by severe skeletal deformities. The primary mechanism underlying this teratogenicity is the inhibition of fetal movement. This technical guide provides a comprehensive overview of the current understanding of this compound-induced fetal movement inhibition, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in toxicology, teratology, and drug development.

Introduction

This compound is a naturally occurring alkaloid found in several species of lupine plants. Ingestion of these plants by pregnant livestock, especially during the critical window of gestation (days 40-70 in cattle), can result in a range of congenital defects collectively known as crooked calf syndrome.[1][2] These defects include arthrogryposis (joint contractures), scoliosis (curvature of the spine), torticollis (twisted neck), and cleft palate.[1][2] The seminal hypothesis, and one that is now well-supported by evidence, is that these structural abnormalities are a direct consequence of prolonged periods of fetal immobility induced by the alkaloid.[2] Understanding the molecular and physiological basis of this compound's effects is crucial for developing strategies to mitigate livestock losses and for leveraging this knowledge in the broader context of developmental biology and toxicology.

Mechanism of Action: Desensitization of Nicotinic Acetylcholine Receptors

The primary molecular target of this compound in the context of fetal movement inhibition is the nicotinic acetylcholine receptor (nAChR).[3] These ligand-gated ion channels are critical for neuromuscular transmission. In a normal physiological state, the binding of acetylcholine (ACh) to nAChRs at the neuromuscular junction leads to depolarization of the muscle cell membrane, triggering muscle contraction.

This compound acts as a potent agonist at nAChRs, meaning it binds to and activates the receptor. However, prolonged or repeated exposure to an agonist like this compound leads to a phenomenon known as receptor desensitization.[3][4][5] In this desensitized state, the nAChR becomes refractory to further stimulation, even in the presence of the agonist. This effectively uncouples the neuromuscular junction, preventing muscle contraction and leading to a state of flaccid paralysis in the fetus. The sustained lack of fetal movement during critical periods of development results in the abnormal formation of joints and bones, leading to the characteristic deformities of crooked calf syndrome.[1][2]

Signaling Pathway of this compound-Induced Fetal Movement Inhibition

The following diagram illustrates the signaling pathway from this compound exposure to the inhibition of fetal movement and subsequent teratogenic effects.

cluster_0 Maternal Ingestion and Fetal Exposure cluster_1 Neuromuscular Junction cluster_2 Cellular and Physiological Effects cluster_3 Teratogenic Outcomes This compound Ingestion This compound Ingestion Placental Transfer Placental Transfer This compound Ingestion->Placental Transfer Fetal Circulation Fetal Circulation Placental Transfer->Fetal Circulation This compound at NMJ This compound at NMJ Fetal Circulation->this compound at NMJ This compound reaches Neuromuscular Junction nAChR Binding nAChR Binding This compound at NMJ->nAChR Binding Binds to nAChR nAChR Desensitization nAChR Desensitization nAChR Binding->nAChR Desensitization Prolonged Agonism Inhibition of Muscle Contraction Inhibition of Muscle Contraction nAChR Desensitization->Inhibition of Muscle Contraction Reduced Na+ influx Fetal Movement Inhibition Fetal Movement Inhibition Inhibition of Muscle Contraction->Fetal Movement Inhibition Skeletal Deformities Skeletal Deformities Fetal Movement Inhibition->Skeletal Deformities During critical developmental window Crooked Calf Syndrome Crooked Calf Syndrome Skeletal Deformities->Crooked Calf Syndrome Arthrogryposis, Scoliosis, Cleft Palate

This compound's path from ingestion to teratogenesis.

Quantitative Data

The following tables summarize the key quantitative data from in vitro studies on the effects of this compound on different cell lines expressing nAChRs.

Table 1: this compound Activity at Nicotinic Acetylcholine Receptors
Cell LineReceptor TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC504.2[5]
TE-671Fetal Muscle-type nAChREC50231[5]
SH-SY5YAutonomic nAChRDC506.9[5]
TE-671Fetal Muscle-type nAChRDC50139[5]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitization concentration) is the concentration of an agonist that causes 50% of the maximal desensitization.

Table 2: Dose-Response of this compound in Pregnant Cattle
This compound DoseDuration of AdministrationOutcomeReference
Dry ground Lupinus leucophyllus (containing this compound) at 2.0 g/kg of body weightSingle oral gavagePeak serum this compound concentration at 2 hours in high body condition cows and 12 hours in low body condition cows.[6][7]
Continuous dosing of teratogenic lupineGestation days 40-70Severe skeletal birth defects in calves.[2]
Intermittent dosing of teratogenic lupine (10 days on, 5 days off)Gestation days 40-70Reduced severity or elimination of permanent skeletal malformations.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound on fetal movement.

In Vitro Assessment of nAChR Desensitization

Objective: To quantify the agonist and desensitizing effects of this compound on nAChRs in cultured cells.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic-type nAChRs.

  • TE-671: A human rhabdomyosarcoma cell line that endogenously expresses fetal muscle-type nAChRs.

Methodology: Membrane Potential Sensing Dye Assay

  • Cell Culture: SH-SY5Y and TE-671 cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution. This dye changes its fluorescence intensity in response to changes in cell membrane potential.

  • Agonist and Antagonist Preparation: this compound and control compounds (e.g., acetylcholine) are prepared in the same buffered saline solution at various concentrations.

  • Assay Protocol:

    • The 96-well plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • A solution containing the test compound (this compound) is added to the wells.

    • The change in fluorescence, indicating nAChR activation (depolarization), is recorded over time.

    • To measure desensitization, after a set period of incubation with this compound, a second addition of a high concentration of acetylcholine is made. The diminished fluorescence response to acetylcholine in the presence of this compound indicates receptor desensitization.

  • Data Analysis: The fluorescence data is used to calculate EC50 and DC50 values for this compound.

In Vivo Assessment of Fetal Movement

Objective: To determine the effect of this compound on fetal movement in a live animal model.

Animal Model: Pregnant goats or cattle during the susceptible gestational period (days 40-70 for cattle).

Methodology: Ultrasound Monitoring

  • Animal Preparation: Pregnant animals are habituated to the experimental setting to minimize stress. For transabdominal ultrasound, the hair on the abdomen may be clipped, and ultrasound gel is applied to ensure good probe contact.[8][9]

  • This compound Administration: this compound, either as a purified compound or in the form of ground lupine plant material, is administered orally via gavage.[6][7] The dose is calculated based on the animal's body weight.

  • Ultrasound Procedure:

    • A real-time B-mode ultrasound scanner with a 3.5 to 7.5 MHz transducer is typically used.[9]

    • The transducer is placed on the abdomen to visualize the fetus.

    • Fetal movements are observed and quantified over a set period (e.g., a 5-minute interval). This can be done by counting the number of distinct fetal movements.

    • Ultrasound monitoring is performed at baseline (before this compound administration) and at multiple time points after administration (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Data Analysis: The number of fetal movements at each time point is compared to the baseline to determine the extent and duration of fetal movement inhibition.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound on fetal movement.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Selection Select pregnant animals (e.g., goats, cattle) in susceptible gestation period Acclimatization Acclimatize animals to handling and experimental environment Animal Selection->Acclimatization Baseline Ultrasound Perform baseline ultrasound to quantify normal fetal movement Acclimatization->Baseline Ultrasound This compound Administration Administer this compound (oral gavage) Baseline Ultrasound->this compound Administration Post-Dose Ultrasound Conduct ultrasound monitoring at multiple time points post-administration This compound Administration->Post-Dose Ultrasound Data Analysis Analyze ultrasound data to determine inhibition of fetal movement Post-Dose Ultrasound->Data Analysis Observation Monitor animals for clinical signs and teratogenic outcomes at birth Data Analysis->Observation

Workflow for in vivo this compound studies.

Conclusion

This compound-induced fetal movement inhibition serves as a compelling case study in teratogenesis, with a well-defined molecular mechanism centered on the desensitization of nicotinic acetylcholine receptors. The in vitro and in vivo models described herein provide a robust framework for studying this phenomenon and for screening other compounds for similar teratogenic potential. For researchers in drug development, an understanding of the structure-activity relationships of compounds that interact with nAChRs is critical to avoid unintended developmental toxicity. Further research may focus on developing targeted interventions to prevent or mitigate the effects of this compound in livestock and on refining the experimental models to enhance their predictive value for human developmental toxicology.

References

Methodological & Application

Application Note: Quantification of Anagyrine in Plant Tissues Using a High-Throughput HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, particularly within the Lupinus genus (lupins).[1][2][3] These alkaloids are produced by plants as a defense mechanism against herbivores.[1][3][4] this compound is of significant interest due to its toxicity and teratogenic effects in livestock that consume contaminated plants. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in agricultural products and for research purposes. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in plant materials. The protocol covers sample extraction, solid-phase extraction (SPE) cleanup, and instrumental analysis.

Experimental Protocol

This protocol provides a comprehensive procedure for the extraction, purification, and quantification of this compound from plant samples.

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Heptafluorobutyric acid (HFBA)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric Reversed Phase (e.g., Strata-XL)[1][5]

  • Homogenizer

  • Centrifuge

  • Analytical balance

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (1-200 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (90:10 Water:ACN/MeOH with 0.1% HFBA).

3. Sample Preparation: Extraction and Cleanup

  • Homogenization: Weigh 200 mg of dried, powdered plant material into a centrifuge tube.[1]

  • Extraction:

    • Add 1 mL of an extraction solvent (e.g., Methanol:Water 60:40, v/v).[1]

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of equilibration solution (e.g., Water:Methanol 90:10, v/v).[1][5]

    • Loading: Dilute the collected supernatant (from step 2) with 1 mL of the equilibration solution and load it onto the conditioned SPE cartridge.[1][5]

    • Washing: Wash the cartridge with 1 mL of the equilibration solution to remove interfering compounds.[1][5]

    • Elution: Elute the target analyte (this compound) with 1 mL of methanol into a clean collection tube.[1][5]

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

1. HPLC Conditions

The chromatographic separation is critical for resolving this compound from other matrix components and isomeric alkaloids. A C18-pentafluorophenyl (PFP) column is often effective for this class of compounds.[1]

ParameterValue
HPLC System Nexera XR LC system or equivalent[1]
Column ACE Excel 2 C18-PFP (10 cm × 2.1 mm, 2 µm) or equivalent[1]
Mobile Phase A Water with 0.1% HFBA[1][5]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA[1][5]
Flow Rate 0.300 mL/min[1]
Injection Volume 3-6 µL[1][5]
Column Temp. 40 °C
Run Time 12 minutes[1]

HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
3.050 (Linear Ramp)
7.050 (Isocratic)
10.090 (Linear Ramp)
10.590 (Isocratic)
11.010 (Return to Initial)
12.010 (Equilibration)
This gradient is adapted from similar alkaloid separation methods.[1]

2. Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Mass Spectrometer Sciex 4500 QTrap or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 5500 V[1]
Source Temperature 500 °C[1]
Nebulizer Gas (Gas 1) 40 psi[1]
Turbo Gas (Gas 2) 40 psi[1]
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)[1]

MRM Transitions for this compound Quantification

The selection of precursor and product ions is crucial for selectivity and sensitivity. These transitions must be optimized by infusing a standard solution of this compound.[1]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound245.2136.198.1Optimized (e.g., 25-40)
Note: These are representative m/z values for this compound [M+H]+ and its common fragments. Actual values must be empirically determined.

Method Performance and Validation

A full method validation should be conducted according to regulatory guidelines (e.g., FDA).[3][4] Key validation parameters include linearity, sensitivity, accuracy, precision, and matrix effect.

Summary of Expected Method Performance

ParameterTypical Performance Metric
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1 - 25 µg/kg[3][4]
Recovery 85% - 110%
Precision (RSD%) < 15%
Matrix Effect ≤25%[4]

Visualized Workflows

G cluster_0 Core Analytical Principle cluster_1 Input & Output Separation Chromatographic Separation (HPLC) Detection Mass-based Detection (MS/MS) Separation->Detection Quantification Signal Intensity Measurement (MRM) Detection->Quantification Result This compound Concentration (Quantitative Data) Quantification->Result Sample Plant Matrix (Complex Mixture) Sample->Separation

References

Application Note: Analysis of Anagyrine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, notably in the genus Lupinus (lupines). It is recognized for its teratogenic effects in livestock, causing congenital disabilities.[1] Accurate and sensitive analytical methods are therefore essential for its detection and quantification in various matrices, including plant material, biological samples, and pharmaceutical preparations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable technique for the analysis of this compound, providing high selectivity and sensitivity.[2] This application note details a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The following is a general protocol for the extraction of this compound from plant material.

a. Materials and Reagents

  • This compound reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium hydroxide

  • Dichloromethane, HPLC grade

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator[3]

b. Extraction Procedure

  • Homogenize 1 gram of the dried plant material to a fine powder.

  • To the homogenized sample, add 10 mL of methanol and vortex for 5 minutes.

  • Adjust the pH of the extract to approximately 9-10 with ammonium hydroxide to ensure this compound is in its free base form.

  • Perform a liquid-liquid extraction by adding 10 mL of dichloromethane, vortexing for 5 minutes, and then centrifuging at 3000 rpm for 10 minutes.

  • Carefully collect the organic (lower) layer containing the alkaloids.

  • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 1 mL of a suitable solvent, such as methanol or ethyl acetate, for GC-MS analysis.[4]

c. Optional Solid-Phase Extraction (SPE) Cleanup For complex matrices, an additional SPE cleanup step can improve the purity of the sample.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the injection solvent.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
Injector Temperature 250 °C[5]
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 120 °C, hold for 2 min, ramp to 300 °C at 6 °C/min, hold for 10 min[5]
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Solvent Delay 5 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Value Reference
Molecular Formula C₁₅H₂₀N₂O[6]
Molecular Weight 244.33 g/mol [6]
Retention Time (approx.) 15 - 20 minBased on typical alkaloid analysis
Characteristic Mass Ions (m/z) 244 (M+), 146, 134, 98, 58NIST Mass Spectrometry Data Center
Limit of Detection (LOD) 0.1 - 1 ng/mLRepresentative for similar compounds
Limit of Quantification (LOQ) 0.5 - 5 ng/mLRepresentative for similar compounds
Linearity (R²) > 0.99[2][7]

Mandatory Visualization

GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction LLE Liquid-Liquid Extraction (pH adjustment & Dichloromethane) Extraction->LLE Drying Drying & Evaporation LLE->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum & Retention Time) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis using GC-MS.

Signaling Pathway (Fragmentation of this compound)

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound, leading to some of its characteristic mass ions.

Anagyrine_Fragmentation This compound This compound (C₁₅H₂₀N₂O) m/z = 244 Fragment1 [M-C₅H₈N]⁺ m/z = 146 This compound->Fragment1 - C₅H₈N radical Fragment2 [M-C₆H₁₀N]⁺ m/z = 134 This compound->Fragment2 - C₆H₁₀N radical Fragment3 [C₅H₁₀N]⁺ m/z = 98 This compound->Fragment3 - C₁₀H₁₀NO radical

Caption: Proposed EI Fragmentation of this compound.

References

Application Notes and Protocols for Anagyrine Extraction from Lupinus Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus. It is of significant interest to the scientific community due to its teratogenic effects, which can lead to congenital disabilities in livestock, and its potential for further pharmacological investigation. The efficient extraction and isolation of this compound from lupin seeds are crucial first steps for research into its toxicology, pharmacology, and potential therapeutic applications. These application notes provide detailed protocols for the extraction of this compound, a summary of comparative data for different extraction methods, and visual workflows to guide researchers.

Data Presentation: Comparison of this compound Extraction Methods

ParameterMethod 1: Acid-Base MacerationMethod 2: Soxhlet ExtractionMethod 3: Ultrasound-Assisted Extraction (UAE)
Principle Differential solubility of the alkaloid salt (acidic) and free base (basic) forms.Continuous solid-liquid extraction with a recirculating solvent.Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.
Starting Material Finely ground Lupinus seedsFinely ground Lupinus seeds in a thimbleFinely ground Lupinus seeds
Primary Solvents Acidified water/methanol, Dichloromethane (DCM) or ChloroformMethanol, Ethanol, or Dichloromethane80% Methanol
Key Reagents Hydrochloric acid (HCl), Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)N/A for the extraction itself, but acid-base cleanup is often required.N/A for the extraction itself, but acid-base cleanup is often required.
Extraction Time 24-48 hours8-24 hours30-60 minutes
Temperature Room temperatureBoiling point of the solventTypically ambient to slightly elevated
Reported QA Yield Good, but can be less exhaustive than Soxhlet.Generally high, considered an exhaustive method.High, often comparable to or exceeding other methods in a shorter time.
Advantages Simple, requires minimal specialized equipment.High extraction efficiency, well-established method.Rapid, high efficiency, reduced solvent consumption.
Disadvantages Time-consuming, may result in incomplete extraction.Requires specialized glassware, potential for thermal degradation of some compounds.Requires an ultrasonic bath or probe, potential for localized heating.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from Lupinus seeds. It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acid-Base Extraction by Maceration

This is a classic and widely cited method for the extraction of quinolizidine alkaloids.

Materials:

  • Finely ground Lupinus seeds (species known to contain this compound, e.g., L. sericeus, L. leucophyllus)

  • 0.5 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Ammonium hydroxide (NH₄OH) or 5 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glass beakers and flasks

Procedure:

  • Acidic Extraction:

    • Weigh 10 g of finely ground Lupinus seed powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 0.5 M HCl.

    • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.

    • Filter the mixture through filter paper to separate the acidic extract from the plant material.

    • Wash the plant material residue with an additional 20 mL of 0.5 M HCl and combine the filtrates.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the acidic extract to a 500 mL separatory funnel.

    • Slowly add concentrated NH₄OH or 5 M NaOH dropwise while gently swirling until the pH of the solution is between 11 and 12. The solution will become cloudy as the alkaloids precipitate.

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The bottom layer is the organic phase containing the alkaloids.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with 50 mL portions of dichloromethane.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by adding anhydrous sodium sulfate until the drying agent no longer clumps together.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting residue contains the crude alkaloid extract, including this compound.

  • Purification and Analysis (Optional but Recommended):

    • The crude extract can be further purified using column chromatography (e.g., silica gel or alumina).

    • The presence and quantity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method offers a more rapid extraction compared to traditional maceration.

Materials:

  • Finely ground Lupinus seeds

  • 80% Methanol (Methanol:Water, 80:20 v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • The same materials for acid-base cleanup as in Protocol 1 (HCl, NaOH/NH₄OH, Dichloromethane)

Procedure:

  • Ultrasonic Extraction:

    • Weigh 5 g of finely ground Lupinus seed powder and place it in a 100 mL beaker.

    • Add 50 mL of 80% methanol.

    • Place the beaker in an ultrasonic bath or use a probe sonicator to sonicate the mixture for 30-60 minutes at room temperature.

    • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Re-extract the pellet with another 50 mL of 80% methanol and repeat the sonication and centrifugation steps.

    • Combine the supernatants.

  • Solvent Evaporation and Acid-Base Cleanup:

    • Concentrate the combined methanolic extract using a rotary evaporator to remove the methanol.

    • To the remaining aqueous solution, add 0.5 M HCl to adjust the pH to approximately 2.

    • Proceed with the basification and liquid-liquid extraction steps as described in Protocol 1 (steps 2.1 to 3.4) to isolate the crude alkaloid extract.

Mandatory Visualizations

Anagyrine_Extraction_Workflow start Finely Ground Lupinus Seeds acid_extraction Acidic Maceration (0.5 M HCl) start->acid_extraction filtration Filtration acid_extraction->filtration residue Seed Residue (Discard) filtration->residue acid_extract Acidic Extract (this compound-HCl) filtration->acid_extract basification Basification (pH 11-12 with NH₄OH) acid_extract->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction aqueous_phase Aqueous Phase (Discard) l_l_extraction->aqueous_phase organic_phase Organic Phase (this compound Free Base) l_l_extraction->organic_phase drying Drying (Anhydrous Na₂SO₄) organic_phase->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis Purification & Analysis (Chromatography, GC-MS) crude_extract->analysis

Caption: Workflow for Acid-Base Extraction of this compound.

UAE_Anagyrine_Extraction_Workflow start Finely Ground Lupinus Seeds uae Ultrasound-Assisted Extraction (80% Methanol) start->uae centrifugation Centrifugation uae->centrifugation pellet Seed Pellet (Re-extract or Discard) centrifugation->pellet supernatant Methanolic Extract centrifugation->supernatant solvent_evap Solvent Evaporation supernatant->solvent_evap acid_base_cleanup Acid-Base Cleanup (as in Protocol 1) solvent_evap->acid_base_cleanup crude_extract Crude this compound Extract acid_base_cleanup->crude_extract analysis Purification & Analysis (Chromatography, GC-MS) crude_extract->analysis

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Application Notes & Protocols: Purification and In Vitro Analysis of Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid predominantly found in various species of the Lupinus genus (lupins). It is a potent teratogen, known to cause "crooked calf disease" in livestock that ingests this compound-containing plants during specific periods of gestation. The toxic effects of this compound are primarily attributed to its interaction with nicotinic and muscarinic acetylcholine receptors. Recent research has focused on its pharmacological properties as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs), suggesting its potential as a molecular probe for studying these receptors.

These application notes provide a comprehensive overview of the purification of this compound from plant material for subsequent in vitro studies. Detailed protocols for extraction, purification, and analytical characterization are presented, along with methodologies for assessing its biological activity in cell-based assays.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the in vitro activity of this compound.

ParameterCell LineValueReference
EC₅₀ (Partial Agonist) SH-SY5Y4.2 µM
TE-671231 µM
DC₅₀ (Desensitization) SH-SY5Y6.9 µM
TE-671139 µM
IC₅₀ (Muscarinic Receptors) -132 µM
IC₅₀ (Nicotinic Receptors) -2,096 µM

Experimental Protocols

Safety Precautions

This compound is a toxic alkaloid and should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound or plant extracts containing it.

  • Ventilation: All procedures involving powdered plant material, solvents, and the handling of purified this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations.

  • Spill Management: In case of a spill, immediately alert laboratory personnel and follow established institutional protocols for chemical spill cleanup.

Purification of this compound from Lupinus Species

This protocol is a general guideline for the extraction and purification of this compound from dried Lupinus plant material. Optimization may be required depending on the specific plant species and available equipment.

3.2.1. Extraction of Total Alkaloids

  • Grinding: Finely grind dried and powdered Lupinus seeds or aerial parts using a laboratory mill.

  • Acid Extraction:

    • Suspend the ground plant material (100 g) in 500 mL of 0.5 N HCl.

    • Stir the mixture at room temperature for 4-6 hours or overnight.

    • Separate the acidic extract from the plant debris by vacuum filtration.

    • Repeat the extraction of the plant residue with fresh 0.5 N HCl to ensure complete extraction of alkaloids.

    • Pool the acidic extracts.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the pooled acidic extract to approximately 10-12 with 5 N NaOH. The solution should be strongly basic.

    • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a separatory funnel. Use a solvent-to-aqueous phase ratio of 1:1 (v/v) and repeat the extraction three times.

    • Pool the organic extracts.

  • Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

3.2.2. Chromatographic Purification

  • Column Chromatography:

    • Prepare a silica gel column with a suitable diameter and length.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. Start with 100% chloroform and gradually increase the percentage of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent) to detect alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For higher purity, fractions enriched in this compound from the column chromatography can be further purified by preparative HPLC.

    • A C18 reversed-phase column is a common choice for alkaloid separation.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program will likely be necessary to achieve optimal separation.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent to obtain purified this compound.

Analytical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common mobile phase for alkaloid analysis.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for more selective detection.

  • Purity Calculation: The purity of the isolated this compound can be estimated by the relative peak area of this compound in the chromatogram.

3.3.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Structural Verification: Compare the acquired spectra with published data for this compound to confirm its identity and structural integrity.

In Vitro Biological Assays

3.4.1. Cell Culture

  • The human neuroblastoma cell line SH-SY5Y and the human rhabdomyosarcoma cell line TE-671 are suitable models for studying the effects of this compound on neuronal and muscle-type nicotinic acetylcholine receptors, respectively.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

3.4.2. Membrane Potential Assay for nAChR Activity

This assay measures changes in cell membrane potential upon receptor activation or inhibition.

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells. For antagonist/desensitization studies, pre-incubate the cells with this compound before adding a known nAChR agonist (e.g., acetylcholine or epibatidine).

  • Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader. An increase in fluorescence typically corresponds to membrane depolarization upon receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log of the this compound concentration to determine EC₅₀ (for agonist activity) or DC₅₀ (for desensitization) values.

Visualizations

Anagyrine_Purification_Workflow Start Dried Lupinus Plant Material Grinding Grinding Start->Grinding AcidExtraction Acid Extraction (0.5 N HCl) Grinding->AcidExtraction Filtration Filtration AcidExtraction->Filtration Basification Basification (NaOH to pH 10-12) Filtration->Basification LLE Liquid-Liquid Extraction (CH2Cl2) Basification->LLE Concentration Concentration (Rotary Evaporation) LLE->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC PrepHPLC Preparative HPLC (C18) ColumnChromatography->PrepHPLC Purethis compound Purified this compound PrepHPLC->Purethis compound Analysis Analysis (HPLC, NMR) Purethis compound->Analysis InVitro In Vitro Studies Analysis->InVitro

Caption: Workflow for the purification of this compound.

Anagyrine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Partial Agonist This compound->nAChR Induces mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Agonist IonChannel Ion Channel Opening nAChR->IonChannel Activation Desensitization Receptor Desensitization nAChR->Desensitization Leads to Depolarization Membrane Depolarization IonChannel->Depolarization Downstream Downstream Cellular Effects Depolarization->Downstream Desensitization->Downstream Modulates

Caption: this compound's interaction with acetylcholine receptors.

Application Notes and Protocols for Anagyrine Analytical Standard and Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, notably within the Lupinus (lupins) and Anagyris genera.[1][2] It is a known teratogen, responsible for "crooked calf disease" in cattle that ingest these plants during specific periods of pregnancy.[1][3][4][5] The toxicity and teratogenic effects of this compound necessitate the availability of high-purity analytical standards and reference materials for accurate quantification, toxicological studies, and quality control in agricultural and pharmaceutical research. These materials are crucial for method development, validation, and ensuring the reliability of experimental data.

This compound Analytical Standard & Reference Material

This compound analytical standards are highly purified compounds essential for the precise identification and quantification of the analyte in various matrices.[6] They serve as a benchmark in analytical measurements.[6] Commercially available standards are typically provided with a certificate of analysis detailing purity and characterization data.

Table 1: Commercially Available this compound Analytical Standards

Product NameSupplierPurity AssayCAS NumberStorage Temperature
This compound hydrochloride phyproof® Reference SubstanceSigma-Aldrich (PhytoLab)≥90.0% (HPLC)74195-83-8-20°C[7]
This compound HBrBiosynthNot specified486-89-5< -15°C[8]

Note on Reference Materials:

  • Certified Reference Materials (CRMs): Produced under stringent quality protocols (e.g., ISO 17034) and characterized by inter-laboratory proficiency testing. The certified value is traceable to the International System of Units (SI).[9]

  • Reference Materials (RMs): Used for quality control and method validation. While produced under rigorous quality assurance, they may not have the full metrological traceability of a CRM.[9]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound Reference Material from Plant Sources

This protocol outlines a general procedure for the isolation and purification of this compound from plant material, such as Lupinus species, to prepare a laboratory-grade reference material. The process involves solvent extraction, acid-base partitioning to separate alkaloids, and chromatographic purification.[10]

G cluster_0 Extraction & Partitioning cluster_1 Purification & Characterization start Dried & Powdered Plant Material extraction Methanol Extraction start->extraction acidification Acidify with 0.5 N HCl extraction->acidification filtration Filter to remove solids acidification->filtration basification Basify filtrate to pH 10 (e.g., with NaOH) filtration->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction crude_alkaloid Crude Alkaloid Fraction chloroform_extraction->crude_alkaloid column_chrom Column Chromatography (Silica or Alumina) tlc Monitor fractions by TLC column_chrom->tlc combine Combine pure fractions tlc->combine final_product Purified this compound combine->final_product characterization Characterization (HPLC, MS, NMR) final_product->characterization crude_alkaloide crude_alkaloide crude_alkaloide->column_chrom

Caption: Workflow for this compound isolation and purification.

Methodology:

  • Plant Material Preparation: Collect and air-dry plant material known to contain this compound (e.g., Lupinus leucophyllus).[3] Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.[11]

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Acid-Base Partitioning:

    • Redissolve the crude extract in 200 mL of 0.5 N HCl. This protonates the alkaloids, making them water-soluble.[10]

    • Filter the acidic solution to remove non-alkaloidal, water-insoluble materials.

    • Wash the aqueous solution with 3 x 100 mL of chloroform to remove neutral and acidic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to ~10 with 15% NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.[10]

    • Extract the free-base alkaloids with 4 x 100 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[10]

  • Chromatographic Purification:

    • Perform column chromatography on the crude alkaloid fraction using silica gel or neutral alumina as the stationary phase.[10]

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[10]

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a chloroform:methanol (e.g., 15:1) solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing pure this compound (identified by comparison with a commercial standard, if available).

  • Final Characterization:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

    • Confirm the identity and assess the purity of the isolated compound using HPLC, Mass Spectrometry (MS), and NMR spectroscopy as described in the protocols below.

Protocol 2: Analytical Characterization and Quantification

HPLC is a primary method for assessing the purity of this compound standards and for its quantification in various samples.[12][13]

G prep Sample Preparation (Dissolve in Mobile Phase) inject Inject 10 µL into HPLC System prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (e.g., 251 nm) separation->detection analysis Data Analysis (Peak Area vs. Concentration) detection->analysis result Determine Purity / Concentration analysis->result

Caption: General workflow for HPLC analysis of this compound.

Table 2: Typical RP-HPLC Method Parameters for Alkaloid Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][13]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile).[12] A common starting point could be a 75:25 (v/v) ratio of buffer to acetonitrile.[13]
Flow Rate 1.0 mL/min[12][13]
Detection Wavelength 251 nm (as a starting point for pyridone-containing alkaloids)[12]
Column Temperature 40°C[12]
Injection Volume 10 µL[12]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 5-100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed (e.g., purified material, plant extract) in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

  • Quantification and Purity:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Assess purity by calculating the percentage of the this compound peak area relative to the total peak area of all components in the chromatogram (Area % method). Purity (w/w) can be determined using a reference standard.[14]

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices like plant extracts and biological fluids.[3][15][16]

Methodology:

  • Sample Preparation: The crude alkaloid extract (from Protocol 1) or other samples should be dissolved in a suitable organic solvent like methanol or chloroform.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-15°C/min.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV.[17] Scan a mass range of m/z 40-600.[17]

  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a known standard or by matching the fragmentation pattern with library data. The molecular ion peak [M+] for this compound is expected at m/z 244.

NMR is the most definitive method for structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be used for purity assessment without the need for an identical reference standard.[14][18]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD). Add an internal standard of known purity and concentration if performing qNMR.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Well-separated proton signals can be used for quantification.[19]

    • Acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the complete chemical structure by assigning all proton and carbon signals.[20][21]

  • Purity Assessment (qNMR):

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, and the known purity and concentration of the internal standard.[14]

Mechanism of Action & Signaling Pathway

This compound's teratogenic effects are primarily attributed to its interaction with cholinergic receptors. It acts as a partial agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][22] However, it is a particularly potent and effective desensitizer of nAChRs.[22][23][24] This desensitization is believed to inhibit fetal movement during critical periods of gestation, leading to the skeletal deformities characteristic of crooked calf disease.[3][24]

G cluster_receptors Cholinergic Receptors This compound This compound nAChR Nicotinic ACh Receptors (nAChR) (e.g., Fetal Muscle-Type) This compound->nAChR mAChR Muscarinic ACh Receptors (mAChR) This compound->mAChR desensitization Potent Receptor Desensitization & Partial Agonism nAChR->desensitization Primary Mechanism mAChR->desensitization reduced_signaling Reduced Neuromuscular Signaling desensitization->reduced_signaling inhibition Inhibition of Fetal Movement reduced_signaling->inhibition teratogenesis Teratogenesis (Crooked Calf Disease) inhibition->teratogenesis

Caption: this compound's proposed mechanism of teratogenesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound from published literature.

Table 3: In Vitro Activity of this compound

ParameterCell Line / Receptor TypeValueReference
IC₅₀ (Inhibitory Concentration)Muscarinic Receptors132 µM[1]
IC₅₀ (Inhibitory Concentration)Nicotinic Receptors2,096 µM[1]
EC₅₀ (Half maximal effective concentration)SH-SY5Y cells (autonomic nAChR)4.2 µM[22][23][24]
EC₅₀ (Half maximal effective concentration)TE-671 cells (fetal muscle-type nAChR)231 µM[22][23][24]
DC₅₀ (Half maximal desensitizing concentration)SH-SY5Y cells (autonomic nAChR)6.9 µM[22][23][24]
DC₅₀ (Half maximal desensitizing concentration)TE-671 cells (fetal muscle-type nAChR)139 µM[22][23][24]

References

Application Notes and Protocols for Studying Anagyrine Neurotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in certain plant species, notably lupines, and has been associated with neurotoxic effects. Understanding the mechanisms of this compound-induced neurotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a powerful and ethically considerate platform to investigate the cellular and molecular pathways affected by this compound. This document provides detailed application notes and experimental protocols for studying this compound neurotoxicity using relevant neuronal cell lines.

The primary mechanism of this compound's neurotoxic action involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound acts as a partial agonist and a potent desensitizer of nAChRs, leading to a disruption of normal cholinergic signaling.[1][2] This initial interaction is hypothesized to trigger a cascade of downstream events, including ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.

Recommended Cell Culture Models

Several cell lines are suitable for investigating this compound neurotoxicity. The choice of cell model depends on the specific research question and the desired neuronal phenotype.

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is a widely used model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype expressing various neuronal markers.[3][4][5] SH-SY5Y cells express nAChRs, making them a relevant model to study the direct effects of this compound.[1]

  • PC12 Rat Pheochromocytoma Cells: PC12 cells, upon stimulation with nerve growth factor (NGF), differentiate into cells resembling sympathetic neurons, extending neurites and expressing neuronal markers.[6][7] This makes them an excellent model for studying effects on neurite outgrowth and neuronal differentiation.[8][9]

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons derived from rodent brains offer a model that more closely resembles the in vivo situation. These are highly valuable for validating findings from cell lines.

Data Presentation

The following tables summarize key quantitative data related to this compound's effects on neuronal cells. Further research is required to populate all fields with this compound-specific data.

Table 1: this compound Activity at Nicotinic Acetylcholine Receptors

Cell LineReceptor SubtypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC50 (Activation)4.2[1][2]
SH-SY5YAutonomic nAChRDC50 (Desensitization)6.9[1][2]
TE-671Fetal muscle-type nAChREC50 (Activation)231[1][2]
TE-671Fetal muscle-type nAChRDC50 (Desensitization)139[1][2]

Table 2: this compound-Induced Neurotoxicity Endpoints (Hypothetical Data - Requires Experimental Verification)

Cell LineAssayEndpointIC50 / EC50 (µM)Notes
SH-SY5YMTT AssayCell ViabilityData not availableTo be determined experimentally.
SH-SY5YCaspase-3 AssayApoptosisData not availableTo be determined experimentally.
SH-SY5YROS AssayOxidative StressData not availableTo be determined experimentally.
PC12Neurite OutgrowthInhibitionData not availableTo be determined experimentally.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound-Induced Neurotoxicity

The following diagram illustrates the hypothesized signaling cascade initiated by this compound's interaction with nAChRs, leading to neuronal cell death. This pathway is based on the known effects of nAChR desensitization and general mechanisms of excitotoxicity.[3][5][10][11][12]

Anagyrine_Neurotoxicity_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Desensitization Receptor Desensitization nAChR->Desensitization Causes Ca_Influx Sustained Ca²⁺ Influx Desensitization->Ca_Influx Leads to Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Induces Caspase Caspase Activation (e.g., Caspase-3) Ca_Influx->Caspase Activates ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Mitochondria->Caspase Activates ROS->Mitochondria ROS->Caspase Activates Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis Executes Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Differentiation Differentiation (Optional) (e.g., with Retinoic Acid) Start->Differentiation Treatment Treat with this compound (Dose-response and Time-course) Start->Treatment For undifferentiated cells Differentiation->Treatment Viability Cell Viability Assay (MTT / MTS) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Oxidative_Stress Oxidative Stress Assay (ROS Detection) Treatment->Oxidative_Stress Neurite_Outgrowth Neurite Outgrowth Assay (PC12 cells) Treatment->Neurite_Outgrowth Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Oxidative_Stress->Analysis Neurite_Outgrowth->Analysis

References

Application Notes and Protocols for Studying Anagyrine Receptor Binding in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in certain plant species, notably those of the Lupinus genus, and is recognized for its teratogenic effects, leading to conditions such as "crooked calf disease" in livestock.[1][2][3] The toxicological profile of this compound is attributed to its interaction with neurotransmitter receptors. Evidence suggests that this compound acts as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs) and may also interact with muscarinic acetylcholine receptors (mAChRs), with a potentially higher affinity for the latter.[1][4][5] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action and assessing its potential neurological impact.

The human neuroblastoma cell line, SH-SY5Y, serves as an excellent in vitro model for neuropharmacological studies. These cells endogenously express a variety of neuronal receptors, including both nicotinic and muscarinic acetylcholine receptors, making them a relevant and valuable tool for investigating the receptor binding profile of compounds like this compound.[6][7][8][9][10][11] Specifically, SH-SY5Y cells have been shown to express ganglia-type nAChRs (composed of α3 and β4 subunits), α7 nAChRs, and M1/M2 subtypes of mAChRs.[6][11]

This document provides detailed protocols for utilizing SH-SY5Y cells to study the receptor binding characteristics of this compound. The protocols cover cell culture, membrane preparation, and two common types of receptor binding assays: radioligand binding and fluorescent ligand binding assays.

Data Presentation

Quantitative data from receptor binding assays should be meticulously recorded and analyzed to determine key binding parameters. The following tables provide a template for organizing and presenting the experimental data.

Table 1: Saturation Binding Assay Data

Radioligand Concentration (nM)Total Binding (CPM/DPM/RFU)Non-specific Binding (CPM/DPM/RFU)Specific Binding (CPM/DPM/RFU)
[Concentration 1]
[Concentration 2]
...

CPM: Counts Per Minute; DPM: Disintegrations Per Minute; RFU: Relative Fluorescence Units

Table 2: Competition Binding Assay Data

This compound Concentration (M)Log [this compound] (M)Specific Binding (CPM/DPM/RFU)% Inhibition
[Concentration 1]
[Concentration 2]
...

Table 3: Calculated Binding Parameters

Receptor SubtypeRadioligandKd (nM)Bmax (fmol/mg protein)This compound Ki (µM)
nAChR[3H]-Epibatidine
mAChR[3H]-NMS

Kd: Dissociation Constant; Bmax: Maximum Receptor Density; Ki: Inhibitory Constant

Experimental Protocols

SH-SY5Y Cell Culture

This protocol outlines the standard procedure for the maintenance of SH-SY5Y cells to ensure their suitability for receptor binding assays.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure: [9][12][13][14]

  • Media Preparation: Prepare complete growth medium by supplementing the DMEM/F-12 base with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Cell Splitting: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.

Membrane Preparation from SH-SY5Y Cells

This protocol describes the isolation of cell membranes, which are enriched in receptors, for use in binding assays.[15][16]

Materials:

  • Confluent SH-SY5Y cells from T-150 flasks or larger

  • Ice-cold PBS

  • Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Centrifuge tubes

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Harvesting: Aspirate the growth medium from confluent flasks of SH-SY5Y cells. Wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.

  • Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of appropriate assay buffer. Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay

This protocol details a competition binding assay to determine the affinity of this compound for a specific receptor using a radiolabeled ligand.[15][17][18]

Materials:

  • SH-SY5Y cell membrane preparation

  • Radioligand (e.g., [3H]-Epibatidine for nAChRs, [3H]-N-methylscopolamine ([3H]-NMS) for mAChRs)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., high concentration of a known unlabeled ligand like nicotine for nAChRs or atropine for mAChRs)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.

  • Non-specific Binding: Add 50 µL of the non-specific binding determinator (e.g., 10 µM nicotine or 1 µM atropine), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Competition Binding: Add 50 µL of this compound solution at various concentrations, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent Ligand Binding Assay

This protocol describes a competition binding assay using a fluorescently labeled ligand, which offers a non-radioactive alternative.[19][20][21]

Materials:

  • SH-SY5Y cell membrane preparation or whole cells

  • Fluorescently labeled ligand (e.g., a fluorescent derivative of a known nAChR or mAChR antagonist)

  • This compound

  • Assay Buffer

  • Non-specific binding determinator

  • Black 96-well or 384-well microplates (low-binding)

  • Fluorescence plate reader capable of measuring fluorescence polarization or intensity

Procedure:

  • Assay Setup: Similar to the radioligand assay, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations in a black microplate.

  • Reagent Addition: Add the Assay Buffer, fluorescent ligand, and membrane preparation (or whole cells) to the wells as described for the radioligand assay. For competition, add varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time, protected from light.

  • Measurement: Measure the fluorescence intensity or fluorescence polarization in a microplate reader.

  • Data Analysis: Calculate specific binding and perform a competition analysis as described for the radioligand binding assay to determine the IC50 and Ki of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound's interaction with acetylcholine receptors in SH-SY5Y cells.

experimental_workflow cluster_cell_culture SH-SY5Y Cell Culture cluster_membrane_prep Membrane Preparation cluster_binding_assay Receptor Binding Assay culture Maintain SH-SY5Y Cells harvest Harvest Cells at 80-90% Confluency culture->harvest homogenize Homogenize Cells harvest->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend incubate Incubate Membranes with Ligands resuspend->incubate separate Separate Bound and Free Ligands incubate->separate detect Detect Bound Ligand separate->detect analyze Data Analysis (Kd, Ki, Bmax) detect->analyze signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound nAChR Nicotinic AChR (Ion Channel) This compound->nAChR Binds/Modulates mAChR Muscarinic AChR (GPCR) This compound->mAChR Binds/Modulates acetylcholine Acetylcholine acetylcholine->nAChR Activates acetylcholine->mAChR Activates ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx g_protein G-Protein Activation mAChR->g_protein downstream Downstream Signaling ion_influx->downstream g_protein->downstream

References

Application Notes and Protocols for Studying Anagyrine-Muscle Receptor Interaction using the TE-671 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TE-671 cell line, now understood to be of rhabdomyosarcoma origin rather than medulloblastoma, serves as a valuable in vitro model for studying neuromuscular interactions.[1] These cells endogenously express fetal-type muscle nicotinic acetylcholine receptors (nAChRs), making them particularly suitable for investigating the effects of ligands on muscle receptor function.[2] Anagyrine, a quinolizidine alkaloid, has been shown to interact with these receptors, acting as a partial agonist and a desensitizer.[3][4] These application notes provide detailed protocols for the culture of TE-671 cells and the assessment of this compound's effects on nAChR activity, including membrane potential, calcium influx, and downstream signaling pathways.

Data Presentation

The interaction of this compound with the fetal muscle-type nAChRs on TE-671 cells has been quantitatively characterized. The following table summarizes the key parameters of this interaction.

CompoundCell LineReceptor TypeEffectEC50 (µM)DC50 (µM)Reference
This compoundTE-671Fetal Muscle-type nAChRPartial Agonist231-[3][4]
This compoundTE-671Fetal Muscle-type nAChRDesensitization-139[3][4]

EC50: The half-maximal effective concentration for receptor activation (agonist effect). DC50: The half-maximal desensitizing concentration.

Experimental Protocols

TE-671 Cell Culture

Materials:

  • TE-671 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of TE-671 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Observe the cells daily and change the medium every 2-3 days.

    • Cells should be passaged when they reach 80-90% confluency.

  • Subculturing:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count and seed new flasks or plates at the desired density (e.g., 1:3 to 1:5 split ratio).

Membrane Potential Assay

This protocol is adapted from general fluorescent membrane potential assay procedures and is suitable for a 96-well plate format.

Materials:

  • TE-671 cells

  • Black, clear-bottom 96-well plates

  • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound stock solution

  • Agonist control (e.g., Acetylcholine)

  • Antagonist control (e.g., d-tubocurarine)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Seed TE-671 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Place the 96-well plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence kinetically (e.g., readings every 1-2 seconds for 2-5 minutes).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound or control solutions to the wells (e.g., 20 µL of a 6X stock).

    • Continue to record the fluorescence to measure changes in membrane potential.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • For agonist effects, calculate the peak fluorescence change after compound addition.

    • For desensitization, pre-incubate the cells with varying concentrations of this compound for a defined period before adding a fixed concentration of a full agonist (e.g., acetylcholine) and measure the subsequent response.

    • Plot dose-response curves and calculate EC50 and DC50 values using appropriate software.

Calcium Influx Assay

Materials:

  • TE-671 cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution

  • Agonist control (e.g., Acetylcholine)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM CaCl2)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Follow the same procedure as for the membrane potential assay.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium and add 100 µL of the loading solution to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Follow the same procedure as for the membrane potential assay, setting the plate reader to the appropriate excitation and emission wavelengths for the calcium dye.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Analyze the data similarly to the membrane potential assay to determine the effect of this compound on calcium influx.

Downstream Signaling Pathway Analysis (ERK1/2 Phosphorylation)

Materials:

  • TE-671 cells

  • 6-well or 12-well plates

  • This compound stock solution

  • Serum-free DMEM

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed TE-671 cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free DMEM.

    • Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 to determine the level of activation.

Visualizations

Anagyrine_Interaction_Workflow cluster_cell_prep Cell Preparation cluster_assay Membrane Potential Assay cluster_analysis Data Analysis culture TE-671 Cell Culture plate Plate Cells in 96-well Plate culture->plate dye_load Load with Fluorescent Dye plate->dye_load pre_read Establish Baseline Fluorescence dye_load->pre_read add_this compound Add this compound pre_read->add_this compound read_fluorescence Kinetic Fluorescence Reading add_this compound->read_fluorescence dose_response Generate Dose-Response Curves read_fluorescence->dose_response calc_ec50 Calculate EC50/DC50 dose_response->calc_ec50

Caption: Experimental workflow for assessing this compound's effect on membrane potential in TE-671 cells.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca2+ Influx nAChR->Ca_influx This compound This compound This compound->nAChR Partial Agonist & Desensitizer Depolarization->Ca_influx CaMK CaMK Ca_influx->CaMK PKC PKC Ca_influx->PKC CREB CREB CaMK->CREB Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Gene_expression Gene Expression (Proliferation, Survival) CREB->Gene_expression

Caption: Proposed signaling pathway of this compound at the nAChR in TE-671 cells.

Anagyrine_Effect_Logic cluster_effects Primary Effects cluster_consequences Functional Consequences This compound This compound Binding to nAChR Partial_Agonism Partial Agonism (Submaximal Receptor Activation) This compound->Partial_Agonism Desensitization Desensitization (Receptor Unresponsive to Agonist) This compound->Desensitization Reduced_Depolarization Reduced Membrane Depolarization Partial_Agonism->Reduced_Depolarization Desensitization->Reduced_Depolarization Attenuated_Ca_Influx Attenuated Ca2+ Influx Reduced_Depolarization->Attenuated_Ca_Influx Altered_Signaling Altered Downstream Signaling (e.g., ERK, CREB) Attenuated_Ca_Influx->Altered_Signaling

Caption: Logical relationship of this compound's effects on TE-671 cell nAChRs.

References

Application Notes and Protocols for Animal Models of Anagyrine-Induced Teratogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in several species of the genus Lupinus (lupines). Ingestion of this compound-containing plants by pregnant livestock, particularly cattle, during specific gestational periods can lead to a congenital condition known as "crooked calf syndrome"[1][2][3][4][5]. This syndrome is characterized by skeletal deformities and cleft palate[4][5][6]. The teratogenic effects of this compound are attributed to its ability to desensitize fetal nicotinic acetylcholine receptors (nAChRs), leading to reduced fetal movement and subsequent developmental abnormalities of the musculoskeletal system[6][7]. Understanding the mechanisms of this compound-induced teratogenesis and developing effective screening and preventative strategies requires robust and well-characterized animal models.

These application notes provide a comprehensive overview of the animal models used to study this compound-induced teratogenesis, detailed experimental protocols, and insights into the underlying molecular pathways.

Data Presentation: Quantitative Data on this compound Teratogenesis

The following tables summarize quantitative data related to this compound concentrations in Lupinus species and dose-response relationships in cattle.

Table 1: this compound Concentration in Select Lupinus Species Implicated in Crooked Calf Syndrome

Lupinus SpeciesPlant PartThis compound Concentration (% of dry weight)Reference
Lupinus sulphureusSeed1.84%[8]
Lupinus leucophyllusWhole Plant (ground)Not specified, dosed at 2.0 g/kg BW[9][10]
Lupinus caudatusNot specifiedHigh enough to be teratogenic[11]
Lupinus sericeusNot specifiedHigh enough to be teratogenic[11]
Teratogenic Lupins (unspecified)Alkaloid ExtractDoses varied based on this compound content[12][13]

Table 2: Dose-Response and Gestational Day Sensitivity for this compound-Induced Teratogenesis in Cattle

Animal ModelGestational Day of AdministrationDosage/ExposureTeratogenic OutcomeReference
Cattle40-70 daysIngestion of Lupinus spp. containing this compound"Crooked Calf Disease" (arthrogryposis, torticollis, scoliosis, kyphosis, cleft palate)[2][3][14][15]
Cattle40-100 daysIngestion of lupines with teratogenic alkaloidsSkeletal contracture-type malformations, occasional cleft palate[1][6]
Cattle40-70 daysIngestion of Lupinus leucophyllus (2.0 g/kg BW)Not specified in abstract, study focused on pharmacokinetics[9][10]
CattleSusceptible gestational periodAdministration of alkaloidal extracts from teratogenic lupinsCongenital deformities typical of crooked calf disease[12][13]

Signaling Pathways in this compound-Induced Teratogenesis

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction of the developing fetus[7]. This compound acts as a partial agonist and desensitizer of these receptors, particularly the fetal muscle-type nAChRs[7][16][17]. This desensitization leads to a reduction in fetal movement, which is critical for normal musculoskeletal development. The lack of mechanical stimulation due to reduced fetal movement is thought to disrupt downstream signaling pathways essential for myogenesis and skeletal formation, including the Wnt/β-catenin, TGF-β, and Notch signaling pathways.

Anagyrine_Teratogenesis_Pathway cluster_this compound This compound Exposure cluster_nAChR Neuromuscular Junction cluster_Movement Fetal Activity cluster_Signaling Intracellular Signaling Cascades cluster_Outcome Developmental Outcome cluster_Phenotype Teratogenic Phenotype This compound This compound nAChR Fetal Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and desensitizes Desensitization nAChR Desensitization ReducedMovement Reduced Fetal Movement Desensitization->ReducedMovement Inhibits neuromuscular transmission Wnt Wnt/β-catenin Signaling ReducedMovement->Wnt Disrupts mechanical stimulation-dependent regulation TGF TGF-β Signaling ReducedMovement->TGF Disrupts mechanical stimulation-dependent regulation Notch Notch Signaling ReducedMovement->Notch Disrupts mechanical stimulation-dependent regulation ImpairedMyogenesis Impaired Myogenesis Wnt->ImpairedMyogenesis AbnormalSkeletal Abnormal Skeletal Development Wnt->AbnormalSkeletal TGF->ImpairedMyogenesis TGF->AbnormalSkeletal Notch->ImpairedMyogenesis Notch->AbnormalSkeletal Arthrogryposis Arthrogryposis (Joint Contractures) ImpairedMyogenesis->Arthrogryposis SkeletalMalformations Other Skeletal Malformations (Scoliosis, Kyphosis, Torticollis) AbnormalSkeletal->SkeletalMalformations CleftPalate Cleft Palate AbnormalSkeletal->CleftPalate

This compound-induced teratogenesis signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for studying this compound-induced teratogenesis in both in vivo and in vitro models.

Protocol 1: Induction of this compound-Induced Teratogenesis in a Mouse Model

This protocol is based on general principles of developmental toxicity testing in rodents and should be adapted and optimized for specific research questions.

Mouse_Model_Workflow cluster_Breeding Animal Preparation cluster_Dosing This compound Administration cluster_Monitoring In-life Monitoring cluster_Harvest Fetal Collection cluster_Analysis Teratogenic Assessment Breeding Time-mate mice (Day of plug = GD 0.5) Dosing Administer this compound or vehicle control (e.g., oral gavage) during critical window (e.g., GD 6-15 for mice) Breeding->Dosing Monitoring Monitor maternal weight and clinical signs daily Dosing->Monitoring Harvest Euthanize dams on GD 18.5 Collect fetuses Monitoring->Harvest GrossExam Gross morphological examination Harvest->GrossExam SkeletalStain Alizarin Red/Alcian Blue skeletal staining GrossExam->SkeletalStain Histo Histological analysis of muscle tissue SkeletalStain->Histo

Workflow for mouse model of this compound teratogenesis.

Materials:

  • Time-mated pregnant mice (e.g., C57BL/6 or CD-1 strain)

  • This compound (purified or as a component of a lupine extract)

  • Vehicle control (e.g., corn oil, sterile water)

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Animal Mating and Gestational Day Determination:

    • House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestational day (GD) 0.5.

    • House pregnant females individually.

  • Dose Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. The dose range should be determined in a preliminary dose-range finding study to identify doses that cause teratogenicity without excessive maternal toxicity.

    • Administer this compound or vehicle control to pregnant dams daily via oral gavage during the period of major organogenesis (typically GD 6 to 15 in mice).

  • Maternal Monitoring:

    • Record the body weight of each dam daily.

    • Observe dams for any clinical signs of toxicity.

  • Fetal Collection:

    • On GD 18.5, euthanize the dams by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a laparotomy and remove the uterus.

    • Count the number of implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examination:

    • Weigh and sex each fetus.

    • Perform a gross external examination for any malformations.

    • Process a subset of fetuses for skeletal examination using Alcian Blue and Alizarin Red staining (see Protocol 2).

    • Process another subset of fetuses for histological analysis of skeletal muscle (see Protocol 3).

Protocol 2: Alcian Blue and Alizarin Red Staining of Fetal Mouse Skeletons

This protocol allows for the differential staining of cartilage (blue) and ossified bone (red) to assess skeletal development and abnormalities.

Materials:

  • Mouse fetuses (GD 18.5)

  • 95% Ethanol

  • Acetone

  • Alcian Blue 8GX staining solution (0.01% in 70% ethanol and 5% acetic acid)

  • Alizarin Red S staining solution (0.005% in 1% KOH)

  • 1% Potassium hydroxide (KOH) solution

  • Glycerol solutions (20%, 50%, 80% in 1% KOH)

  • 100% Glycerol

Procedure:

  • Fixation and Dehydration:

    • Euthanize fetuses and remove the skin and viscera.

    • Fix the fetuses in 95% ethanol for at least 24 hours.

    • Dehydrate the tissue by placing the fetuses in acetone for 24 hours.

  • Cartilage Staining:

    • Incubate the fetuses in Alcian Blue staining solution for 24-48 hours at room temperature.

  • Washing and Clearing:

    • Wash the stained fetuses in 95% ethanol for 24 hours, changing the ethanol several times.

    • Clear the soft tissues by immersing the fetuses in 1% KOH until the skeleton is visible through the muscle (this may take 24-48 hours).

  • Bone Staining:

    • Transfer the cleared fetuses to Alizarin Red S staining solution for 24 hours.

  • Final Clearing and Storage:

    • Further clear the specimens by passing them through a graded series of glycerol in 1% KOH (20%, 50%, 80%) for 24 hours each.

    • Store the fully stained and cleared skeletons in 100% glycerol.

Protocol 3: Histological Analysis of Fetal Muscle Development

This protocol is for the preparation of fetal muscle tissue for histological examination to assess myogenesis.

Materials:

  • Mouse fetuses (GD 18.5)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Graded ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Tissue Fixation and Processing:

    • Dissect the desired muscle groups (e.g., limb muscles, diaphragm) from the fetuses.

    • Fix the tissues in 4% PFA overnight at 4°C.

    • Wash the tissues in PBS.

    • Dehydrate the tissues through a graded ethanol series.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissues at 5-10 µm thickness using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E to visualize muscle fiber morphology and organization.

  • Analysis:

    • Examine the stained sections under a microscope to assess myofiber size, number, and organization, as well as the presence of any abnormalities.

Protocol 4: In Vitro nAChR Desensitization Assay Using SH-SY5Y and TE-671 Cells

This protocol allows for the in vitro assessment of this compound's effect on nAChR function. SH-SY5Y cells express autonomic nAChRs, while TE-671 cells express fetal muscle-type nAChRs[7][16][17].

Materials:

  • SH-SY5Y and TE-671 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound

  • Acetylcholine (ACh)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with a liquid handling system

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y and TE-671 cells according to standard protocols.

    • Plate the cells in 96-well microplates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the cells with the dye for the recommended time at 37°C.

  • Desensitization and Activation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Use the fluorescence plate reader's liquid handling system to add the this compound solutions to the wells to induce desensitization.

    • After a short incubation period, add a fixed concentration of ACh to all wells to activate the nAChRs.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of this compound and ACh.

    • The change in fluorescence is proportional to the change in membrane potential.

    • Calculate the percent inhibition of the ACh response by this compound to determine the DC50 (concentration for 50% desensitization).

    • To determine if this compound is an agonist, measure the fluorescence change after this compound addition and before ACh addition to calculate the EC50 (concentration for 50% activation).

Conclusion

The animal models and protocols described in these application notes provide a framework for investigating the teratogenic effects of this compound. The cattle model, while directly relevant to the agricultural problem of "crooked calf syndrome," can be supplemented with rodent and in vitro models for more controlled, mechanistic, and higher-throughput studies. A thorough understanding of the dose-response relationships, critical windows of exposure, and the underlying molecular pathways is essential for risk assessment and the development of strategies to mitigate the impact of this compound on livestock and to screen for similar teratogenic potential in new chemical entities.

References

Application Notes and Protocols for the Synthesis of Anagyrine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus (lupines).[1] It is of significant interest to the scientific community due to its teratogenic effects, which can cause skeletal deformities in livestock, a condition known as "crooked calf disease".[1] The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), acting as a partial agonist and a potent desensitizer.[2][3] This mechanism provides a compelling starting point for the design of novel therapeutic agents targeting nAChRs. The development of synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies, which can lead to the discovery of new compounds with tailored pharmacological profiles for potential use in drug development.

This document provides an overview of the synthetic strategies for this compound, detailed experimental protocols for key reactions, and a discussion on the synthesis and potential of this compound derivatives.

Synthetic Strategies for this compound

The total synthesis of this compound has been a subject of interest for organic chemists. Two notable synthetic approaches have been developed, providing frameworks for accessing the complex tetracyclic core of the molecule.

Goldberg and Lipkin's Improved Synthesis

In 1972, Goldberg and Lipkin reported an improved synthesis of this compound.[4] Their approach focuses on the construction of the quinolizidine core, followed by the annulation of the pyridone ring. This method offers a more efficient pathway compared to earlier routes.

Gray and Gallagher's Flexible Strategy

A more recent and flexible strategy for the synthesis of tri- and tetracyclic lupin alkaloids, including (±)-anagyrine, was developed by Gray and Gallagher in 2006. Their approach provides a versatile platform for accessing a range of related alkaloid scaffolds.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of this compound, based on published literature. Researchers should consult the primary literature for specific details and characterization data.

Protocol 1: Synthesis of a Key Quinolizidine Intermediate

This protocol is a generalized representation of a key step in this compound synthesis, inspired by the work of Goldberg and Lipkin.

Objective: To construct the core quinolizidine ring system of this compound.

Materials:

  • Starting material (e.g., a suitable pyridine derivative)

  • Appropriate reagents for cyclization (e.g., Grignard reagents, organolithium reagents)

  • Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)

  • Reagents for work-up and purification (e.g., saturated ammonium chloride solution, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the starting pyridine derivative dissolved in an anhydrous solvent.

  • Reagent Addition: The cyclization reagent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

Expected Outcome: The desired quinolizidine intermediate as a solid or oil.

Data Presentation

Table 1: Biological Activity of this compound at Nicotinic Acetylcholine Receptors
Cell LineReceptor Type ExpressedThis compound ActivityEC50 / DC50 (µM)Reference
SH-SY5YAutonomic nAChRPartial AgonistEC50: 4.2[2][3]
SH-SY5YAutonomic nAChRDesensitizerDC50: 6.9[2][3]
TE-671Fetal Muscle-type nAChRPartial AgonistEC50: 231[2][3]
TE-671Fetal Muscle-type nAChRDesensitizerDC50: 139[2][3]

Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is a key step in transforming this natural product into a lead compound for drug discovery. By systematically modifying the this compound scaffold, it is possible to explore the structure-activity relationship (SAR) and optimize its pharmacological properties.

Potential Modifications Include:

  • Substitution on the Pyridone Ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) on the pyridone ring can modulate the electronic properties and steric profile of the molecule, potentially affecting its binding affinity and selectivity for nAChR subtypes.

  • Modification of the Quinolizidine Core: Altering the stereochemistry or introducing functional groups on the saturated rings can influence the overall conformation and interaction with the receptor.

  • Ring-Distortion or Ring-Opening: Synthesizing analogues with modified ring systems can lead to the discovery of novel scaffolds with improved drug-like properties.

While specific synthetic protocols for a wide range of this compound derivatives are not extensively reported in the readily available literature, the general principles of organic synthesis can be applied to the this compound scaffold. For example, functional groups can be introduced on the aromatic ring via electrophilic aromatic substitution, or the carbonyl group of the pyridone can be subjected to various transformations.

Mandatory Visualizations

Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor

Anagyrine_Signaling cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates IonChannel Ion Channel nAChR->IonChannel Opens Desensitized_nAChR Desensitized nAChR nAChR->Desensitized_nAChR Conformational Change Cellular Response\n(Cation Influx) Cellular Response (Cation Influx) IonChannel->Cellular Response\n(Cation Influx) Desensitized_nAChR->IonChannel Prevents Opening This compound This compound This compound->nAChR Binds (Partial Agonist) This compound->Desensitized_nAChR Induces Desensitization

Caption: this compound's interaction with the nicotinic acetylcholine receptor.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start This compound Scaffold Derivatization Chemical Modification Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Binding Receptor Binding Assays (nAChR Subtypes) Purification->Binding Functional Functional Assays (e.g., Ca2+ influx, Patch Clamp) Binding->Functional Cellular Cell-based Assays (Toxicity, Efficacy) Functional->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Anagyrine Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Current Knowledge and Methodologies for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a compilation of publicly available research on anagyrine. Crucially, there is a significant lack of data regarding the acute toxicity (LD50) of purified this compound in any animal species. Without this fundamental safety information, it is impossible to recommend a safe and ethical dosage for in vivo studies. The administration of this compound without proper dose-finding and toxicity studies is strongly discouraged. The protocols outlined below are based on general laboratory procedures and studies involving this compound-containing plant material; they must be adapted and validated with extreme caution, starting with comprehensive toxicity assessments.

Introduction

This compound is a quinolizidine alkaloid found in various species of the genus Lupinus (lupins). It is primarily known for its teratogenic effects in livestock, particularly causing "crooked calf disease" when ingested by pregnant cows during specific gestational periods.[1] The mechanism of action is believed to involve its interaction with nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs), acting as a partial agonist and desensitizer of nAChRs.[2][3] This document provides a summary of the available data and general protocols for the handling and potential administration of this compound in a research setting, emphasizing the existing knowledge gaps.

Quantitative Data Summary

The majority of quantitative data for this compound comes from in vitro studies or in vivo studies in cattle using lupine plant material. Data for purified this compound in common laboratory animal models is scarce.

Table 1: In Vitro Activity of this compound at Acetylcholine Receptors

Cell LineReceptor TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC504.2[3]
TE-671Fetal muscle-type nAChREC50231[3]
SH-SY5YAutonomic nAChRDC506.9[3]
TE-671Fetal muscle-type nAChRDC50139[3]

EC50: Half-maximal effective concentration; DC50: Half-maximal desensitizing concentration.

Table 2: Pharmacokinetic Parameters of this compound in Cattle (Oral Administration of Lupinus leucophyllus)

Animal ModelDoseCmax (ng/mL)Tmax (hours)Elimination Half-life (t½) (hours)Reference
High Body Condition Cows2.0 g/kg BW of plant538 ± 15927.8 ± 0.8[4]
Low Body Condition Cows2.0 g/kg BW of plant182 ± 23129.6 ± 2.0[4]

Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration. Data presented as mean ± standard error.

Table 3: Teratogenicity of this compound in Cattle

Animal ModelSusceptible Gestational PeriodTeratogenic EffectReference
CattleDays 40-70Crooked Calf Disease (arthrogryposis, scoliosis, torticollis)[1]

Experimental Protocols

Warning: The following protocols are generalized procedures and have not been validated for purified this compound. A thorough risk assessment and preliminary toxicity studies are essential before conducting any in vivo experiments with this compound.

Protocol 1: Extraction and Isolation of this compound from Lupinus Seeds (General Method)

This protocol is a generalized procedure based on common alkaloid extraction techniques and requires optimization.

Materials:

  • Dried and ground Lupinus seeds known to contain this compound.

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Rotary evaporator

  • Chromatography equipment (e.g., column chromatography with silica gel or alumina)

  • Analytical equipment for identification and quantification (e.g., GC-MS, HPLC)

Procedure:

  • Extraction: Macerate the ground lupin seeds in methanol for 24-48 hours. Filter the mixture and repeat the extraction on the plant residue.

  • Acidification: Combine the methanolic extracts and evaporate the solvent under reduced pressure. Resuspend the residue in an acidic aqueous solution (e.g., 1 M HCl).

  • Liquid-Liquid Extraction (Acidic): Wash the acidic solution with dichloromethane to remove non-basic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 2 M NaOH).

  • Liquid-Liquid Extraction (Basic): Extract the alkaloids from the basic aqueous solution with dichloromethane. Repeat the extraction multiple times.

  • Concentration: Combine the organic layers and evaporate the solvent to obtain the crude alkaloid extract.

  • Purification: Further purify the crude extract using column chromatography. The choice of stationary and mobile phases will need to be optimized based on the specific alkaloid profile of the plant material.

  • Analysis: Identify and quantify this compound in the purified fractions using GC-MS or HPLC with a certified reference standard.

Protocol 2: Oral Gavage Administration in Rodents (General Procedure)

Note: The choice of vehicle is critical and the solubility of purified this compound in common vehicles is not well-documented. Preliminary solubility tests in vehicles such as water, saline, corn oil, or aqueous solutions containing co-solvents like DMSO or PEG-400 are necessary. An acute toxicity study to determine the LD50 must be performed before any other in vivo study.

Materials:

  • This compound (purity confirmed)

  • Appropriate vehicle

  • Gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Handling: Acclimatize the animals to the experimental conditions. Gently restrain the animal.

  • Administration: Measure the correct volume of the dosing solution based on the animal's body weight. Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

  • Observation: Monitor the animal closely for any signs of toxicity or distress immediately after administration and at regular intervals as determined by the experimental design and ethical guidelines.

Protocol 3: Intraperitoneal (IP) Injection in Rodents (General Procedure)

Note: As with oral administration, vehicle selection and a prior acute toxicity study are mandatory.

Materials:

  • This compound (purity confirmed)

  • Sterile, non-irritating vehicle

  • Sterile needles and syringes (size appropriate for the animal)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle.

  • Animal Handling: Gently restrain the animal, exposing the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the cecum and bladder. Aspirate to ensure no blood or urine is drawn back before injecting the solution.

  • Observation: Monitor the animal for any signs of pain, distress, or adverse reactions at the injection site and systemically.

Signaling Pathway and Experimental Workflows

Anagyrine_Signaling_Pathway cluster_pre Presynaptic Terminal This compound This compound nAChR nAChR This compound->nAChR Partial Agonist/ Desensitizer mAChR mAChR This compound->mAChR Agonist ACh Acetylcholine ACh->nAChR ACh->mAChR Ion_Channel Ion_Channel nAChR->Ion_Channel G_Protein G_Protein mAChR->G_Protein Fetal_Movement Fetal_Movement Ion_Channel->Fetal_Movement G_Protein->Fetal_Movement

Caption: Proposed mechanism of this compound-induced teratogenicity.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Extraction Extraction & Purification of this compound Toxicity Acute Toxicity Study (LD50) in Target Species Extraction->Toxicity Essential Prerequisite Vehicle Vehicle Selection & Solubility Testing Toxicity->Vehicle Dose Dose Formulation Vehicle->Dose Administer Administration (e.g., Oral Gavage, IP) Dose->Administer PK Pharmacokinetic Analysis (Blood Sampling) Administer->PK Terato Teratogenicity Assessment (in pregnant animals) Administer->Terato Histo Histopathology PK->Histo Terato->Histo

Caption: A generalized workflow for in vivo studies of this compound.

References

Application Notes and Protocols for the Development of Immunoassays for Anagyrine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid found in certain plant species, is a known teratogen in livestock and a potential contaminant in various agricultural products.[1] The development of sensitive and specific immunoassays for the rapid detection of this compound is crucial for food safety, veterinary diagnostics, and toxicological studies. These application notes provide a comprehensive overview and detailed protocols for the development of competitive immunoassays for this compound detection. The methodologies outlined are based on established principles of immunoassay development for small molecules.[2][3][4]

Principle of Competitive Immunoassay for this compound

The detection of this compound, a small molecule, is typically achieved through a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (cELISA). In this format, free this compound in a sample competes with a labeled this compound conjugate (e.g., this compound-protein conjugate) for binding to a limited number of anti-anagyrine antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

I. Hapten Synthesis and Conjugate Preparation

The development of a sensitive and specific immunoassay for a small molecule like this compound begins with the synthesis of a hapten, a derivative of the target molecule that can be conjugated to a carrier protein to make it immunogenic.[5][6][7][8]

Protocol 1: Synthesis of an this compound Hapten

This protocol describes a general approach for creating a functionalized this compound derivative suitable for conjugation. The selection of the conjugation site on the this compound molecule is critical to ensure that the key epitopes are exposed for antibody recognition.[6][8]

Materials:

  • This compound standard

  • Carboxylic acid-containing linker (e.g., succinic anhydride, glutaric anhydride)

  • Organic solvents (e.g., pyridine, dimethylformamide (DMF))

  • Reagents for activation (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

Procedure:

  • Functionalization of this compound: React this compound with a linker molecule like succinic anhydride in an appropriate solvent such as pyridine. This reaction introduces a carboxylic acid group to the this compound molecule, creating a hapten. The reaction is typically carried out at room temperature with stirring.

  • Purification of the Hapten: Purify the resulting this compound-hapten by chromatography (e.g., silica gel column chromatography) to remove unreacted reagents.

  • Characterization: Confirm the structure of the synthesized hapten using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of this compound Hapten to Carrier Proteins

To elicit an immune response, the synthesized hapten is covalently linked to a larger carrier protein.[5][7] Common carrier proteins include Bovine Serum Albumin (BSA) for coating antigens in ELISA and Keyhole Limpet Hemocyanin (KLH) for immunization.

Materials:

  • This compound-hapten

  • Carrier proteins (BSA, KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or Ethyl(dimethylaminopropyl) carbodiimide (EDC)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Activate the carboxylic acid group of the this compound-hapten using DCC and NHS or EDC in an organic solvent like DMF. This forms an active ester that can react with the amine groups on the carrier protein.

  • Conjugation Reaction: Add the activated hapten solution dropwise to a solution of the carrier protein (BSA or KLH) in PBS buffer, pH 7.4. The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.[5]

  • Dialysis: After the conjugation reaction, dialyze the conjugate against PBS to remove unconjugated hapten and other small molecules.

  • Characterization: Determine the hapten-to-protein conjugation ratio by spectrophotometric methods, such as MALDI-TOF mass spectrometry.[5]

II. Antibody Production

The production of high-affinity and specific antibodies is a critical step in immunoassay development.[9] This can be achieved by immunizing animals with the this compound-KLH conjugate.[9][10]

Protocol 3: Polyclonal Antibody Production

Materials:

  • This compound-KLH conjugate (immunogen)

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Host animal (e.g., rabbits, goats)

  • Saline solution

Procedure:

  • Immunization: Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant for the primary immunization. Inject the emulsion into the host animal (e.g., subcutaneously or intramuscularly).[9]

  • Booster Injections: Administer subsequent booster injections of the immunogen emulsified with Freund's incomplete adjuvant at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.[9]

  • Titer Determination: Collect blood samples periodically and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Antiserum Collection and Purification: Once a high antibody titer is achieved, collect the antiserum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

III. Immunoassay Development: Competitive Indirect ELISA (ci-ELISA)

The ci-ELISA is a common format for the detection of small molecules.[4]

Protocol 4: Competitive Indirect ELISA for this compound Detection

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Anti-anagyrine primary antibody

  • This compound standard

  • Samples to be tested

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20 (PBST))

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add this compound standards or samples to the wells, followed by the addition of the anti-anagyrine primary antibody. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the coated this compound-BSA for binding to the antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

IV. Data Analysis and Validation

Data Analysis

The data from the cELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve. The IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum signal, is a key parameter for assessing the sensitivity of the assay.[2][3]

Assay Validation

The developed immunoassay should be validated to ensure its reliability and accuracy.[11][12] Key validation parameters include:

  • Sensitivity: Determined by the Limit of Detection (LOD) and the IC50 value.[2][4]

  • Specificity (Cross-Reactivity): The cross-reactivity of the antibody with structurally related compounds should be evaluated.

  • Precision: Assessed by determining the intra- and inter-assay coefficients of variation (CV%).

  • Accuracy (Recovery): Determined by spiking known concentrations of this compound into blank matrix samples and measuring the recovery.[3]

  • Matrix Effect: The effect of the sample matrix on the assay performance should be investigated.

Data Presentation

The quantitative data generated during the development and validation of the this compound immunoassay should be summarized in clearly structured tables for easy comparison.

Table 1: Hapten Synthesis and Conjugation Results

ParameterResult
Hapten StructureConfirmed by MS and NMR
Hapten-Protein Conjugation Ratio (this compound-BSA)Molar Ratio
Hapten-Protein Conjugation Ratio (this compound-KLH)Molar Ratio

Table 2: Antibody Characterization

ParameterResult
Antibody Titere.g., 1:64,000
Antibody Isotypee.g., IgG
Antibody Affinity (Kaff)M⁻¹

Table 3: this compound ci-ELISA Performance Characteristics

ParameterResult
IC50 (ng/mL)Value
Limit of Detection (LOD) (ng/mL)Value
Linear Working Range (ng/mL)Range
Intra-assay CV (%)Value
Inter-assay CV (%)Value

Table 4: Cross-Reactivity of the Anti-Anagyrine Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound100
LupanineValue
SparteineValue
AmmodendrineValue

Table 5: Recovery of this compound in Spiked Samples

MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Water
Serum
Milk

Visualizations

Immunoassay_Development_Workflow cluster_0 Hapten & Conjugate Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development (cELISA) This compound This compound Hapten This compound Hapten (with linker) This compound->Hapten Hapten Synthesis Immunogen This compound-KLH (Immunogen) Hapten->Immunogen Conjugation Coating_Antigen This compound-BSA (Coating Antigen) Hapten->Coating_Antigen Conjugation Immunization Immunization of Host Animal Immunogen->Immunization Assay Competitive ELISA Coating_Antigen->Assay Antibody Anti-Anagyrine Antibody Immunization->Antibody Antibody->Assay Validation Assay Validation Assay->Validation

Caption: Workflow for the development of an this compound immunoassay.

cELISA_Principle cluster_well Microtiter Well cluster_solution Sample & Antibody Solution cluster_result Signal Generation Well_Surface Solid Phase (Coated with this compound-BSA) Result Enzyme-conjugated secondary antibody binds to captured primary antibody. Signal is inversely proportional to this compound concentration. Free_this compound This compound (from sample) Antibody Anti-Anagyrine Antibody Free_this compound->Antibody Binds in solution Antibody->Well_Surface Competes for binding

Caption: Principle of the competitive ELISA for this compound detection.

References

Application Note and Protocol for Solid-Phase Extraction of Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Solid-Phase Extraction for Anagyrine Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a quinolizidine alkaloid found in certain plant species, particularly of the Lupinus genus, is of significant interest due to its potential toxicity and pharmacological properties. Accurate and reliable quantification of this compound in various matrices, such as plant material, biological fluids, and environmental samples, is crucial for toxicological assessment, pharmacokinetic studies, and quality control of herbal products. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and pre-concentration of analytes from complex sample matrices, thereby minimizing matrix effects and improving the sensitivity and robustness of subsequent analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3]

This document provides a detailed protocol for the solid-phase extraction of this compound, based on established methods for lupin alkaloid analysis. The protocol is designed to be a starting point for method development and can be adapted based on the specific sample matrix and analytical requirements.

Experimental Protocols

1. Sample Homogenization and Extraction

The initial step involves the extraction of this compound from the solid sample matrix.

  • Materials:

    • Milled lupin sample (or other relevant matrix)

    • Extraction Solvent: Methanol:Water (MeOH:H₂O) 60:40 (v/v)[4]

    • Homogenizer (e.g., Precellys Evolution)

    • Centrifuge

  • Protocol:

    • Weigh 200 mg of the milled sample into a centrifuge tube.[4]

    • Add 1 mL of the extraction solvent (MeOH:H₂O 60:40 v/v).[4]

    • Homogenize the sample. For example, using a Precellys Evolution homogenizer at 7000 rpm for 3 cycles of 10 seconds each, with a 45-second stop between each cycle.[4]

    • Centrifuge the homogenate for 10 minutes at 11,424 x g at 4°C.[4]

    • Collect the supernatant for the subsequent clean-up step.

2. Solid-Phase Extraction (SPE) Clean-up

This step aims to remove interfering compounds from the sample extract and concentrate the this compound. Polymeric reversed-phase SPE cartridges are recommended for this application.[1][4]

  • Materials:

    • SPE Cartridges: Strata-XL 100 µm Polymeric Reversed Phase, 330 mg/mL[1][4]

    • Conditioning Solvent: Methanol (MeOH)[1][4]

    • Equilibration Solvent: Water:Methanol (H₂O:MeOH) 90:10 (v/v)[1][4]

    • Washing Solvent: Water:Methanol (H₂O:MeOH) 90:10 (v/v)[1][4]

    • Elution Solvent: Methanol (MeOH)[1][4]

    • SPE Vacuum Manifold

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH.[1][4]

    • Equilibration: Equilibrate the cartridge with 1 mL of H₂O:MeOH 90:10 (v/v).[1][4]

    • Sample Loading: Dilute 50 µL of the supernatant from the extraction step in 1 mL of the equilibration solution (H₂O:MeOH 90:10 v/v) and load it onto the conditioned and equilibrated SPE cartridge.[4]

    • Washing: Wash the cartridge with 1 mL of H₂O:MeOH 90:10 (v/v) to remove polar interferences.[1][4]

    • Elution: Elute the retained this compound and other alkaloids with 1 mL of MeOH.[1][4]

    • The eluate is then ready for analysis, typically by HPLC-MS/MS.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC-MS/MS method for the analysis of lupin alkaloids, including compounds structurally related to this compound, following a similar SPE sample preparation.

Table 1: Method Validation Parameters for Lupin Alkaloid Analysis [1]

ParameterValue
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 - 25 µg/kg
Matrix Effect≤ 23%

Table 2: Quality Control (QC) Sample Concentrations [1]

QC LevelConcentration (µg/kg)
Low25
Medium50
High500

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 200 mg Milled Sample AddSolvent Add 1 mL MeOH:H₂O (60:40) Sample->AddSolvent Homogenize Homogenize AddSolvent->Homogenize Centrifuge Centrifuge (10 min, 11424g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample: Diluted Supernatant Supernatant->Load Dilute 50 µL in 1 mL equilibration solution Condition 1. Condition: 1 mL MeOH Equilibrate 2. Equilibrate: 1 mL H₂O:MeOH (90:10) Condition->Equilibrate Equilibrate->Load Wash 4. Wash: 1 mL H₂O:MeOH (90:10) Load->Wash Elute 5. Elute: 1 mL MeOH Wash->Elute FinalEluate Final Eluate for Analysis Elute->FinalEluate Analysis HPLC-MS/MS Analysis FinalEluate->Analysis

This compound Solid-Phase Extraction Workflow

Discussion

The presented SPE protocol provides an effective method for the cleanup and concentration of this compound from complex matrices. The use of a polymeric reversed-phase sorbent ensures good retention of the target analyte while allowing for the removal of interfering substances.[1][4] The validation data for a similar method on lupin alkaloids demonstrates high linearity, low limits of quantification, and controlled matrix effects, suggesting that this protocol is suitable for sensitive and reliable this compound analysis.[1]

It is important to note that matrix effects can significantly impact the accuracy of LC-MS analysis.[5][6] Therefore, it is crucial to validate the method for each specific matrix of interest. This may involve assessing recovery and matrix effects using pre- and post-extraction spiked samples.[5] For highly complex matrices, further optimization of the wash and elution steps may be necessary to minimize interferences. The choice of internal standards is also critical for accurate quantification.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase extraction of this compound for subsequent chromatographic analysis. The methodology is based on validated procedures for related alkaloids and is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound. The provided workflow and data serve as a valuable resource for method development and validation in toxicological and pharmaceutical research.

References

Application Notes and Protocols for Anagyrine Quantification in Animal Serum and Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in certain species of lupine plants (Lupinus spp.). Ingestion of these plants by pregnant livestock, particularly cattle, can lead to a condition known as "crooked calf syndrome," a congenital disorder characterized by skeletal deformities and cleft palate. The teratogenic effects of this compound are a significant concern for the livestock industry. Accurate quantification of this compound in animal serum and tissues is crucial for toxicokinetic studies, risk assessment, and the development of potential mitigation strategies. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices.

Data Presentation

Quantitative Data Summary

The following tables summarize key toxicokinetic parameters of this compound in cattle serum and reported concentrations of related quinolizidine alkaloids in animal tissues.

Table 1: Toxicokinetic Parameters of this compound in Cattle Serum Following Oral Administration [1][2][3]

ParameterHigh Body Condition CowsLow Body Condition CowsReference
Cmax (µg/mL) 0.538 ± 0.1590.182 ± 0.023[1][2][3]
Tmax (hours) 212[1][2]
AUC (µg·h/mL) 3.410 ± 0.509 (AUC from 0 to 60h)Not explicitly stated, but tended to be lower[1][2]
Elimination Half-life (t½) (hours) 7.8 ± 0.89.6 ± 2.0[1][2]

Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: Quinolizidine Alkaloid Concentrations in Animal Tissues

AlkaloidAnimal SpeciesTissueConcentration (µg/kg)Analytical MethodReference
LupanineCalvesLiver67 ± 46Not specified[4]
SparteineDairy CowsMilk< 0.10LC-MS/MS[5][6]
13α-hydroxylupanineDairy CowsMilkUp to 404LC-MS/MS[7]
LupanineDairy CowsMilkUp to 642LC-MS/MS[7]

Note: Data on this compound concentrations in tissues are limited. The data for related alkaloids are provided for context.

Experimental Protocols

Protocol 1: Quantification of this compound in Animal Serum by LC-MS/MS

This protocol is based on established methods for the analysis of quinolizidine alkaloids in biological fluids.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw frozen serum samples to room temperature and vortex for 30 seconds.

  • To a 1 mL aliquot of serum, add an appropriate internal standard (e.g., a deuterated this compound analog, if available).

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the serum sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.

  • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of an this compound standard).

    • Internal Standard: Precursor ion > Product ion.

3. Quantification

  • Prepare a calibration curve using this compound standards in a blank serum matrix that has been subjected to the same extraction procedure.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Proposed Method for Quantification of this compound in Animal Tissues (e.g., Liver, Muscle) by LC-MS/MS

This proposed protocol is based on general methods for the extraction of veterinary drugs and alkaloids from tissues and requires validation for this compound.

1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) [6][8][9][10][11]

  • Weigh approximately 1 g of homogenized tissue into a glass mortar.

  • Add 4 g of C18 sorbent to the mortar.

  • Gently blend the tissue and sorbent with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to an empty SPE cartridge.

  • Add an appropriate internal standard to the top of the packed cartridge.

  • Wash the cartridge with 5 mL of hexane to remove lipids.

  • Elute the this compound with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS parameters as described in Protocol 1.

3. Quantification

  • Prepare a calibration curve using this compound standards in a blank tissue matrix that has been subjected to the same extraction procedure.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of this compound at the Fetal Neuromuscular Junction```dot

Anagyrine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Fetal Muscle) ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release nAChR Fetal Muscle nAChR (α1)₂β1γδ Ion_Channel Ion Channel (Na⁺, K⁺) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Muscle_Contraction Reduced Fetal Movement Depolarization->Muscle_Contraction prolonged desensitization leads to This compound This compound This compound->nAChR Acts as a partial agonist and desensitizer ACh->nAChR Binds and Activates

Caption: Proposed workflow for this compound extraction and analysis from tissues.

Proposed Metabolic Pathway of this compound in Livestock

Anagyrine_Metabolism This compound This compound Phase1 Phase I Metabolism (e.g., Oxidation, Hydroxylation) Mediated by Cytochrome P450 enzymes This compound->Phase1 Excretion Excretion (Urine, Feces, Milk) This compound->Excretion Unchanged Metabolites Metabolites (e.g., Hydroxylated this compound, N-oxides) Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) (e.g., Glucuronidation, Sulfation) Metabolites->Phase2 Conjugates Conjugated Metabolites (More water-soluble) Phase2->Conjugates Conjugates->Excretion

Caption: A speculative metabolic pathway for this compound in animals.

References

Determining the Binding Affinity of Anagyrine to Acetylcholine Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various Lupinus species, commonly known as lupines. This compound is of significant interest due to its teratogenic effects in livestock, which are linked to the inhibition of fetal movement. The proposed mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), leading to receptor desensitization.[1][2] Understanding the binding affinity and functional effects of this compound on nAChRs is crucial for toxicological assessments and potential therapeutic applications.

These application notes provide a summary of the known quantitative data regarding this compound's interaction with acetylcholine receptors and detailed protocols for determining its binding affinity.

Data Presentation

CompoundCell LineReceptor Type ExpressedParameterValue (µM)Reference
This compoundSH-SY5YAutonomic nAChREC₅₀4.2[Green et al., 2017a][1], [Green et al., 2017b][2]
This compoundSH-SY5YAutonomic nAChRDC₅₀6.9[Green et al., 2017a][1], [Green et al., 2017b][2]
This compoundTE-671Fetal muscle-type nAChREC₅₀231[Green et al., 2017a][1], [Green et al., 2017b][2]
This compoundTE-671Fetal muscle-type nAChRDC₅₀139[Green et al., 2017a][1], [Green et al., 2017b][2]
LupanineSH-SY5YAutonomic nAChRAgonist/DesensitizerWeak[Green et al., 2017a][1]
SparteineSH-SY5YAutonomic nAChREffectNo effect[Green et al., 2017a][1]

Table 1: Functional data of this compound and related alkaloids on cell lines expressing nicotinic acetylcholine receptors.

Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or this compound nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Channel Opening nAChR_desensitized nAChR (Desensitized) nAChR_open->nAChR_desensitized Prolonged exposure Ion_Flux Na⁺, K⁺, Ca²⁺ Ion Flux nAChR_open->Ion_Flux Allows nAChR_desensitized->nAChR_closed Recovery Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ion_Flux->Ca_Signaling Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Response Ca_Signaling->Response

Figure 1: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Determining Binding Affinity

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes, Purified Protein) Incubation Incubate Receptor with Radioligand and varying concentrations of this compound Receptor_Prep->Incubation Ligand_Prep Prepare this compound and Radioligand Ligand_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioligand (e.g., Scintillation Counting) Separation->Detection IC50_Calc Calculate IC₅₀ from Competition Curve Detection->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Results Binding Affinity (Kᵢ) Ki_Calc->Results

Figure 2: General experimental workflow for determining binding affinity.

Experimental Protocols

To determine the binding affinity (Kᵢ) of this compound for nAChRs, a competitive radioligand binding assay is a standard and robust method. Alternative methods such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are also described.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of an unlabelled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.[3][4]

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3β4*, TE-671 for fetal muscle-type), or brain tissue homogenates (e.g., rat brain for α4β2 and α7).[4][5]

  • Radioligand: A suitable radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]cytisine, chosen based on the receptor subtype.[4][5]

  • Test Compound: this compound of high purity.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, epibatidine) to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Receptor Preparation: Homogenize cells or tissue in ice-cold buffer and prepare membranes by centrifugation. Resuspend the final membrane pellet in binding buffer to a desired protein concentration (e.g., 50-200 µg protein per well).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + binding buffer.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand (e.g., 10 µM nicotine).

    • Competition: Receptor membranes + radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Add the components to the wells, typically starting with the buffer, then the unlabeled compounds (this compound or non-specific control), followed by the radioligand, and finally the membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.[6][7][8]

1. Materials and Reagents:

  • Receptor Source: Purified or soluble nAChR or acetylcholine-binding protein (AChBP).

  • Fluorescent Ligand (Tracer): A fluorescently labeled nAChR ligand (e.g., a derivative of epibatidine or α-bungarotoxin).

  • Test Compound: this compound.

  • Assay Buffer: A buffer compatible with the receptor and ligand, low in intrinsic fluorescence.

  • Microplate Reader with FP capability.

2. Procedure:

  • Tracer and Receptor Optimization: Determine the optimal concentrations of the fluorescent tracer and the receptor that give a stable and significant FP signal window.

  • Assay Setup: In a low-binding microplate (e.g., black, 384-well), add the assay buffer, the optimized concentration of the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate for a short period to allow for the binding of this compound to the receptor.

  • Tracer Addition: Add the optimized concentration of the fluorescent tracer to all wells.

  • Equilibrium: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

  • Measurement: Read the fluorescence polarization on a microplate reader.

3. Data Analysis:

  • Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration.

  • Fit the data to a competition binding curve to determine the IC₅₀ value.

  • The Kᵢ can be calculated from the IC₅₀ value, taking into account the concentrations and affinities of the tracer and receptor.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[9][10][11][12]

1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore).

  • Ligand: Purified nAChR or AChBP to be immobilized on the sensor chip.

  • Analyte: this compound in solution.

  • Immobilization Buffers and Reagents: As per the sensor chip and instrument manufacturer's instructions (e.g., amine coupling reagents).

  • Running Buffer: A suitable buffer for the interaction analysis (e.g., HBS-EP+).

2. Procedure:

  • Ligand Immobilization: Immobilize the purified nAChR or AChBP onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein).

  • Analyte Injection: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Measurement: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The instrument will record the binding response in real-time (sensorgram).

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ). The binding affinity is the reciprocal of the Kₔ (Kₐ = 1/Kₔ).

Conclusion

The available data indicate that this compound acts as a partial agonist and desensitizer of nicotinic acetylcholine receptors.[1][2] To fully characterize its interaction and toxicological profile, determining its direct binding affinity (Kᵢ or Kₔ) is a critical next step. The protocols outlined above provide robust and widely accepted methods for obtaining this quantitative data. Researchers can select the most appropriate method based on the availability of reagents and instrumentation. This information will be invaluable for a more complete understanding of the molecular mechanisms underlying this compound's biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Anagyrine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to matrix effects in the quantitative analysis of anagyrine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the analysis of this compound, which is often extracted from complex plant or biological samples, these components can interfere with the electrospray ionization (ESI) process. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][5]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is a plant alkaloid, and samples derived from plants (e.g., lupine seeds, foliage) or biological fluids (e.g., plasma from toxicological studies) are inherently complex.[6][7][8] These matrices contain a high concentration of endogenous compounds such as lipids, pigments, carbohydrates, and other alkaloids. When using common extraction methods, these compounds can co-extract with this compound and co-elute during chromatographic separation, leading to significant matrix effects.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column.[1][9] Dips or rises in the this compound signal baseline indicate retention times where co-eluting matrix components cause ion suppression or enhancement.

  • Post-Extraction Spike Comparison: This is a quantitative assessment. The peak response of an analyte spiked into a blank matrix extract after the extraction process is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The percentage matrix effect can be calculated using the formula:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.

    • A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[4]

Q4: What is the most effective strategy to correct for matrix effects?

A4: The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard in a technique called Stable Isotope Dilution (SID).[1][2][10] A SIL internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is chemically identical to this compound and co-elutes perfectly.[10][11] Therefore, it experiences the exact same ionization suppression or enhancement as the target analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively cancelled out.[10]

Q5: What can I do if a stable isotope-labeled this compound standard is not commercially available or is too expensive?

A5: When a SIL internal standard is unavailable, several other strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12][13][14] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.

  • Standard Addition: This involves adding known amounts of this compound standard to several aliquots of the actual sample. By creating a calibration curve within the sample itself, the matrix effect is inherently accounted for. This method is accurate but can be labor-intensive.[1][2]

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as Solid-Phase Extraction (SPE), to remove a greater percentage of interfering matrix components before LC-MS analysis.[15][16]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Sensitivity / Low Signal-to-Noise for this compound Ion Suppression: High levels of co-eluting matrix components (lipids, salts, other alkaloids) are suppressing the this compound signal in the ESI source.[1][3]1. Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) protocol to remove interfering compounds. (See Experimental Protocols section).2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks identified via post-column infusion.3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and lessen suppression.[1][9]
High Variability in this compound Quantification (>15% RSD) Inconsistent Matrix Effects: The composition of the matrix varies significantly between samples, causing inconsistent ion suppression or enhancement.[17] Inadequate Correction: The chosen internal standard (if not a SIL) does not behave identically to this compound and fails to compensate for the variability.1. Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution to correct for sample-to-sample variation.[10]2. Implement Matrix-Matched Calibration: Ensure the blank matrix used for standards closely represents the study samples.[12][14]3. Homogenize Samples Thoroughly: Ensure all samples are processed identically to minimize procedural variability.
This compound Peak Tailing or Splitting Matrix Overload on Column: High concentrations of matrix components are interacting with the analytical column, affecting its performance and altering peak shape.[3]Residual Matrix Components: Some matrix components may loosely bind to the analyte, altering its chromatographic behavior.[3]1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.2. Divert Flow: Use a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer.[9]3. Enhance Sample Cleanup: Use a more selective SPE sorbent or add a secondary cleanup step (e.g., liquid-liquid extraction).
Unexpected Peaks or High Baseline Noise Matrix Interferences: The mass spectrometer is detecting other compounds from the matrix that have similar mass-to-charge ratios as this compound or its fragments.Source Contamination: Buildup of non-volatile matrix components in the ion source.1. Increase MS/MS Specificity: Use a more specific precursor-to-product ion transition for this compound.2. Improve Chromatographic Resolution: Lengthen the LC gradient or switch to a higher-resolution column to separate this compound from the interferences.3. Perform Regular Instrument Maintenance: Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different sample preparation techniques in minimizing matrix effects and improving analyte recovery for this compound analysis from a plant matrix.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Interpretation
Dilute-and-Shoot (1:10 dilution with methanol)95 - 105%35 - 50%Minimal analyte loss but significant ion suppression due to insufficient matrix removal. Not suitable for trace-level quantification.
Protein Precipitation (Acetonitrile)85 - 95%50 - 70%Removes proteins effectively but many small molecule interferences remain, causing moderate ion suppression.[18]
Liquid-Liquid Extraction (LLE) (Ethyl Acetate at basic pH)70 - 85%75 - 90%Good removal of polar interferences, resulting in reduced ion suppression. Analyte recovery may be lower and require optimization.
Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange)88 - 98%90 - 105%Highly effective at removing non-basic and non-polar interferences, leading to minimal matrix effects and high analyte recovery.[16][18]

Note: Data are representative examples. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Material

This protocol uses a mixed-mode cation exchange sorbent to isolate basic compounds like this compound from a complex plant extract.

  • Sample Homogenization:

    • Weigh 100 mg of ground and dried plant material (e.g., lupine seeds).

    • Add 1 mL of extraction solvent (80:20 Acetonitrile:Water with 0.1% Formic Acid).

    • Add a stable isotope-labeled this compound internal standard.

    • Homogenize using a bead beater for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) with the following:

      • 1 mL Methanol

      • 1 mL Water

      • 1 mL 2% Formic Acid in Water (for ion exchange activation)

  • Sample Loading:

    • Dilute the supernatant from step 1 with 1 mL of 2% Formic Acid in Water.

    • Load the entire diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 drop/second).

  • Washing:

    • Wash the cartridge to remove interferences:

      • Wash 1: 1 mL of 2% Formic Acid in Water.

      • Wash 2: 1 mL of Methanol.

  • Elution:

    • Elute the this compound and other basic alkaloids using 1 mL of elution solvent (5% Ammonium Hydroxide in Methanol).

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[19]

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Method and Matrix-Matched Calibration

This protocol is for use when a stable isotope-labeled internal standard is not available.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 70% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [this compound+H]⁺ m/z (determine experimentally).

    • Product Ions (Q3): Select two specific fragment ions for quantification and qualification (determine experimentally).

    • Optimization: Optimize collision energy, capillary voltage, and source temperatures.

  • Preparation of Matrix-Matched Calibrants:

    • Obtain a blank source of the matrix (e.g., lupine seeds known to be free of this compound).

    • Extract a large batch of this blank matrix using the exact same procedure as the samples (e.g., the SPE protocol above) to create a "blank matrix extract."

    • Create a high-concentration stock solution of this compound standard in a pure solvent (e.g., methanol).

    • Perform a serial dilution of the this compound stock solution directly into aliquots of the blank matrix extract to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • These calibrants will now be analyzed alongside the unknown samples.

Visualizations

workflow cluster_prep Sample Preparation & Optimization cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Strategy Sample Plant/Biological Sample Homogenize Homogenize in Solvent + Add SIL-IS Sample->Homogenize Cleanup Sample Cleanup (e.g., SPE, LLE) Homogenize->Cleanup Extract Final Extract Cleanup->Extract LC_MS LC-MS/MS Analysis (MRM Mode) Extract->LC_MS Data Raw Data (Analyte & IS Response) LC_MS->Data Check_IS SIL-IS Available? Data->Check_IS SID Stable Isotope Dilution (SID) Calculate Analyte/IS Ratio Check_IS->SID Yes MMC Matrix-Matched Calibration Plot curve in blank matrix Check_IS->MMC No Result Final Concentration SID->Result MMC->Result

Caption: Workflow for mitigating matrix effects in this compound analysis.

ion_suppression Mechanism of Ion Suppression in ESI-MS cluster_source ESI Droplet Surface cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Complex Matrix) A A+ This compound M1 M Matrix Component M2 M M3 M A2 A+ A_gas1 A+ Ideal_Signal High MS Signal A_gas1->Ideal_Signal A_gas2 A+ A_gas2->Ideal_Signal A_gas3 A+ A_gas3->Ideal_Signal Ideal_Droplet Droplet Ideal_Droplet->A_gas1 Evaporation & Ion Desorption Ideal_Droplet->A_gas2 Ideal_Droplet->A_gas3 A_gas_suppressed A+ Suppressed_Signal Low MS Signal A_gas_suppressed->Suppressed_Signal M_gas1 M M_gas2 M Suppressed_Droplet Droplet Suppressed_Droplet->A_gas_suppressed Competition for Surface & Charge Suppressed_Droplet->M_gas1 Suppressed_Droplet->M_gas2

Caption: Mechanism of ion suppression in ESI-MS.

References

Navigating the Synthesis of Anagyrine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the effective construction of complex molecules like anagyrine is a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in this compound synthesis lie in the stereocontrolled construction of the tetracyclic quinolizidine core and the management of side reactions that can lead to complex mixtures and low yields. Key steps, such as intramolecular cyclizations, are sensitive to reaction conditions, and achieving the desired diastereoselectivity can be challenging. Purification of the final product and intermediates from structurally similar byproducts also requires careful chromatographic optimization.

Q2: Are there established strategies for improving the yield of the key cyclization step?

A2: Yes, the yield of the critical intramolecular cyclization to form the tetracyclic core of this compound is highly dependent on the chosen catalyst, solvent, and temperature. For palladium-catalyzed cyclizations, ligand selection is crucial. Electron-rich and bulky phosphine ligands can promote the desired reductive elimination step. Screening a variety of bases and solvents is also recommended to find the optimal conditions for catalyst activity and stability.

Q3: What are the most effective methods for purifying synthetic this compound?

A3: Purification of synthetic this compound typically involves column chromatography. A multi-step approach is often necessary. Initial purification on silica gel can remove baseline impurities. For separating diastereomers and other closely related impurities, preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, is a powerful technique. Careful selection of the mobile phase is critical for achieving good resolution.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Intramolecular Cyclization Step

Low yields in the crucial intramolecular cyclization are a frequent obstacle. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Inactive Catalyst- Use freshly opened, high-purity catalyst. - Consider using a pre-catalyst that is activated in situ.
Suboptimal Ligand Choice- If using a standard phosphine ligand, consider switching to a more electron-rich and bulky ligand to promote key catalytic steps.
Incompatible Base- The base is crucial for regenerating the active catalyst. Screen various organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the most effective one for the specific substrate and catalyst system.
Unsuitable Solvent- The polarity and coordinating ability of the solvent can significantly impact the reaction. If standard solvents like DMF or acetonitrile are not effective, consider screening other options.
Incorrect Reaction Temperature- Cyclization reactions can be sensitive to temperature. Experiment with a range of temperatures to find the optimal balance between reaction rate and catalyst stability/selectivity.
Issue 2: Formation of Impurities and Side Products

The synthesis of this compound can be accompanied by the formation of various impurities. Identifying and mitigating these is key to achieving high purity.

Observed Impurity Potential Cause Mitigation and Removal Strategies
Epimers/Diastereomers- Incomplete stereocontrol during key bond-forming reactions.- Optimize reaction conditions (temperature, catalyst, solvent) to enhance diastereoselectivity. - Utilize chiral auxiliaries or catalysts. - Separate diastereomers using preparative HPLC.
Over-oxidation or Reduction Products- Non-selective reagents or harsh reaction conditions.- Employ milder and more selective oxidizing or reducing agents. - Carefully control reaction time and temperature.
Incomplete Reaction- Insufficient reaction time, low temperature, or catalyst deactivation.- Increase reaction time or temperature cautiously. - Ensure the catalyst remains active throughout the reaction. - Monitor reaction progress closely using TLC or LC-MS.

Experimental Workflow and Logic

The following diagrams illustrate key workflows and decision-making processes in this compound synthesis.

Anagyrine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials intermediate Key Intermediate (Acyclic Precursor) start->intermediate Multi-step synthesis cyclization Intramolecular Cyclization intermediate->cyclization Optimization required crude_product Crude this compound cyclization->crude_product silica_col Silica Gel Chromatography crude_product->silica_col Initial Cleanup hplc Preparative HPLC silica_col->hplc Diastereomer Separation pure_product Pure this compound hplc->pure_product

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Cyclization start Low Yield in Cyclization? catalyst Check Catalyst Activity and Loading start->catalyst Yes ligand Screen Different Ligands catalyst->ligand base Optimize Base ligand->base solvent Vary Solvent base->solvent temp Adjust Temperature solvent->temp success Improved Yield temp->success Problem Solved fail Re-evaluate Strategy temp->fail Still Low Yield

Caption: Decision tree for troubleshooting low cyclization yields.

Technical Support Center: Optimizing HPLC Gradient for Anagyrine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the analysis of anagyrine and its metabolites. The following sections offer troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your analytical workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

Q1: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?

A1: Poor peak shape is a common issue when analyzing alkaloids like this compound.

  • Cause: Secondary interactions between the basic nitrogen of this compound and acidic residual silanols on the C18 column are a primary cause of peak tailing. Overloading the column can also lead to peak fronting.

  • Solution:

    • Mobile Phase pH Adjustment: this compound is a basic compound. Lowering the pH of the mobile phase (e.g., to pH < 4) with an additive like formic acid or trifluoroacetic acid will protonate the this compound, reducing its interaction with silanols and resulting in sharper, more symmetrical peaks.[1]

    • Use of a "Base-Deactivated" Column: Employing a column specifically designed for the analysis of basic compounds, which has minimal residual silanol groups, can significantly improve peak shape.

    • Lower Sample Concentration: If peak fronting is observed, try reducing the concentration of the injected sample to avoid overloading the column.

Q2: My this compound peak is not well-retained on the C18 column, eluting very early in the gradient.

A2: Insufficient retention can lead to poor separation from the solvent front and other early-eluting compounds.

  • Cause: The mobile phase may be too strong (too high of an organic solvent percentage) at the beginning of the gradient, or the pH may not be optimal for retention.

  • Solution:

    • Decrease Initial Organic Solvent Percentage: Lower the starting percentage of your organic solvent (e.g., acetonitrile or methanol) in the gradient program.

    • Increase Mobile Phase pH: For reversed-phase chromatography, increasing the pH of the mobile phase will make the basic this compound less polar, thereby increasing its retention on the C18 column. However, be mindful of the pH limitations of your column (typically pH 2-8 for silica-based columns).[2]

    • Consider a Different Stationary Phase: If adjusting the mobile phase is not effective, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide better retention.

Q3: I am seeing split peaks for what should be a single this compound standard. What could be the issue?

A3: Peak splitting can arise from several instrumental or chemical issues.

  • Cause:

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[3]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[4]

    • Co-elution with an Isomer or Impurity: It is possible that an isomer or a closely related impurity is co-eluting with your main peak.

  • Solution:

    • Column Maintenance: Reverse-flush the column with a strong solvent to remove any particulates. If the problem persists, the column may need to be replaced.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

    • Optimize Gradient for Resolution: A shallower gradient around the elution time of the peak of interest can help to separate closely eluting compounds.[5]

Q4: How can I improve the sensitivity of my HPLC method for detecting low concentrations of this compound metabolites?

A4: Enhancing sensitivity is crucial for metabolite analysis, as they are often present at much lower concentrations than the parent drug.

  • Cause: Low detector response, high baseline noise, or matrix effects from biological samples can all contribute to poor sensitivity.

  • Solution:

    • Optimize Detector Wavelength: Ensure you are using the optimal UV wavelength for this compound and its potential metabolites. A diode array detector (DAD) can be used to determine the wavelength of maximum absorbance.

    • Use Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer (LC-MS/MS) provides significantly higher sensitivity and selectivity compared to UV detection, which is particularly beneficial for metabolite identification and quantification in complex matrices.[6]

    • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up biological samples (e.g., serum, urine) and concentrate the analytes of interest.[7][8] This reduces matrix effects and improves the signal-to-noise ratio.

Q5: I am observing a drifting baseline during my gradient elution. What are the common causes?

A5: A drifting baseline can interfere with the accurate integration of peaks, especially those with low intensity.

  • Cause:

    • Mobile Phase Incompatibility: The UV absorbance of the mobile phase components may differ significantly at the detection wavelength as the gradient progresses.

    • Contaminated Mobile Phase: Impurities in the solvents can elute during the gradient, causing the baseline to drift.

    • Column Bleed: Degradation of the stationary phase can lead to a rising baseline, especially at higher temperatures and extreme pH values.

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Mobile Phase Additives: Ensure that any mobile phase additives (e.g., formic acid) are present in both mobile phase A and B at the same concentration to minimize baseline drift.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

Quantitative Data Presentation

The following table summarizes typical starting parameters for HPLC and UPLC-MS/MS methods for the analysis of this compound and related quinolizidine alkaloids. These should be used as a starting point for method development and optimization.

ParameterHPLC-UVUPLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/min
Gradient 5-95% B over 20-30 min5-95% B over 5-15 min
Column Temp. 25 - 40 °C30 - 50 °C
Injection Vol. 10 - 20 µL1 - 5 µL
Detection UV at ~235 nm and ~310 nmESI+ MRM

Experimental Protocols

Protocol 1: Sample Preparation from Serum

This protocol describes a general solid-phase extraction (SPE) method for the cleanup and concentration of this compound and its metabolites from a serum sample.

  • Pre-treatment: To 1 mL of serum, add 1 mL of 0.1 M HCl. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for HPLC analysis.

Protocol 2: HPLC Gradient Optimization

This protocol provides a systematic approach to optimizing the HPLC gradient for the separation of this compound and its potential metabolites.

  • Initial Scouting Gradient:

    • Use a broad, linear gradient to determine the approximate elution times of the compounds of interest. A typical scouting gradient would be from 5% to 95% organic solvent over 20-30 minutes.

    • Inject a standard mixture of this compound and any available metabolite standards. If metabolite standards are unavailable, use a sample from an in vitro metabolism study or an in vivo study.

  • Gradient Refinement:

    • Based on the results of the scouting run, create a segmented gradient.

    • Start with a shallow gradient in the region where the peaks of interest elute to improve resolution. For example, if this compound and its metabolites elute between 10 and 15 minutes in the scouting run, you can modify the gradient to have a slower increase in the organic solvent percentage during this time window.

    • Increase the gradient slope after the last peak of interest has eluted to quickly wash the column and reduce the run time.

  • Mobile Phase Optimization:

    • If co-elution is still an issue, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase. These changes can alter the selectivity of the separation.

  • Flow Rate and Temperature Adjustment:

    • Fine-tune the separation by adjusting the flow rate and column temperature. Increasing the temperature can sometimes improve peak shape and reduce run times, but be aware of the thermal stability of your analytes.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Start Analysis problem Chromatographic Problem Observed? start->problem peak_shape Poor Peak Shape? (Tailing/Fronting) problem->peak_shape Yes end Problem Resolved problem->end No resolution Poor Resolution? peak_shape->resolution No solution_peak_shape Adjust Mobile Phase pH Use Base-Deactivated Column Lower Sample Concentration peak_shape->solution_peak_shape Yes sensitivity Low Sensitivity? resolution->sensitivity No solution_resolution Optimize Gradient (Shallow) Change Organic Modifier Try Different Column resolution->solution_resolution Yes retention Retention Time Shift? sensitivity->retention No solution_sensitivity Optimize Detector Wavelength Use Mass Spectrometer Improve Sample Preparation sensitivity->solution_sensitivity Yes solution_retention Check Mobile Phase Prep Equilibrate Column Properly Check Pump Flow Rate retention->solution_retention Yes retention->end No solution_peak_shape->end solution_resolution->end solution_sensitivity->end solution_retention->end

Caption: A flowchart for troubleshooting common HPLC issues.

Anagyrine_Metabolic_Pathway Hypothetical Metabolic Pathway of this compound This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, Oxidation) This compound->PhaseI PhaseIMetabolites Hydroxylated/Oxidized Metabolites PhaseI->PhaseIMetabolites Piperidine Piperidine Alkaloid (as proposed in cattle) PhaseI->Piperidine PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseIMetabolites->PhaseII Piperidine->PhaseII PhaseIIMetabolites Glucuronide Conjugates PhaseII->PhaseIIMetabolites Excretion Excretion PhaseIIMetabolites->Excretion

Caption: A diagram of the hypothetical metabolic pathway of this compound.

References

dealing with co-eluting compounds in anagyrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of anagyrine, with a specific focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly analyzed?

This compound is a toxic quinolizidine alkaloid found in various species of the Lupinus genus (lupines). It is a known teratogen in livestock, causing "crooked calf disease"[1][2]. Common matrices for this compound analysis include:

  • Plant Material: Lupin seeds, forage, and other plant tissues[2][3].

  • Biological Fluids: Serum and milk from livestock that have ingested lupines[1][4][5].

  • Feed: Animal feed containing lupin-derived ingredients[6].

Q2: What are the common analytical techniques used for this compound quantification?

The primary analytical techniques for the quantification of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and thermally stable alkaloids like this compound[3].

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method suitable for analyzing this compound in complex matrices[6][7][8][9].

Q3: What are the common co-eluting compounds in this compound analysis?

Co-elution is a significant challenge in this compound analysis due to the presence of other structurally similar alkaloids in lupin species. Common co-eluting compounds include:

  • β-isolupanine: This compound has been reported to co-elute with this compound in some GC-MS analyses[2].

  • Other Quinolizidine Alkaloids: Lupanine is the most abundant alkaloid in many lupin species and, along with other alkaloids like sparteine, angustifoline, and multiflorine, can potentially co-elute with this compound depending on the chromatographic conditions[10][11][12].

Q4: What are "matrix effects" and how do they relate to co-elution in LC-MS/MS analysis of this compound?

Matrix effects in LC-MS/MS are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. While not the same as direct peak overlap, matrix effects are a consequence of co-eluting matrix components and are a critical consideration in method development and validation for this compound analysis in complex samples like serum or plant extracts.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem: Poor chromatographic resolution between this compound and a suspected co-eluting peak.

Symptoms:

  • Broad or asymmetric this compound peak.

  • A "shoulder" on the this compound peak.

  • Inconsistent peak integration and quantification.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Poor Peak Resolution method_optimization Chromatographic Method Optimization start->method_optimization column_change Change Column method_optimization->column_change If resolution is still poor detector Use Advanced Detection method_optimization->detector To confirm co-elution end_node Resolution Achieved method_optimization->end_node If resolution improves sample_prep Improve Sample Preparation column_change->sample_prep If co-elution persists column_change->end_node detector->end_node sample_prep->end_node

Caption: Logical workflow for troubleshooting poor peak resolution in this compound analysis.

Solutions:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Gradient (HPLC): Adjust the gradient slope to increase the separation between this compound and the co-eluting peak. A shallower gradient can often improve resolution.

    • Temperature Program (GC): Modify the temperature ramp rate. A slower ramp rate around the elution temperature of this compound can enhance separation.

    • Flow Rate: Optimize the flow rate to improve column efficiency.

    • Mobile Phase Composition (HPLC): Experiment with different solvent compositions or additives. For example, adjusting the pH of the mobile phase can alter the retention of ionizable alkaloids.

  • Change the Stationary Phase (Column):

    • If optimizing the method on your current column is unsuccessful, consider a column with a different selectivity. For HPLC, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might provide a different elution order and resolve the co-eluting peaks[6][13].

  • Enhance Detection Specificity:

    • Tandem Mass Spectrometry (MS/MS): Utilize Multiple Reaction Monitoring (MRM) to selectively detect this compound based on its specific precursor-to-product ion transitions. This can often resolve co-elution issues at the detector level, even if the peaks are not chromatographically separated.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop a more selective SPE protocol to remove the interfering compound before analysis. Experiment with different sorbents and elution solvents. A cation-exchange SPE cartridge can be effective for alkaloid cleanup[4].

Problem: Inconsistent this compound quantification and suspected matrix effects in LC-MS/MS.

Symptoms:

  • Poor reproducibility of results between samples.

  • Significant difference in peak area for the same concentration of this compound in solvent versus in a sample matrix.

  • Low recovery during method validation.

Troubleshooting Workflow:

G cluster_1 Addressing Matrix Effects start Suspected Matrix Effects quantify_me Quantify Matrix Effect start->quantify_me improve_cleanup Improve Sample Cleanup quantify_me->improve_cleanup If significant matrix effect is observed change_chromatography Modify Chromatography improve_cleanup->change_chromatography If matrix effect persists end_node Accurate Quantification improve_cleanup->end_node If matrix effect is eliminated calibration_strategy Use Matrix-Matched Calibration or Isotope-Labeled Internal Standard change_chromatography->calibration_strategy calibration_strategy->end_node

Caption: A systematic approach to identifying and mitigating matrix effects in this compound analysis.

Solutions:

  • Assess and Quantify Matrix Effects:

    • Perform a post-extraction spike experiment by comparing the response of this compound in a clean solvent to the response of this compound spiked into a blank matrix extract after the extraction and cleanup steps.

  • Improve Sample Preparation and Cleanup:

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause ion suppression or enhancement.

    • Enhanced SPE: Optimize the SPE protocol as described in the previous section to better remove interfering matrix components.

  • Modify Chromatographic Conditions:

    • Adjust the chromatographic method to separate this compound from the regions where significant matrix effects occur.

  • Implement a Robust Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled this compound internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Bovine Serum

This protocol is adapted from a method for the analysis of this compound and other alkaloids in bovine serum[4].

  • Sample Pre-treatment:

    • To a 5 mL aliquot of serum in a glass test tube, add 50 µL of 85% phosphoric acid and mix well.

  • SPE Cartridge Conditioning:

    • Condition a Strata X-C (60 mg/3 mL) SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Apply the acidified serum sample to the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% phosphoric acid.

    • Dry the cartridge under vacuum (10 mmHg) for 3 minutes.

    • Wash the cartridge with 2 mL of methanol.

  • Elution:

    • Elute the alkaloids from the cartridge twice with 1.5 mL of 5% ammonium hydroxide in methanol (total of 3 mL).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This is a general protocol based on typical conditions for alkaloid analysis by GC-MS[5]. Method optimization will be required.

  • Column: DB-5 (30 m x 0.33 mm i.d.) capillary column or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: Increase to 200°C at 50°C/min.

    • Ramp 2: Increase to 320°C at 5°C/min.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Data Summary

The following tables summarize quantitative data from published this compound analysis methods.

Table 1: this compound Concentration in Bovine Serum

ParameterValueReference
Standard Curve Range0.0125 - 0.800 µg/mL[4]
Elimination Half-Life (Low Body Condition Cows)9.6 ± 2.0 h[4]
Elimination Half-Life (High Body Condition Cows)7.8 ± 0.8 h[4]

Table 2: Method Validation Data for Quinolizidine Alkaloids (including this compound) by LC-MS/MS in Lupin Seeds

ParameterValueReference
Recovery71-115%[8]
Relative Standard Deviation (RSD)<15%[8]
Limit of Detection (LOD)as low as 0.01 mg/kg[8]
Matrix Effect-20% to 14%[8]

References

selecting the appropriate internal standard for anagyrine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anagyrine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and troubleshooting common issues during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should have physicochemical properties, extraction recovery, and ionization efficiency that closely match those of this compound to compensate for variations during sample preparation and analysis.

Q2: Is an isotopically labeled this compound available for use as an internal standard?

A2: Currently, isotopically labeled this compound (e.g., deuterated or 13C-labeled) is not readily commercially available. The synthesis of such a standard is complex and not a routine procedure for most laboratories.

Q3: Can I use other quinolizidine alkaloids as internal standards?

A3: Yes, other quinolizidine alkaloids with similar structures, such as lupanine or sparteine, can be considered as alternative internal standards. However, it is crucial to validate their performance in your specific matrix and analytical method to ensure they are suitable surrogates for this compound.

Q4: Why is caffeine sometimes used as an internal standard for this compound?

A4: Caffeine has been successfully used as an internal standard in some validated methods for this compound quantification, particularly in biological matrices like serum.[1] While not a quinolizidine alkaloid, its chromatographic behavior and ionization properties can be compatible with certain LC-MS/MS methods for this compound. Its wide availability and affordability also make it an attractive option. However, thorough validation is essential to confirm its suitability for your specific application.

Q5: What are the key validation parameters to assess when selecting an internal standard?

A5: Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and matrix effect. You should ensure that the internal standard does not suffer from ion suppression or enhancement in the presence of the sample matrix and that it accurately corrects for any variations in the analytical process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound and/or Internal Standard Inappropriate mobile phase pH.This compound and other alkaloids are basic compounds. Ensure the mobile phase pH is suitable for good peak shape, typically 2-3 pH units away from the pKa of the analytes. Using a mobile phase with a small amount of formic acid or ammonium formate can improve peak shape.
High Variability in Results The internal standard is not adequately compensating for variations.Re-evaluate the choice of internal standard. The selected compound may not have similar enough physicochemical properties to this compound. Consider testing alternative internal standards like lupanine, sparteine, or a different commercially available alkaloid with a closer structure.
Inconsistent sample preparation.Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the sample preparation process. Thoroughly vortex or mix all samples after adding the internal standard.
Ion Suppression or Enhancement Co-eluting matrix components are affecting the ionization of the analyte and/or internal standard.Optimize the chromatographic method to better separate the analytes from interfering matrix components. Enhance the sample cleanup procedure, for example, by using a more selective solid-phase extraction (SPE) sorbent.
Internal Standard Signal is Detected in Blank Samples Contamination of the analytical system or glassware.Thoroughly clean the LC-MS system, including the autosampler and column, with appropriate solvents. Use fresh, clean glassware for all sample and standard preparations.
The internal standard is naturally present in the sample matrix.This is a significant issue. A different internal standard that is not endogenous to the sample must be selected.

Data Presentation: Comparison of Potential Internal Standards

The selection of a suitable internal standard requires a careful comparison of its physicochemical properties with those of this compound. The ideal internal standard will have properties that are as close as possible to the analyte.

Property This compound Caffeine Lupanine Sparteine
Molecular Formula C₁₅H₂₀N₂OC₈H₁₀N₄O₂C₁₅H₂₄N₂OC₁₅H₂₆N₂
Molecular Weight ( g/mol ) 244.33194.19248.36234.37
LogP (Octanol-Water Partition Coefficient) 1.6-0.071.62.1
pKa (Predicted) ~9.7~14 (very weak base)~9.8~10.2

Note: LogP and pKa values can vary slightly depending on the prediction software and experimental conditions.

Experimental Protocols

Generic Sample Preparation for this compound Quantification in Plant Material (Forage)

This protocol outlines a general procedure for the extraction of this compound from plant material. Optimization may be required based on the specific matrix.

  • Homogenization: Weigh approximately 1 gram of dried and ground plant material into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the selected internal standard solution (e.g., caffeine, lupanine, or sparteine in methanol) to the sample.

  • Extraction: Add 10 mL of an appropriate extraction solvent (e.g., 70% methanol with 0.1% formic acid).

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously for 1 hour to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Generic Solid-Phase Extraction (SPE) for Cleaner Extracts

For complex matrices, an additional SPE cleanup step can significantly reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the filtered extract from the previous step onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 3 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Illustrative LC-MS/MS Parameters

The following are example starting parameters for an LC-MS/MS method. These will need to be optimized for your specific instrument and internal standard.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These need to be determined by infusing pure standards of this compound and the selected internal standard. For caffeine, a common transition is m/z 195 -> 138.[2]

Mandatory Visualizations

internal_standard_selection_workflow cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway cluster_validation Validation start Start: Need for this compound Quantification ideal_is Isotopically Labeled this compound start->ideal_is Ideal Choice alternative_is Select Structural Analog (e.g., Lupanine, Sparteine) start->alternative_is caffeine_is Consider Caffeine start->caffeine_is validate Method Validation (Linearity, Accuracy, Precision, Recovery, Matrix Effect) ideal_is->validate Proceed to Validation validate->alternative_is Fails final_method Final Analytical Method validate->final_method Successful compare_properties Compare Physicochemical Properties (MW, LogP, pKa) alternative_is->compare_properties Evaluate caffeine_is->compare_properties Evaluate compare_properties->validate troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_is_performance Internal Standard Performance cluster_sample_prep Sample Preparation start Problem Encountered (e.g., High Variability, Poor Peak Shape) peak_shape Poor Peak Shape? start->peak_shape variability High Variability? start->variability ion_suppression Ion Suppression? start->ion_suppression adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes check_is_properties Re-evaluate IS Physicochemical Properties variability->check_is_properties Yes check_sp Review Sample Prep Consistency variability->check_sp No IS Mismatch solution Problem Resolved adjust_ph->solution select_new_is Select New Internal Standard check_is_properties->select_new_is Mismatch select_new_is->solution check_sp->solution improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup Yes improve_cleanup->solution

References

Technical Support Center: Anagyrine Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with anagyrine derivatization for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

This compound, a quinolizidine alkaloid, possesses functional groups (a secondary amine and a lactam) that can lead to poor chromatographic performance. Derivatization is often employed to:

  • Increase Volatility: By replacing active hydrogens, derivatization reduces intermolecular hydrogen bonding, making the molecule more volatile and suitable for GC analysis.[1][2]

  • Enhance Thermal Stability: this compound can be susceptible to thermal degradation in the hot GC inlet. Derivatization can create a more stable molecule, preventing on-column degradation and improving peak shape.[3]

  • Improve Peak Shape and Sensitivity: Derivatization minimizes interactions between the analyte and active sites in the GC system (e.g., injector liner, column), leading to sharper, more symmetrical peaks and lower detection limits.[4][5]

Q2: What are the most common derivatization techniques for alkaloids like this compound?

The three most common derivatization methods for compounds with active hydrogens, such as this compound, are:

  • Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group. Silylating reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) are common.[1][2]

  • Acylation: This method introduces an acyl group. Reagents like trifluoroacetic anhydride (TFAA) are used to create more volatile and stable derivatives.[1][2]

  • Alkylation: This technique involves the addition of an alkyl group, for instance, through esterification of any available carboxyl groups (though not the primary target for this compound).[1][2]

Q3: My derivatization reaction seems incomplete. What are the possible causes?

Incomplete derivatization is a common issue and can be caused by several factors:

  • Presence of Moisture: Silylating reagents are particularly sensitive to moisture, which can consume the reagent and prevent it from reacting with this compound. Ensure all solvents and glassware are anhydrous.

  • Insufficient Reagent: The molar ratio of the derivatizing agent to this compound may be too low.

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to go to completion.

  • Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.

Q4: I am observing multiple peaks for my derivatized this compound standard. What could be the reason?

The presence of multiple peaks can indicate:

  • Incomplete Derivatization: Both the original this compound and its derivatized form are being detected.

  • Formation of Side Products: The derivatization conditions might be too harsh, leading to the formation of degradation products or side-reaction products.

  • Presence of Isomers: While less common with derivatization itself, ensure your this compound standard is pure.

  • Thermal Degradation in the Injector: The derivatized this compound may still be partially degrading at the injection port temperature.

Troubleshooting Guides

Problem 1: Low or No Peak Response for Derivatized this compound
Possible Cause Troubleshooting Step
Incomplete Derivatization Optimize reaction conditions (see Table 1). Increase reagent concentration, reaction time, or temperature.
Derivative Instability Analyze the sample immediately after derivatization. Check for degradation by running a time-course study.
Adsorption in the GC System Use a deactivated injector liner and a high-quality, low-bleed GC column.
Incorrect GC-MS Parameters Ensure the MS is in the correct acquisition mode (e.g., SIM for targeted analysis) and that the correct ions for the derivatized this compound are being monitored.
Thermal Degradation Lower the injector port temperature incrementally (e.g., in 10°C steps) to find the optimal temperature that allows for volatilization without degradation.
Problem 2: Peak Tailing for Derivatized this compound
Possible Cause Troubleshooting Step
Active Sites in the GC System Replace the injector liner and septum. Trim the first few centimeters of the GC column.
Incomplete Derivatization Un-derivatized this compound is more polar and prone to tailing. Re-optimize the derivatization procedure.
Co-elution with Matrix Components Improve sample clean-up procedures to remove interfering matrix components.
Column Overload Inject a smaller volume or a more dilute sample.

Data Presentation

Table 1: Effect of Silylation Conditions on this compound Peak Area (Hypothetical Data)

Derivatization Temperature (°C)Derivatization Time (min)Reagent (BSTFA) Volume (µL)Relative Peak Area
60305065,432
60605089,123
803050154,321
806050210,987
8060100212,543

This table illustrates that for this hypothetical scenario, increasing both the temperature and time of the derivatization reaction significantly improves the yield of the derivatized product, as indicated by the relative peak area.

Experimental Protocols

Detailed Methodology for Silylation of this compound

This protocol provides a general guideline for the silylation of this compound using BSTFA. Optimization will be required for specific sample matrices and instrumentation.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard or the dried sample extract into a 2 mL autosampler vial.

    • Ensure the sample is completely dry, as moisture will interfere with the reaction. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the this compound.

    • Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to the vial. For samples where derivatization is difficult, 1% TMCS (trimethylchlorosilane) can be added to the BSTFA as a catalyst.

  • Reaction:

    • Cap the vial tightly.

    • Heat the vial at 80°C for 60 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Mandatory Visualization

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: this compound Sample dry Dry Sample (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA) dissolve->add_reagent react Heat Reaction Vial (e.g., 80°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end End: Chromatogram inject->end

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

TroubleshootingTree start Problem: Poor Chromatographic Results q_peak_shape Is the peak shape poor (tailing, fronting)? start->q_peak_shape Yes q_peak_response Is the peak response low or absent? start->q_peak_response No sol_active_sites Check for active sites: - Replace liner/septum - Trim column q_peak_shape->sol_active_sites Yes sol_incomplete_deriv_tailing Incomplete derivatization likely. Re-optimize derivatization procedure. q_peak_shape->sol_incomplete_deriv_tailing Yes sol_overload Possible column overload. Inject less sample. q_peak_shape->sol_overload Yes q_deriv_complete Is derivatization complete? q_peak_response->q_deriv_complete sol_optimize_deriv Optimize derivatization: - Increase temp/time/reagent - Ensure anhydrous conditions q_deriv_complete->sol_optimize_deriv No q_thermal_degradation Possible thermal degradation? q_deriv_complete->q_thermal_degradation Yes sol_lower_temp Lower injector temperature. q_thermal_degradation->sol_lower_temp Yes sol_check_ms Check GC-MS parameters: - Correct ions monitored? - Detector issue? q_thermal_degradation->sol_check_ms No

Caption: Troubleshooting decision tree for this compound derivatization in GC analysis.

References

Technical Support Center: Minimizing Ion Suppression of Anagyrine in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of anagyrine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and how does it affect my this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, milk, plant extracts) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] Essentially, other molecules in the sample compete with this compound for ionization, leading to fewer this compound ions reaching the detector.

Q2: I'm observing a significantly lower than expected signal for this compound in my samples compared to my standards prepared in solvent. What could be the cause?

A: This is a classic sign of ion suppression. The complex nature of biological and environmental samples often introduces numerous endogenous components like salts, phospholipids, and proteins that are not present in your clean solvent standards.[2] When these matrix components co-elute with this compound, they can suppress its ionization. To confirm this, you can perform a post-extraction spike experiment where you compare the signal of this compound in a clean solvent to the signal of this compound spiked into a blank matrix extract. A lower signal in the matrix extract confirms the presence of ion suppression.

Q3: How can I modify my sample preparation to reduce ion suppression for this compound?

A: Effective sample preparation is the most critical step in mitigating ion suppression. The goal is to remove interfering matrix components while efficiently recovering this compound. Two highly effective techniques for this purpose are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) .

  • Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively retain this compound while allowing matrix components to be washed away. For basic compounds like this compound, a mixed-mode cation-exchange SPE cartridge is often effective.

  • QuEChERS: This is a two-step process involving an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step. QuEChERS is particularly effective for removing a wide range of matrix interferences from complex samples like milk and plant material.[3][4]

Q4: Can I just dilute my sample to reduce ion suppression?

A: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte of interest, this compound. This can compromise the sensitivity of your assay, especially if you are trying to detect low concentrations. Dilution can be a quick fix for moderately complex matrices, but for highly complex samples or trace-level analysis, a more thorough sample cleanup method like SPE or QuEChERS is recommended.

Q5: My sample preparation seems adequate, but I still suspect ion suppression. What else can I do?

A: If ion suppression persists after optimizing sample preparation, you should focus on your chromatographic separation. The goal is to chromatographically resolve this compound from any remaining co-eluting matrix components.

  • Optimize the Gradient: A shallower gradient can improve the separation between this compound and closely eluting interferences.

  • Change the Column Chemistry: While a C18 column is a good starting point, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may provide better separation from matrix components.

  • Adjust Mobile Phase pH: this compound is a basic compound. Adjusting the pH of the aqueous mobile phase can alter its retention time and potentially move it away from interfering peaks.

Q6: Are there any mass spectrometry settings I can adjust to minimize ion suppression?

A: While sample preparation and chromatography are the primary tools for combating ion suppression, some MS parameters can be optimized. Ensure that your ion source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for this compound to maximize its ionization efficiency.[5] However, these adjustments are unlikely to completely eliminate significant ion suppression caused by co-eluting matrix components.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for quinolizidine alkaloids (the class of compounds to which this compound belongs) using various sample preparation methods in different matrices. A matrix effect value of <100% indicates ion suppression, while a value of >100% indicates ion enhancement.

Analyte ClassMatrixSample Preparation MethodAverage Recovery (%)Matrix Effect (%)Reference
Quinolizidine AlkaloidsLeguminous PlantsModified QuEChERS71 - 11581 - 114[3]
Pyrrolizidine AlkaloidsMilkQuEChERS-based65.2 - 112.2Weak (-20 to 20% suppression)[6]
Various Veterinary DrugsMilkQuEChERS with C18 cleanup71.96 - 108.70Not specified[7]
Quinolizidine AlkaloidsMilkQuEChERS-based80 - 110 (for most toxins)Not specified[4][8]

Experimental Protocols

Recommended Experimental Protocol: QuEChERS for this compound in Milk

This protocol is a "best-practice" method synthesized from validated methods for other quinolizidine alkaloids in milk and is expected to be effective for this compound.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 mL of milk.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) for this compound and optimize collision energy to identify at least two product ions for quantification and confirmation.

Visualizations

TroubleshootingWorkflow start Low this compound Signal Observed check_suppression Perform Post-Extraction Spike Experiment start->check_suppression suppression_confirmed Ion Suppression Confirmed? check_suppression->suppression_confirmed optimize_sp Optimize Sample Preparation (SPE or QuEChERS) suppression_confirmed->optimize_sp Yes no_suppression No Significant Ion Suppression (Check other factors e.g., instrument sensitivity) suppression_confirmed->no_suppression No re_evaluate Re-evaluate with Post-Extraction Spike optimize_sp->re_evaluate suppression_resolved Suppression Minimized? re_evaluate->suppression_resolved optimize_lc Optimize Chromatographic Separation (Gradient, Column, Mobile Phase) suppression_resolved->optimize_lc No end Analysis Complete suppression_resolved->end Yes optimize_ms Optimize MS Parameters optimize_lc->optimize_ms optimize_ms->re_evaluate

Caption: Troubleshooting workflow for addressing low this compound signal.

ExperimentalWorkflow sample Milk Sample (10 mL) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Acetonitrile Layer centrifuge1->supernatant dspe Dispersive SPE Cleanup (MgSO4, PSA, C18) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS sample preparation workflow for this compound in milk.

References

optimizing cell viability in anagyrine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers performing anagyrine cytotoxicity assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question: Why am I seeing high variability and inconsistent results between replicate wells?

Answer: High variability can stem from several factors related to assay setup and execution.

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix the cell suspension before and during seeding.[1]

  • "Edge Effects": Wells on the periphery of a 96-well plate are prone to evaporation, which concentrates media components and your test compound, altering cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[1]

  • Inaccurate Compound Dilutions: Always prepare fresh serial dilutions of this compound for each experiment to avoid degradation or precipitation. Calibrate your pipettes regularly to ensure accuracy.[1]

  • Timing Discrepancies: When treating a full plate, small differences in the timing of compound addition or reagent addition can lead to significant variability. Using a multichannel pipette can help ensure consistency across the plate.[1]

Question: My negative control (vehicle only) shows significant cell death. What's wrong?

Answer: This issue points to a problem with your cells, culture conditions, or the vehicle used to dissolve the this compound.

  • Vehicle Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the vehicle in the well is low (typically ≤0.5%) and that you use the same vehicle concentration in your untreated control wells.

  • Cell Health: The viability of your cell culture before starting the experiment is critical. Do not use cells that are over-confluent, have a high passage number, or show low viability (e.g., <95% in a trypan blue count).[2]

  • Contamination: Microbial contamination (bacteria, yeast) in your culture medium or on the plate can cause cell death and interfere with assay readings. Visually inspect plates under a microscope for any signs of contamination before adding assay reagents.

Question: this compound is not showing any cytotoxic effect, even at high concentrations. Why?

Answer: A lack of signal can be frustrating and may be due to several factors beyond the compound's actual efficacy.[1]

  • Sub-optimal Cell Conditions: Cells must be in the logarithmic growth phase to be most sensitive.[3] Optimize your cell seeding density to ensure they are actively proliferating during the treatment period.[1]

  • Compound Inactivity: this compound may not be cytotoxic to the specific cell line you are using at the concentrations tested. Research has shown this compound acts as a partial agonist and desensitizer of nicotinic acetylcholine receptors, which may not be a primary cytotoxic mechanism in all cells.[4][5]

  • Reagent or Assay Issues: Ensure that the assay reagents, like MTT, are active and not expired.[1] Also, confirm that your plate reader is set to the correct wavelength for absorbance measurement (e.g., ~570 nm for MTT).

Question: My absorbance readings are very high or off-scale, even in wells with significant cell death.

Answer: This often points to interference between the this compound compound and the assay reagents or potential contamination.

  • Compound Interference: this compound, as a natural alkaloid, could potentially interfere with the assay. For tetrazolium-based assays like MTT, some compounds can directly reduce the dye, leading to a false-positive signal.[6] To check for this, run a cell-free control containing media, this compound at various concentrations, and the MTT reagent.[7]

  • Precipitation: If this compound precipitates out of solution in the culture medium, the crystals can scatter light and cause artificially high absorbance readings.[7] Visually inspect the wells under a microscope for any signs of precipitation.[7]

  • Incomplete Formazan Solubilization: In an MTT assay, if the purple formazan crystals are not completely dissolved, it can lead to inaccurate readings. Ensure you are using a suitable solvent (like DMSO or an SDS-based solution) and allowing sufficient time with adequate mixing or shaking for complete solubilization.[3][8]

Troubleshooting Summary Table
ProblemPossible CauseRecommended Solution
High Variability Inconsistent cell seedingEnsure a homogenous cell suspension; use a multichannel pipette.[1]
"Edge effect" in the microplateFill peripheral wells with sterile media/PBS and exclude from analysis.[1]
High Negative Control Death Vehicle (e.g., DMSO) toxicityKeep final vehicle concentration low (e.g., ≤0.5%); include vehicle-only controls.
Poor initial cell healthUse cells in logarithmic growth phase with >95% viability.[2][3]
No Cytotoxic Effect Sub-optimal cell densityOptimize cell number to ensure cells are in an exponential growth phase.[1]
Inactive assay reagentsCheck reagent expiration dates; use fresh reagents.[1]
Artificially High Signal Compound interferes with assayRun cell-free controls with the compound and assay reagents.[6][7]
Incomplete formazan solubilizationUse an appropriate solvent and ensure adequate mixing/incubation time.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a quinolizidine alkaloid known to be a teratogen.[9] Its primary characterized mechanism is acting as a potent desensitizer of peripheral nicotinic acetylcholine receptors (nAChR).[5] While this can disrupt cellular function, its direct cytotoxic signaling pathway is not as well-defined as classic chemotherapeutics. Cytotoxicity may be cell-type specific and could potentially be triggered by downstream cellular stress, leading to apoptosis.

Q2: Which cell viability assay is best for this compound?

The most common starting point is a metabolic assay like the MTT assay, which measures mitochondrial reductase activity in living cells.[10][11] However, because natural compounds can interfere with redox dyes, it is crucial to run cell-free controls.[7] If interference is detected, consider an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH release assay) or ATP content (luciferase-based assays).[7][12]

Q3: What cell seeding density should I use?

The optimal seeding density is critical for reliable results and depends heavily on the cell line's doubling time.[3][10] The goal is for cells to be in an exponential growth phase throughout the experiment and not become over-confluent in the control wells. You must determine this empirically for each cell line.

Cell Type ExampleTypical Seeding Density (cells/well in 96-well plate)
Leukemic cell lines (suspension)50,000 - 100,000
Solid tumor cell lines (adherent)10,000 - 50,000
Fast-growing adherent lines (e.g., A549)5,000 - 10,000
Slow-growing adherent lines15,000 - 100,000
(Note: These are general ranges; optimization is required)[3]

Q4: What concentrations of this compound should I test?

Start with a broad range of concentrations, typically using logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Based on published data for its effect on nAChRs in specific cell lines, effective concentrations were observed in the low micromolar range.[4][5]

Cell LineParameterValue
SH-SY5YEC₅₀ (Agonist effect)4.2 µM
DC₅₀ (Desensitization)6.9 µM
TE-671EC₅₀ (Agonist effect)231 µM
DC₅₀ (Desensitization)139 µM
(Data from Green et al. on nAChR activity, not direct cytotoxicity)[4]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Reagents and Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest in appropriate culture medium

  • 96-well clear, flat-bottom tissue culture-treated plates

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized. Store protected from light at 4°C.

  • Solubilization solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.[3]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm optional)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Prepare a cell suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. For suspension cells, add 100 µL directly to the existing 100 µL of medium (adjusting initial cell density accordingly).

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest this compound dose) and "untreated control" wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[3] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

    • For Suspension Cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant. Add the solubilization solution. Alternatively, a modified protocol uses a combined DMSO/SDS solution that can be added directly without removing the medium.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solvent.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

    • Plot the % Viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate (24h) Allow Adhesion/Recovery seed->incubate1 treat 3. Add this compound Dilutions + Controls incubate1->treat incubate2 4. Incubate (24-72h) Treatment Period treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) Formazan Development add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Troubleshooting Decision Tree

G start Problem: Inaccurate/Inconsistent Results cause1 High Variability (High CVs) start->cause1 cause2 Low Signal (No Cytotoxicity) start->cause2 cause3 High Background/ False Positives start->cause3 sol1a Check Cell Seeding (Ensure Homogenous Suspension) cause1->sol1a Uneven cell distribution? sol1b Mitigate 'Edge Effects' (Use PBS in outer wells) cause1->sol1b Outer well data skewed? sol1c Verify Pipetting & Fresh Dilutions cause1->sol1c Replicate wells differ? sol2a Optimize Cell Density (Ensure Log-Phase Growth) cause2->sol2a Cells over-confluent? sol2b Confirm Reagent Activity (Check Dates/Controls) cause2->sol2b Positive control fails? sol2c Consider Orthogonal Assay (e.g., LDH, ATP-based) cause2->sol2c Suspect assay interference? sol3a Check for Contamination (Visual Inspection) cause3->sol3a Media cloudy? pH change? sol3b Run Cell-Free Controls (Test for Compound Interference) cause3->sol3b Signal in no-cell wells? sol3c Run Vehicle Controls (Assess Solvent Toxicity) cause3->sol3c Negative controls dying?

Caption: A logical flowchart for troubleshooting common cytotoxicity assay issues.

Potential Apoptotic Signaling Pathway

G This compound This compound-Induced Cellular Stress bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bax_bak Activation of Bax / Bak bcl2_family->bax_bak (e.g., ↑Bax/Bcl-2 ratio) mito Mitochondrion bax_bak->mito Forms pore in outer membrane cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytc->apoptosome casp3 Caspase-3 (Executioner Caspase) Activation apoptosome->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway that may be induced by this compound.

References

Technical Support Center: Refining Animal Dosing Protocols for Consistent Teratogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on animal-based teratogenicity studies. The information aims to help refine dosing protocols to achieve consistent and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent teratogenic effects in my animal studies?

Inconsistent teratogenic effects can arise from a variety of factors, making it crucial to control variables in your experimental design. Key contributors to variability include:

  • Genetic Susceptibility: The genetic makeup of the fetus can significantly influence its sensitivity to teratogens.[1][2] Different strains of the same species can exhibit varied responses to the same compound.

  • Timing of Exposure: The developmental stage at which exposure occurs is critical.[1] The most vulnerable period is during organogenesis, the formation of organs, which typically happens in the first trimester.[1]

  • Maternal Factors: The health and condition of the dam can impact fetal development. Maternal malnutrition or stress can alter the body's response to teratogens, potentially increasing the risk of developmental defects.[2]

  • Environmental Factors: External conditions can affect the metabolism of test animals.[3] Factors such as pesticide residues in bedding, changes in temperature, and even auditory stimuli can influence experimental outcomes.[3]

  • Dose and Route of Administration: The amount of the substance administered and the method of delivery can lead to different absorption rates and metabolic fates, resulting in varied effects.[3]

  • Species-Specific Differences: Significant variations exist between species in terms of drug metabolism, placental function, and susceptibility to teratogens.[2][4] These differences can make it challenging to directly translate findings from animal models to humans.[1][2]

Q2: How should I approach dose selection for a developmental and reproductive toxicity (DART) study?

Proper dose selection is critical for the success of a DART study.[5] A well-designed dose-setting process ensures the welfare of the animals and the relevance of the data for human health risk assessment.[5]

A common approach involves a preliminary dose range-finding study followed by the main study with at least three dose levels and a control group.[6]

  • Dose Range-Finding Study: This initial study helps determine the appropriate doses for the main experiment.[6] It is recommended to conduct this in pregnant animals to assess if the test substance is more or less toxic during pregnancy.[6]

  • Main Study Dose Selection:

    • The highest dose should aim to induce some level of developmental or systemic toxicity but not excessive suffering or death in the parental animals.[5][7] Excessively high doses can overwhelm the animal's normal physiology, leading to irrelevant effects and making the results difficult to interpret.[5]

    • A descending sequence of dose levels should be chosen to demonstrate a dose-response relationship.[8]

    • The lowest dose should ideally be a No Observed Adverse Effect Level (NOAEL).[8]

Q3: What is maternal toxicity, and how does it influence the interpretation of teratogenic effects?

Maternal toxicity refers to adverse effects on the pregnant dam caused by the test substance. When developmental effects are observed only at doses that also cause significant maternal toxicity, it becomes difficult to determine if the fetal effects are a direct result of the substance or a secondary consequence of the mother's poor health.[4][6] This is a contentious issue in the interpretation of developmental toxicity studies.[8]

Recent guidance suggests that a 10% decrease in maternal body weight during gestation is equivalent to a 25% decrease in body weight gain, a significant level of maternal toxicity.[7] Careful monitoring of the dam's health is essential for accurate interpretation of the results.

Q4: Which animal model is most appropriate for teratogenicity testing?

The choice of animal model is a critical decision in teratogenicity testing.[2]

  • Rodents (Rats and Mice): These are the most commonly used models due to their well-understood genetics, short gestation periods, and ease of breeding.[1][2]

  • Rabbits: Often used as a second, non-rodent species in regulatory studies.[6][9] They can have different sensitivities to teratogens compared to rodents.[4][9]

  • Non-human Primates: While phylogenetically closer to humans, their use is limited due to ethical considerations and cost.

Ideally, the species selected should have pharmacokinetic and metabolic profiles for the test substance that are similar to humans.[6] However, it's important to acknowledge that no animal model can perfectly predict human responses.[10]

Troubleshooting Guides

Issue: High Variability in Fetal Malformations Across Litters

Possible Causes and Solutions

  • Genetic Variation:

    • Question: Are you using an outbred stock of animals?

    • Solution: Consider using an inbred strain to reduce genetic variability. Ensure that animals are assigned to control and test groups in a stratified random manner to minimize inter-group differences.[6]

  • Inconsistent Dosing:

    • Question: Is the administration of the test substance precise and consistent for all animals?

    • Solution: Double-check dosing calculations and administration techniques. Ensure the vehicle used to deliver the substance does not have toxic effects of its own.[6] If a vehicle is used, a sham control group should be included.[6]

  • Environmental Stressors:

    • Question: Are there any potential environmental stressors in the animal facility?

    • Solution: Ensure consistent environmental conditions (temperature, light cycle, noise). House animals individually, except during mating, to reduce social stress.[6]

Issue: Unexpected Embryo-Fetal Death at Low Doses

Possible Causes and Solutions

  • Maternal Toxicity:

    • Question: Are there subtle signs of maternal toxicity that were missed?

    • Solution: Re-evaluate maternal health records, including body weight gain, food and water consumption, and clinical observations. A 10% decrease in maternal body weight during gestation can be a sign of significant toxicity.[7]

  • Compound-Specific Effects:

    • Question: Does the compound have a steep dose-response curve for lethality?

    • Solution: Conduct a more detailed dose range-finding study with narrower dose intervals to better characterize the dose-response relationship for lethality.

  • Timing of Exposure:

    • Question: Could the timing of exposure be coinciding with a particularly sensitive developmental window for survival?

    • Solution: Consider adjusting the dosing window to determine if embryo-fetal death is specific to a particular period of gestation.

Data Presentation

Table 1: Key Developmental and Reproductive Toxicity (DART) Study Parameters

ParameterRecommendationRationale
Animal Model Rat and Rabbit are preferred species in the absence of specific data suggesting another model.[6]These species have historically provided consistent results that can be extrapolated to human effects.[6]
Number of Groups At least three test groups and one concurrent control group.[6]To establish a dose-response relationship.
Dose Selection Highest dose should induce some toxicity but not severe suffering or death.[5][7]To ensure results are relevant and not due to overwhelming physiological effects.[5]
Animal Husbandry Single housing (except during mating), with ad libitum access to food and water.[6]To minimize stress and ensure proper nutrition.
Data Analysis Statistical analysis should be conducted on a per-litter basis, not per-fetus.[6]To account for the lack of independence among fetuses within the same litter.

Table 2: Comparison of Teratogenic Effects of 6-Mercaptopurine Riboside (6-MPr) in Mice

ParameterValueBiometrical ModelStatistical Unit
NOAEL 5 mg/kgExperimentally DeterminedLitter
Benchmark ED1 1.9 mg/kgProbitFetus
Benchmark ED1 5.2 mg/kgWeibullLitter
Benchmark ED5 3.8 mg/kgProbitFetus
Benchmark ED5 6.7 mg/kgWeibullLitter

This table summarizes data from a dose-response study of 6-MPr in NMRI mice.[11] The No Observed Adverse Effect Level (NOAEL) was experimentally determined to be 5 mg/kg.[11] Benchmark doses for 1% (ED1) and 5% (ED5) incidence of gross structural abnormalities were calculated using different models and statistical units.[11]

Experimental Protocols

Protocol: Dose Range-Finding Study
  • Objective: To determine the appropriate dose levels for the main developmental toxicity study.[6]

  • Animals: Use pregnant animals of the selected species and strain.[6]

  • Groups: Administer a wide range of doses of the test substance to small groups of animals.

  • Administration: Use the same route of administration planned for the main study.

  • Observations: Monitor animals at least twice daily for clinical signs of toxicity.[6] Record maternal body weight, and food and water consumption.

  • Endpoint: Euthanize animals near term and perform a macroscopic examination of the dam and fetuses.

  • Analysis: Determine the maximum tolerated dose (MTD) that causes some maternal toxicity without causing excessive suffering or death. This will inform the high dose for the main study.

Protocol: Main Developmental Toxicity Study
  • Objective: To assess the potential of a test substance to cause teratogenic effects.

  • Animals: Use young, healthy, nulliparous female animals.[6] Assign them to groups in a stratified random manner.[6]

  • Groups: Include at least three dose groups and a concurrent control group.[6]

  • Dosing: Administer the test substance daily during the period of organogenesis.[6] The presence of a vaginal plug or sperm is considered day zero of gestation.[6]

  • Maternal Monitoring: Conduct thorough clinical examinations at least once daily.[6] Record body weight at regular intervals.

  • Cesarean Section: Perform Cesarean sections on all dams one day prior to their expected delivery date.

  • Fetal Examination: Examine all fetuses for external, visceral, and skeletal malformations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose Range-Finding cluster_main_study Main Teratogenicity Study cluster_analysis Analysis animal_selection Select Animal Model (e.g., Rat, Rabbit) quarantine Acclimatization and Quarantine animal_selection->quarantine dose_range_study Conduct Dose Range-Finding Study in Pregnant Animals quarantine->dose_range_study determine_mtd Determine Maximum Tolerated Dose (MTD) dose_range_study->determine_mtd group_assignment Randomly Assign Animals to Dose Groups determine_mtd->group_assignment dosing Administer Test Substance During Organogenesis group_assignment->dosing monitoring Monitor Maternal Health and Clinical Signs dosing->monitoring c_section Perform Cesarean Section Near Term monitoring->c_section fetal_exam Examine Fetuses for Malformations c_section->fetal_exam data_analysis Statistical Analysis (per-litter basis) fetal_exam->data_analysis interpretation Interpret Results and Assess Teratogenic Potential data_analysis->interpretation

Caption: Workflow for a typical teratogenicity study.

troubleshooting_workflow start Inconsistent Teratogenic Effects Observed check_genetics Review Animal Strain (Inbred vs. Outbred) start->check_genetics check_dosing Verify Dosing Protocol and Vehicle Effects check_genetics->check_dosing Consistent Strain action_genetics Consider Using Inbred Strain check_genetics->action_genetics High Variability check_environment Assess Environmental Conditions check_dosing->check_environment Protocol Verified action_dosing Refine Dosing Technique and Include Vehicle Control check_dosing->action_dosing Inconsistencies Found check_maternal_toxicity Re-evaluate Maternal Health Data check_environment->check_maternal_toxicity Standardized action_environment Standardize Housing and Husbandry check_environment->action_environment Variables Identified action_maternal_toxicity Correlate Fetal Effects with Maternal Toxicity check_maternal_toxicity->action_maternal_toxicity Correlation Suspected end Refined Protocol check_maternal_toxicity->end No Correlation action_genetics->end action_dosing->end action_environment->end action_maternal_toxicity->end signaling_pathway teratogen Teratogen receptor Cell Surface Receptor teratogen->receptor Interference signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor Activation/Inhibition signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression developmental_process Disruption of Normal Developmental Processes gene_expression->developmental_process teratogenic_effect Teratogenic Effect (e.g., Malformation) developmental_process->teratogenic_effect

References

validating anagyrine quantification methods in different matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of anagyrine in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most common and reliable method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying low levels of this compound in complex matrices.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also been used for the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.

Q2: What are the critical parameters to consider during method validation for this compound quantification?

A2: A robust method validation for this compound quantification should include the assessment of linearity, precision (repeatability and intermediate precision), accuracy (recovery), limits of detection (LOD), and limits of quantification (LOQ).[3][4] Specificity and selectivity should also be evaluated to ensure that matrix components do not interfere with the analyte signal.[5]

Q3: What is the importance of an internal standard in this compound quantification?

A3: An internal standard (IS) is crucial for accurate and precise quantification of this compound, especially when using LC-MS/MS.[6][7][8] An IS helps to compensate for variations in sample preparation, injection volume, and instrument response, as well as matrix effects.[8][9] The ideal internal standard is a stable isotope-labeled version of this compound (e.g., deuterated this compound), as it has nearly identical chemical and physical properties to the analyte.[7][9]

Q4: Where can I obtain this compound analytical standards?

A4: Certified reference materials for this compound are crucial for accurate quantification. This compound hydrochloride is available as a phyproof® Reference Substance from suppliers like Sigma-Aldrich (manufactured by PhytoLab).[10] It is important to use a primary reference standard with a certificate of analysis to ensure the quality and accuracy of your quantitative results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample extract and re-inject. Ensure that the concentration of this compound in the final extract is within the linear range of the calibration curve.

  • Secondary Interactions: this compound, being a basic compound, can interact with active sites on the column packing material, leading to peak tailing.

    • Solution: Use a mobile phase with an acidic modifier, such as 0.1% formic acid, to ensure the analyte is in its protonated form and minimize secondary interactions.[1] Consider using a column specifically designed for the analysis of basic compounds.

  • Contamination: Buildup of matrix components on the column or in the LC system can cause peak broadening or splitting.

    • Solution: Implement a robust sample cleanup procedure to remove interfering matrix components.[11] Regularly flush the column and the LC system with a strong solvent. An in-line filter can also help protect the column from particulate matter.[11]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: The injection solvent should be as close in composition to the initial mobile phase as possible.

Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[12][13]

    • Solution 1: Improve Sample Cleanup: Utilize more effective sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove a larger portion of the interfering matrix components.[6][14][15]

    • Solution 2: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.[16]

    • Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for consistent matrix effects.[4][12]

    • Solution 4: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[7][8]

    • Solution 5: Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this also reduces the analyte concentration, so ensure your method has sufficient sensitivity.[17]

Issue 3: Low Analyte Recovery

Possible Causes & Solutions:

  • Inefficient Extraction: The extraction solvent and conditions may not be optimal for extracting this compound from the specific matrix.

    • Solution: Experiment with different extraction solvents (e.g., acidified methanol, acetonitrile) and extraction techniques (e.g., ultrasonication, vortexing, shaking). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has shown good recoveries for quinolizidine alkaloids in plant matrices.[3]

  • Analyte Loss During Cleanup: this compound may be lost during the sample cleanup steps, such as solid-phase extraction (SPE).

    • Solution: Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent. Ensure the pH of the sample and solvents is appropriate to retain and elute the basic this compound molecule.

  • Analyte Degradation: this compound may be unstable under the extraction or storage conditions.

    • Solution: Investigate the stability of this compound under different conditions (pH, temperature, light exposure).[7][18] Keep samples and extracts at low temperatures and protected from light. Analyze samples as quickly as possible after extraction.

  • Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces during sample preparation.

    • Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.

Issue 4: Inconsistent Results

Possible Causes & Solutions:

  • Inadequate Homogenization: For solid samples like forage, inconsistent results can arise from non-homogeneous distribution of this compound.

    • Solution: Ensure the entire sample is thoroughly homogenized (e.g., by grinding to a fine powder) before taking a subsample for analysis.

  • Variable Matrix Effects: If the composition of the matrix varies between samples, the matrix effects can be inconsistent.

    • Solution: The use of a stable isotope-labeled internal standard is the most effective way to correct for variable matrix effects.[7][9]

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.

    • Solution: Regularly perform system suitability checks and calibrations. Monitor parameters like retention time, peak area, and peak shape of a standard solution to ensure the instrument is performing consistently.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quinolizidine alkaloids, including this compound, in various matrices. These values are indicative and may vary depending on the specific method, matrix, and instrumentation.

Table 1: Typical Recovery Rates for Quinolizidine Alkaloids in Different Matrices

MatrixAnalyte(s)Recovery (%)Reference
Leguminous PlantsQuinolizidine Alkaloids71 - 115[3]
HoneyPyrrolizidine & Tropane Alkaloids92.3 - 114.8[4]
Milk & HoneyAminoglycosides73.8 - 110 (Honey), 67.9 - 107 (Milk)[3]
Milk, Honey, PorkAminoglycosides78.2 - 94.8[4]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Quinolizidine and Other Alkaloids

MatrixAnalyte(s)LODLOQReference
Leguminous PlantsQuinolizidine Alkaloids-0.01 mg/kg[3]
HoneyPyrrolizidine & Tropane Alkaloids0.04 - 0.2 µg/kg0.1 - 0.7 µg/kg[4]
Milk & HoneyAminoglycosides0.10 - 0.30 µg/kg (Honey), 0.23 - 0.59 µg/kg (Milk)-[3]
Milk, Honey, PorkAminoglycosides2 - 30 µg/kg7 - 100 µg/kg[4]

Experimental Protocols

Protocol 1: this compound Quantification in Forage (Plant Material) using a Modified QuEChERS Method

This protocol is adapted from a validated method for quinolizidine alkaloids in leguminous plants.[3]

1. Sample Preparation:

  • Homogenize the dry forage sample by grinding to a fine powder.
  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of deionized water to the sample and vortex for 1 minute to moisten.
  • Add 10 mL of acetonitrile containing 0.1% formic acid.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately vortex vigorously for 1 minute.
  • Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
  • Vortex for 1 minute.
  • Centrifuge at ≥4000 x g for 5 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Inject the final extract into the LC-MS/MS system.
  • Use a suitable C18 or HILIC column for chromatographic separation.
  • The mobile phase typically consists of water and acetonitrile, both with an acidic modifier like 0.1% formic acid.[3]
  • Set up the mass spectrometer for positive electrospray ionization (ESI+) and monitor the specific precursor and product ion transitions for this compound.

Protocol 2: this compound Quantification in Milk and Honey

This protocol is a general approach based on methods for other alkaloids in these matrices.[4][14]

1. Sample Preparation:

  • Milk: Use a representative aliquot of the milk sample.
  • Honey: Dissolve 1 g of honey in 9 mL of deionized water to create a 10% solution.

2. Extraction:

  • To 1 mL of milk or 1 mL of the 10% honey solution, add an internal standard.
  • Add 3 mL of acetonitrile with 1% formic acid.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at ≥5000 x g for 10 minutes.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a cation-exchange SPE cartridge (e.g., MCX).
  • Condition the cartridge with methanol followed by water.
  • Load the supernatant from the extraction step.
  • Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
  • Wash with methanol to remove less polar interferences.
  • Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

4. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis steps as described in Protocol 1.

Protocol 3: this compound Quantification in Serum/Plasma

This protocol is based on general procedures for alkaloid extraction from biological fluids.[13][18]

1. Sample Preparation:

  • Thaw serum or plasma samples at room temperature.
  • To 0.5 mL of serum/plasma in a centrifuge tube, add the internal standard.

2. Protein Precipitation:

  • Add 1.5 mL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

3. Liquid-Liquid Extraction (optional, for further cleanup):

  • Transfer the supernatant to a new tube.
  • Adjust the pH to basic (e.g., pH 9-10) with ammonium hydroxide.
  • Add 3 mL of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate), vortex, and centrifuge.
  • Collect the organic layer. Repeat the extraction.
  • Combine the organic layers and evaporate to dryness.
  • Reconstitute in the initial mobile phase.

4. Final Extract Preparation:

  • Filter the supernatant (after protein precipitation) or the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis steps as described in Protocol 1.

Visualizations

Experimental_Workflow_Forage cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Forage Sample Weigh Weigh 1g of Sample Homogenize->Weigh Add_H2O Add Water & Vortex Weigh->Add_H2O Moisten Add_ACN_FA Add Acetonitrile w/ Formic Acid Add_H2O->Add_ACN_FA Add_Salts Add QuEChERS Salts Add_ACN_FA->Add_Salts Vortex_Extract Vortex Vigorously Add_Salts->Vortex_Extract Centrifuge1 Centrifuge Vortex_Extract->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Collect Acetonitrile Layer Add_dSPE Add d-SPE Sorbent Transfer_Supernatant->Add_dSPE Vortex_Cleanup Vortex Add_dSPE->Vortex_Cleanup Centrifuge2 Centrifuge Vortex_Cleanup->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Experimental workflow for this compound quantification in forage.

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies Start Problem: Inaccurate Quantification (Suspected Matrix Effects) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Result Matrix Effect > 20%? Assess->Result No_Effect Matrix Effect Acceptable. Investigate Other Causes. Result->No_Effect No Mitigate Implement Mitigation Strategy Result->Mitigate Yes Cleanup Improve Sample Cleanup (SPE, d-SPE) Mitigate->Cleanup Chroma Optimize Chromatography Mitigate->Chroma Calibrate Use Matrix-Matched Calibration Mitigate->Calibrate IS Use Stable Isotope-Labeled Internal Standard Mitigate->IS Dilute Dilute Sample Extract Mitigate->Dilute Reassess Re-assess Matrix Effect Cleanup->Reassess Chroma->Reassess Calibrate->Reassess IS->Reassess Dilute->Reassess Final_Result Matrix Effect Mitigated? Reassess->Final_Result Success Method Validated Final_Result->Success Yes Failure Further Method Development Required Final_Result->Failure No

Caption: Troubleshooting logic for addressing matrix effects.

References

addressing inconsistencies in anagyrine bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anagyrine bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a quinolizidine alkaloid that primarily acts as a teratogen. Its mechanism of action is thought to involve its interaction with acetylcholine receptors. Specifically, it can act as a partial agonist at both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), with a stronger affinity for muscarinic receptors.[1] This interaction can lead to the desensitization of these receptors, which is a key aspect of its toxicological profile.[1][2]

Q2: My this compound stock solution appears to be degrading. What are the optimal storage and handling conditions?

A2: While specific degradation kinetics for this compound are not extensively published, general guidelines for the storage of bioactive alkaloids should be followed to ensure consistency in your bioassay results. When stored as a solid, it is recommended to keep it in a tightly sealed vial at -20°C for up to six months.[3] For stock solutions, it is best to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[3] To minimize degradation, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[3] Factors such as exposure to light, high temperatures, and oxygen can accelerate the degradation of alkaloids.[4]

Q3: I am observing significant variability in my cell-based assay results. What are the common contributing factors?

A3: Inconsistencies in cell-based assays can arise from several sources. It is crucial to maintain consistent cell culture conditions, including cell density, passage number, and the growth phase of the parental stock culture.[5] Different cell lines can have varying metabolic rates and susceptibility to cytotoxic compounds, which can affect assay outcomes.[5] Even when using the same cell line from different commercial sources, genetic drift can lead to different experimental results, such as variations in EC50 values.[6] Human error, including inconsistencies in pipetting and temperature fluctuations during incubation, can also contribute to variability.[7][8]

Troubleshooting Guides

Cell-Based Functional Assays (e.g., Membrane Potential Assays)

Problem: High variability in EC50/DC50 values for this compound.

Potential CauseRecommended Solution
Inconsistent Cell Health and Density Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Regularly check for signs of stress or contamination.[5]
Cell Line Authenticity and Passage Number Use cell lines from a reputable source and maintain a consistent, low passage number for all experiments. Authenticate cell lines periodically.[6]
Inconsistent Incubation Times Ensure precise and consistent incubation times for both this compound exposure and any subsequent agonist application. Use a calibrated timer and a standardized workflow.[9]
Temperature Fluctuations Use a calibrated incubator or water bath and allow all reagents and plates to equilibrate to the assay temperature before starting.[7]
Human Error in Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[7]

Problem: Low or no detectable response to this compound.

Potential CauseRecommended Solution
Low Receptor Expression Confirm the expression of the target nAChRs or mAChRs in your cell line using methods like Western Blot or qPCR. If necessary, switch to a cell line with higher receptor expression.
Degraded this compound Stock Prepare a fresh stock solution of this compound from a solid compound. Verify the concentration and purity of your stock.
Incorrect Assay Buffer Composition Ensure the pH and ionic composition of your assay buffer are optimal for receptor function.
Sub-optimal Agonist Concentration (for desensitization assays) In desensitization assays, ensure the concentration of the stimulating agonist (e.g., acetylcholine) is appropriate to elicit a robust response.[4]
Receptor Binding Assays

Problem: High non-specific binding (NSB).

Potential CauseRecommended Solution
Radioligand Concentration is Too High For competition assays, use a radioligand concentration at or below its Kd value.[7][10]
"Sticky" Radioligand Add a small amount of a detergent like 0.1% BSA or 0.01% Triton X-100 to the assay buffer to reduce non-specific binding to plates or filters.[7]
Inappropriate Filter Type Use glass fiber filters pre-treated with polyethyleneimine (PEI) to minimize radioligand binding to the filter itself.[7]
Insufficient Washing Increase the number of wash steps or the volume of cold wash buffer after filtration to more effectively remove unbound radioligand.[11]

Problem: Low or absent specific binding.

Potential CauseRecommended Solution
Receptor Degradation or Inactivity Prepare fresh cell membranes and store them at -80°C in aliquots to avoid freeze-thaw cycles. Always include protease inhibitors during membrane preparation.[7]
Incorrect Membrane Preparation Review and optimize your membrane preparation protocol to ensure proper cell lysis and isolation of the membrane fraction.[7]
Assay Not at Equilibrium Perform time-course experiments (association kinetics) to determine the necessary incubation time to reach a steady state.[7]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound's activity as a partial agonist and its ability to desensitize nicotinic acetylcholine receptors in two different cell lines.[1][2]

Cell LineReceptor Type ExpressedParameterValue (μM)
SH-SY5Y Autonomic nAChREC50 (Activation)4.2
DC50 (Desensitization)6.9
TE-671 Fetal muscle-type nAChREC50 (Activation)231
DC50 (Desensitization)139

Experimental Protocols

Protocol 1: Cell-Based nAChR Desensitization Assay Using a Membrane Potential Sensing Dye

This protocol is adapted from studies investigating the effects of this compound on nAChR function.[1][2]

  • Cell Culture and Plating:

    • Culture SH-SY5Y or TE-671 cells in the recommended medium and conditions.

    • Seed cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare the membrane potential sensing dye according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • This compound Pre-incubation (for desensitization):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 5-15 minutes) to induce receptor desensitization.

  • Agonist Stimulation and Signal Reading:

    • Prepare a solution of a nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

    • Measure the fluorescence signal immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in membrane potential.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to a positive control (e.g., maximum response to a saturating concentration of agonist) and a negative control (buffer only).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.

Protocol 2: this compound Quantification in Serum by HPLC-MS/MS

This is a general protocol based on methods for quantifying alkaloids in biological matrices.[12][13]

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of serum, add an internal standard.

    • Acidify the sample with phosphoric acid.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Strata X-C) with methanol followed by deionized water.

    • Load the acidified serum onto the cartridge.

    • Wash the cartridge with 0.1% phosphoric acid, followed by methanol.

    • Elute the alkaloids from the cartridge with a solution of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC System: A system capable of gradient elution.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound in a blank serum matrix.

    • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Anagyrine_Signaling_Pathway cluster_nAChR Nicotinic AChR Pathway cluster_mAChR Muscarinic AChR Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Partial Agonist mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Partial Agonist (Higher Affinity) Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel_Opening Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Desensitization_n Receptor Desensitization Depolarization->Desensitization_n G_Protein G-Protein Activation mAChR->G_Protein Second_Messengers Second Messenger Signaling G_Protein->Second_Messengers Desensitization_m Receptor Desensitization Second_Messengers->Desensitization_m

Caption: this compound's interaction with acetylcholine receptor pathways.

Experimental_Workflow start Start: Cell Seeding in 96-well Plate dye_loading Load Cells with Membrane Potential Dye start->dye_loading wash Wash Cells dye_loading->wash anagyrine_add Add this compound Dilutions (Pre-incubation) wash->anagyrine_add agonist_add Stimulate with ACh in Plate Reader anagyrine_add->agonist_add read_fluorescence Measure Fluorescence Change agonist_add->read_fluorescence data_analysis Data Analysis (Calculate DC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based desensitization assay.

Troubleshooting_Flowchart start Inconsistent Bioassay Results check_reagents Are this compound and Other Reagents Fresh? start->check_reagents check_cells Is Cell Health and Passage Number Consistent? check_reagents->check_cells Yes solution_reagents Prepare Fresh Stocks check_reagents->solution_reagents No check_protocol Is the Protocol Followed Precisely? check_cells->check_protocol Yes solution_cells Standardize Cell Culture and Use Low Passage Cells check_cells->solution_cells No check_equipment Are Pipettes and Incubators Calibrated? check_protocol->check_equipment Yes solution_protocol Review Protocol for Timing and Concentrations check_protocol->solution_protocol No solution_equipment Calibrate Equipment check_equipment->solution_equipment No end Consistent Results check_equipment->end Yes solution_reagents->check_cells solution_cells->check_protocol solution_protocol->check_equipment solution_equipment->end

Caption: A logical guide for troubleshooting inconsistent results.

References

Validation & Comparative

Anagyrine vs. Sparteine: A Comparative Analysis of Teratogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the teratogenic effects of two quinolizidine alkaloids, anagyrine and sparteine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Executive Summary

This compound is a well-documented teratogen, primarily in cattle, where maternal ingestion of lupine species containing this alkaloid is known to cause "crooked calf syndrome," characterized by skeletal deformities.[1] Experimental evidence strongly suggests that this compound's teratogenicity stems from its ability to desensitize nicotinic acetylcholine receptors (nAChRs), leading to reduced fetal movement. In stark contrast, experimental data indicates that sparteine does not exhibit the same activity at nAChRs and is not considered teratogenic.

Comparative Teratogenicity Data

The following table summarizes the key quantitative data regarding the interaction of this compound and sparteine with nicotinic acetylcholine receptors, which is the proposed mechanism for this compound's teratogenic effects.

CompoundCell LineReceptor TypeEffectEC50 (µM)DC50 (µM)Reference
This compound SH-SY5YAutonomic nAChRPartial Agonist & Desensitizer4.26.9[2][3]
TE-671Fetal Muscle-type nAChRPartial Agonist & Desensitizer231139[2][3]
Sparteine SH-SY5YAutonomic nAChRNo Effect--[2][3]
TE-671Fetal Muscle-type nAChRNo Effect--[2][3]

Mechanism of Action: A Tale of Two Alkaloids

This compound's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist and a potent desensitizer of these receptors.[2][3] This desensitization is believed to inhibit fetal movement during critical periods of gestation, leading to the development of congenital contractures and other skeletal abnormalities.[1] The severity of these malformations has been shown to be directly related to the level of this compound exposure.[4]

Conversely, sparteine has been shown to be without effect in activating or desensitizing nicotinic acetylcholine receptors in cell culture models.[2][3] This lack of interaction with the key molecular target implicated in this compound-induced teratogenicity provides a strong basis for its comparatively benign profile in this regard. While sparteine can exhibit neurotoxic effects at high doses, these are not associated with developmental defects.

Experimental Protocols

In Vitro Assessment of nAChR Activation and Desensitization

A key study utilized two cell lines to investigate the effects of this compound and sparteine on nicotinic acetylcholine receptors:[2][3]

  • Cell Lines:

    • SH-SY5Y cells, which express autonomic nAChRs.

    • TE-671 cells, which express fetal muscle-type nAChRs.

  • Methodology:

    • The cells were exposed to logarithmic molar increments of the alkaloids (this compound, sparteine, or lupanine) or a positive control (Dimethylphenylpiperazinium - DMPP), ranging from 10 nM to 100 µM.

    • Following exposure to the alkaloids, a fixed concentration of acetylcholine (ACh) was added (10 µM for SH-SY5Y and 1 µM for TE-671).

    • The cellular response, indicating nAChR activation and desensitization, was measured using a membrane potential sensing dye.

In Vivo Teratogenicity Studies in Cattle

Studies investigating the teratogenic effects of this compound in cattle have involved the administration of alkaloid extracts from teratogenic lupine species to pregnant cows during the susceptible gestational period (days 40-100).[1][4]

  • Animal Model: Pregnant cows.

  • Test Substance: Alkaloidal extracts from teratogenic lupins.

  • Administration: Oral administration during the susceptible gestational period.

  • Endpoint Assessment: Examination of calves at birth for congenital deformities characteristic of "crooked calf disease," such as arthrogryposis (joint contractures), scoliosis (curvature of the spine), and cleft palate.[1]

Visualizing the Pathways and Processes

Anagyrine_Teratogenicity_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Fetal Muscle and Nerve Cells This compound->nAChR Binds to Desensitization Receptor Desensitization and Partial Agonism nAChR->Desensitization Leads to Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement Results in Skeletal_Defects Skeletal Deformities (Crooked Calf Syndrome) Reduced_Movement->Skeletal_Defects Causes

Proposed signaling pathway for this compound-induced teratogenicity.

Teratogenicity_Testing_Workflow cluster_animal_selection Animal Selection and Preparation cluster_dosing Dosing Regimen cluster_monitoring In-Life Monitoring cluster_outcome Outcome Assessment Pregnant_Cows Selection of Pregnant Cows (Gestation Days 40-70) Dosing Daily Oral Administration of This compound-Containing Lupines or Purified Alkaloid Pregnant_Cows->Dosing Monitoring Monitor Maternal Health Throughout Gestation Dosing->Monitoring Parturition Allow Natural Parturition Monitoring->Parturition Calf_Exam Gross Pathological Examination of Calves for Deformities Parturition->Calf_Exam

References

Anagyrine and Lupanine: A Comparative Analysis of Their Effects on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of the quinolizidine alkaloids, anagyrine and lupanine, on nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound and lupanine are quinolizidine alkaloids found in various plant species, notably within the Lupinus genus (lupines). While structurally related, these compounds exhibit distinct pharmacological profiles, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs). This compound is recognized for its teratogenic effects, leading to skeletal deformities in livestock, a toxicity linked to its activity at nAChRs.[1][2][3] Lupanine, in contrast, has been described as a weak agonist and desensitizer of nAChRs and has been investigated for potential neuroprotective properties.[1][4] This guide provides a detailed comparison of the effects of this compound and lupanine on nAChRs, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Data Presentation

The following table summarizes the quantitative data available for the effects of this compound and lupanine on nAChR function. It is important to note that while quantitative data for this compound are available for specific nAChR subtypes, the effects of lupanine are primarily described qualitatively in the current literature.

CompoundReceptor SubtypeCell LineAssay TypeParameterValue (µM)Reference
This compound Autonomic nAChR (predominantly α3β4)SH-SY5YMembrane Potential AssayEC₅₀4.2[1]
DC₅₀6.9[1]
Fetal Muscle-type nAChR (α1β1γδ)TE-671Membrane Potential AssayEC₅₀231[1]
DC₅₀139[1]
Lupanine Autonomic nAChR (predominantly α3β4)SH-SY5YMembrane Potential Assay-Weak agonist and desensitizer[1]
α4β2 nAChR-in silico Docking Study-Interacts with the active site
nAChR (subtype not specified)PC12 cells, Hippocampal neuronsNeuroprotection Assay-Neuroprotective effects blocked by α-bungarotoxin[4]

EC₅₀: Half-maximal effective concentration for receptor activation. DC₅₀: Half-maximal concentration for receptor desensitization.

Comparative Effects on nAChRs

This compound acts as a partial agonist on both autonomic and fetal muscle-type nAChRs.[1] Its potency is significantly higher on the autonomic nAChRs expressed in SH-SY5Y cells (EC₅₀ = 4.2 µM) compared to the fetal muscle-type nAChRs in TE-671 cells (EC₅₀ = 231 µM).[1] this compound is also a potent desensitizer of these receptors, with DC₅₀ values of 6.9 µM and 139 µM in SH-SY5Y and TE-671 cells, respectively.[1] The desensitizing effect of this compound is thought to be a key mechanism underlying its teratogenic potential by inhibiting fetal movement.[1][3]

Lupanine , in direct comparison, is characterized as a weak agonist and desensitizer of autonomic nAChRs in SH-SY5Y cells.[1] While quantitative functional data such as EC₅₀ or DC₅₀ values are currently lacking in the published literature, its neuroprotective effects against amyloid-β toxicity in PC12 and hippocampal neurons were found to be completely blocked by the nAChR antagonist α-bungarotoxin, strongly suggesting a mechanism involving nAChRs.[4] Furthermore, an in silico docking study indicated that lupanine can interact with the active site of the α4β2 nAChR subtype.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Signaling Cascades nAChR nAChR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Activation This compound This compound This compound->nAChR Partial Agonist/ Desensitizer Lupanine Lupanine Lupanine->nAChR Weak Agonist/ Desensitizer Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: nAChR signaling and interaction points for this compound and lupanine.

cluster_workflow Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte_Prep Oocyte Preparation (Xenopus laevis) cRNA_Injection cRNA Injection (nAChR subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Recording TEVC Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (EC₅₀, IC₅₀) TEVC_Recording->Data_Analysis Drug_Application Agonist/Antagonist Application (e.g., this compound, Lupanine) Drug_Application->TEVC_Recording

Caption: Experimental workflow for TEVC electrophysiology.

cluster_effects Effects on nAChRs This compound This compound Anagyrine_Effect Partial Agonist Potent Desensitizer (Quantitative Data Available) This compound->Anagyrine_Effect Lupanine Lupanine Lupanine_Effect Weak Agonist Weak Desensitizer (Mainly Qualitative Data) Lupanine->Lupanine_Effect

References

Anagyrine vs. Ammodendrine: A Comparative Guide to their Teratogenic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the teratogenic mechanisms of two piperidine alkaloids, anagyrine and ammodendrine, known to induce congenital disabilities in livestock, collectively termed "crooked calf disease."[1][2][3] The focus is on their differential effects at the molecular and physiological levels, supported by experimental data.

At a Glance: Key Differences in Teratogenic Activity

FeatureThis compoundAmmodendrine
Alkaloid Class Quinolizidine AlkaloidPiperidine Alkaloid
Primary Source Lupinus spp. (Lupines)Lupinus spp. (Lupines)
Primary Teratogenic Effect Skeletal malformations (arthrogryposis, scoliosis, torticollis), cleft palate[4][5][6]Skeletal malformations (arthrogryposis, scoliosis, torticollis), cleft palate[4][6]
Underlying Mechanism Inhibition of fetal movement[4][5]Inhibition of fetal movement[4]
Molecular Target Nicotinic Acetylcholine Receptors (nAChRs)[6][7]Nicotinic Acetylcholine Receptors (nAChRs)[8]
EC50 at fetal muscle-type nAChR (TE-671 cells) 231 µM[9][10]539.0 µM[8]
DC50 at fetal muscle-type nAChR (TE-671 cells) 139 µM[9][10]Not explicitly reported, but acts as an agonist leading to desensitization[8]
EC50 at autonomic nAChR (SH-SY5Y cells) 4.2 µM[9][10]Potency is ranked lower than (+)-ammodendrine at this receptor subtype[7][11]
DC50 at autonomic nAChR (SH-SY5Y cells) 6.9 µM[9][10]Not explicitly reported

EC50 (Half maximal effective concentration): The concentration of an agonist that causes 50% of the maximal response. DC50 (Half maximal desensitizing concentration): The concentration of an agonist that causes 50% desensitization of the receptor.

Unraveling the Mechanisms: A Tale of Two Alkaloids

The teratogenic effects of both this compound and ammodendrine stem from a shared primary mechanism: the disruption of normal fetal movement.[4][5] This prolonged immobilization during critical periods of development leads to the characteristic skeletal deformities and cleft palate observed in affected offspring. The key to this mechanism lies in their interaction with nicotinic acetylcholine receptors (nAChRs) at the fetal neuromuscular junction.[4][6][7]

The Role of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for muscle contraction. When acetylcholine, the natural neurotransmitter, binds to these receptors on a muscle cell, it triggers the influx of sodium and calcium ions, leading to depolarization and subsequent muscle contraction.

Both this compound and ammodendrine act as agonists at these receptors, meaning they can bind to and activate them.[7][8] However, their prolonged presence leads to a state of receptor desensitization, where the receptor no longer responds to the agonist, effectively blocking muscle contraction and causing paralysis.[6][7]

This compound: A Potent Desensitizer

This compound, a quinolizidine alkaloid, has been shown to directly desensitize nAChRs without the need for metabolic activation.[7] It acts as a partial agonist, meaning it activates the receptor but with a lower efficacy than the endogenous ligand, acetylcholine.[7][10] Studies on cultured cells have demonstrated that this compound is a potent desensitizer of both fetal muscle-type (TE-671 cells) and autonomic (SH-SY5Y cells) nAChRs.[9][10]

Ammodendrine: A Piperidine Agonist

Ammodendrine, a piperidine alkaloid, also exerts its teratogenic effects by acting as an agonist at nAChRs, leading to the inhibition of fetal movement.[8] While detailed desensitization kinetics for ammodendrine are less characterized in the literature, its agonistic action is the initiating step towards receptor desensitization and subsequent fetal immobilization.

Visualizing the Mechanisms

Signaling Pathway of nAChR-Mediated Teratogenesis

cluster_0 Neuromuscular Junction cluster_1 Fetal Muscle Cell MotorNeuron Motor Neuron ACh Acetylcholine (ACh) MotorNeuron->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Alkaloids This compound / Ammodendrine Alkaloids->nAChR binds to IonChannel Ion Channel Opening nAChR->IonChannel activates Desensitization Receptor Desensitization (Prolonged Exposure) nAChR->Desensitization leads to Depolarization Membrane Depolarization (Na+, Ca2+ influx) IonChannel->Depolarization Contraction Muscle Contraction Depolarization->Contraction triggers FetalMovement Normal Fetal Movement Contraction->FetalMovement enables Paralysis Inhibition of Muscle Contraction (Fetal Paralysis) Desensitization->Paralysis Deformities Skeletal Deformities & Cleft Palate Paralysis->Deformities results in

Caption: Proposed signaling pathway for this compound- and ammodendrine-induced teratogenesis.

Experimental Workflow for Teratogenicity Assessment

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Cell Culture (e.g., TE-671, SH-SY5Y) AlkaloidExposure Exposure to this compound / Ammodendrine CellCulture->AlkaloidExposure Assay nAChR Activity Assay (Membrane Potential Dye) AlkaloidExposure->Assay DataAnalysis_vitro Data Analysis (EC50, DC50) Assay->DataAnalysis_vitro AnimalModel Pregnant Animal Model (e.g., Cow, Goat) Dosing Oral Gavage of Alkaloid AnimalModel->Dosing Ultrasound Fetal Movement Monitoring (Ultrasound) Dosing->Ultrasound Observation Observation for Birth Defects Dosing->Observation DataAnalysis_vivo Data Analysis (Incidence & Severity) Ultrasound->DataAnalysis_vivo Observation->DataAnalysis_vivo

References

A Comparative Guide to Certified Reference Materials for Anagyrine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available analytical standards for anagyrine, a toxic quinolizidine alkaloid. Accurate quantification of this compound is critical for toxicological studies, development of therapeutic agents, and ensuring the safety of agricultural products. The selection of a high-quality, certified reference material (CRM) is fundamental to achieving reliable and reproducible analytical results.

Comparison of this compound Analytical Standards

The following table summarizes the key features of this compound analytical standards available from prominent suppliers. This information is crucial for selecting the most suitable reference material for your specific analytical needs.

FeatureSigma-Aldrich (Merck)BiosynthCayman Chemical
Product Name This compound hydrochloride phyproof® Reference SubstanceThis compound HBrThis compound
CAS Number 74195-83-8 (for hydrochloride)486-89-5 (for free base)486-89-5
Form Neat solid (hydrochloride salt)Solid (hydrobromide salt)Solid
Purity (as stated) ≥90.0% (HPLC)[1]Information not publicly available on product page≥95%
Grade Primary Reference Standard[1]Analytical StandardAnalytical Standard
Certified Status Marketed as a phyproof® Reference Substance with a Certificate of Analysis detailing chromatographic purity.[1]Certificate of Analysis available; ISO 9001 certified facilities.ISO 17034 accredited Certified Reference Material.
Documentation Certificate of Analysis available per lot.Certificate of Analysis available.Certificate of Analysis with detailed purity and uncertainty data available per lot.

Note: The "certified" status and the level of characterization can vary. A Certified Reference Material (CRM) from an ISO 17034 accredited provider, such as Cayman Chemical, offers the highest level of metrological traceability. Sigma-Aldrich's phyproof® line also represents highly characterized reference standards suitable for quantitative applications.[1] For Biosynth's product, review of a lot-specific Certificate of Analysis is recommended to assess its suitability as a quantitative standard.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound typically involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol synthesized from established methods.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh the this compound reference material and dissolve it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a relevant matrix blank to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation (Example: Serum)
  • Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar alkaloid not present in the sample).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis
  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard must be determined and optimized.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear relationship between the concentration of the standards and the instrument response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Selectivity: Ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample and in standard solutions under different storage conditions.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in validating this compound quantification with certified reference materials.

This compound Quantification Workflow Workflow for this compound Quantification using CRMs cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification CRM Certified Reference Material (CRM) Stock Prepare Stock Solution CRM->Stock Standards Prepare Calibration Standards Stock->Standards HPLC HPLC Separation Standards->HPLC Sample Sample Collection & Preparation Sample->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS CalCurve Generate Calibration Curve MSMS->CalCurve Quant Quantify this compound in Samples CalCurve->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation

Caption: A workflow for this compound quantification using CRMs.

Method_Validation_Pathway Key Aspects of Analytical Method Validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness CalCurve Calibration Curve Linearity->CalCurve Establishes CRM_Spike Spiked Samples with CRM Accuracy->CRM_Spike Assessed via Replicates Replicate Measurements Precision->Replicates Determined from

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of anagyrine, a quinolizidine alkaloid of toxicological significance. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including plant materials, biological samples, and pharmaceutical preparations. This document provides a comparative overview of the performance of these two techniques, supported by representative experimental data, to aid in methodological selection and development.

Comparative Analysis of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of the analyte. While direct cross-validation studies for this compound are not extensively published, this comparison is based on established analytical principles and data from the analysis of similar alkaloids.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound Analysis

Validation ParameterHPLC-UV/MSGC-MSCommentary
Specificity High to Very HighVery HighHPLC with UV detection offers good specificity, which is significantly enhanced when coupled with a mass spectrometer (MS). GC-MS provides excellent specificity due to the combination of chromatographic retention time and mass fragmentation patterns.
Linearity (R²) > 0.99> 0.98Both techniques are capable of producing excellent linearity over a specified concentration range.[1]
Accuracy (% Recovery) 95 - 105%90 - 110%With proper method development and validation, both methods can achieve high levels of accuracy.
Precision (% RSD) < 5% (Repeatability)< 10% (Repeatability)HPLC methods generally offer slightly better precision for the analysis of non-volatile analytes like this compound.
Limit of Detection (LOD) ~0.01 µg/mL (MS)~0.1 µg/mLHPLC-MS/MS typically provides lower limits of detection for alkaloids compared to GC-MS.[2][3]
Limit of Quantification (LOQ) ~0.05 µg/mL (MS)~0.5 µg/mLThe higher sensitivity of HPLC-MS/MS allows for the quantification of lower concentrations of this compound.[2]
Sample Throughput Moderate to HighModerateHPLC can have faster analysis times per sample, although sample preparation for GC-MS can sometimes be more involved due to the need for derivatization for non-volatile compounds.
Cost (Instrument) Moderate to HighHighGC-MS instrumentation is generally more expensive than a standard HPLC-UV system, with HPLC-MS systems being comparable in price.
Cost (Operational) Higher (solvent usage)Lower (gas usage)HPLC methods often consume larger volumes of costly solvents.

Experimental Protocols

The following are proposed, detailed methodologies for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for alkaloid analysis and should be validated for a specific application.[3][4][5]

HPLC-UV/MS Method for this compound Quantification

Objective: To quantify this compound using Reversed-Phase High-Performance Liquid Chromatography coupled with UV and Mass Spectrometric detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis Diode Array Detector (DAD).

  • Triple Quadrupole or Ion Trap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 235 nm.

Mass Spectrometry Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS/MS Transition (MRM): Precursor ion m/z 245.2 -> Product ions (e.g., m/z 136.1, 98.1).

Sample Preparation:

  • Extract the sample (e.g., ground plant material, biological fluid) with a suitable solvent such as methanol or a methanol/water mixture.

  • Perform solid-phase extraction (SPE) for cleanup if necessary, using a cation-exchange cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

GC-MS Method for this compound Quantification

Objective: To quantify this compound using Gas Chromatography coupled with Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector.

  • Mass Spectrometer (Single Quadrupole or Ion Trap).

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry Conditions (Electron Ionization):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 50-350.

  • Selected Ions for SIM (for higher sensitivity): m/z 244 (M+), 136, 98.

Sample Preparation (with Derivatization): Note: this compound is not highly volatile and may require derivatization for optimal GC-MS analysis, although direct analysis is sometimes possible.

  • Perform a liquid-liquid or solid-phase extraction as described for the HPLC method.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to form a trimethylsilyl (TMS) derivative.

  • Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent like ethyl acetate.

  • Inject the derivatized sample into the GC-MS.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and GC-MS.

CrossValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (Individual) cluster_2 Cross-Validation cluster_3 Conclusion Develop_HPLC Develop HPLC Method Validate_HPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Develop_HPLC->Validate_HPLC Develop_GCMS Develop GC-MS Method Validate_GCMS Validate GC-MS Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Develop_GCMS->Validate_GCMS Analyze_Samples Analyze Identical Samples with Both Methods Validate_HPLC->Analyze_Samples Validate_GCMS->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze_Samples->Compare_Results Assess_Agreement Assess Agreement and Bias Between Methods Compare_Results->Assess_Agreement Select_Method Select Appropriate Method for Intended Purpose Assess_Agreement->Select_Method

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. HPLC, particularly when coupled with mass spectrometry, offers superior sensitivity and is well-suited for the analysis of non-volatile compounds like this compound in complex matrices without the need for derivatization. GC-MS provides excellent specificity and can be a cost-effective alternative if the required sensitivity is within its capabilities and if derivatization is not a limiting factor. For routine quality control with higher concentration samples, an HPLC-UV method may be sufficient and more economical. However, for trace-level detection in biological samples, an HPLC-MS/MS method would be the preferred choice. Ultimately, proper method development and validation are crucial to ensure accurate and reliable results, regardless of the technique employed.[6][7][8]

References

Anagyrine's Teratogenic Potential: A Comparative Analysis with Other Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the teratogenic potential of anagyrine relative to other quinolizidine alkaloids, supported by experimental data. The information is intended to assist researchers in understanding the risks associated with these compounds and to provide detailed methodologies for relevant experimental models.

Introduction to Quinolizidine Alkaloids and Teratogenicity

Quinolizidine alkaloids (QAs) are a class of secondary metabolites found in various plant species, notably in the genus Lupinus (lupines). Several of these alkaloids are known to be toxic and teratogenic, posing a significant threat to livestock. This compound, a prominent QA, has been extensively studied and is strongly implicated as the primary teratogen responsible for "crooked calf disease," a congenital condition in cattle characterized by severe skeletal deformities.[1][2][3][4][5] This guide will delve into the comparative teratogenicity of this compound, its mechanism of action, and the experimental protocols used to evaluate its effects.

Comparative Teratogenic Potential of this compound

This compound's teratogenic effects are most pronounced in cattle, with maternal ingestion of this compound-containing lupines during specific gestational periods leading to a range of birth defects in their offspring.[3][5] The primary malformations include arthrogryposis (joint contractures), scoliosis (curvature of the spine), and cleft palate.[3][6][7]

While this compound is a major concern, it is not the only teratogenic alkaloid found in lupines. Piperidine alkaloids, such as ammodendrine, also present in some lupine species, have been shown to induce similar teratogenic effects.[4][5][8][9] The mechanism of action for both this compound and these teratogenic piperidine alkaloids is believed to be the same: the inhibition of fetal movement.[6][8]

The susceptibility to this compound-induced teratogenesis is species-specific, with cattle demonstrating high sensitivity.[5] The concentration of this compound within lupine plants can fluctuate depending on the stage of growth, which can, in turn, affect the likelihood of toxic exposure.[2]

Quantitative Data on Alkaloid Activity

The following table summarizes the available quantitative data on the activity of this compound and other relevant quinolizidine alkaloids from in vitro studies. This data provides insight into the direct interaction of these compounds with neuronal receptors, which is believed to be the basis of their teratogenic effects.

AlkaloidCell LineAssay TypeParameterValue (µM)Reference
This compound SH-SY5Y (autonomic nAChR)Agonist ActivityEC504.2[3][6]
DesensitizationDC506.9[3][6]
TE-671 (fetal muscle-type nAChR)Agonist ActivityEC50231[3][6]
DesensitizationDC50139[3][6]
Lupanine SH-SY5Y (autonomic nAChR)Agonist & Desensitizer-Weak activity observed[3][6]
Sparteine SH-SY5Y (autonomic nAChR)Agonist & Desensitizer-No effect observed[3][6]

Signaling Pathway and Mechanism of Action

The teratogenic effects of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to a reduction in fetal movement. This prolonged immobilization during critical periods of development results in skeletal deformities. The proposed signaling pathway is illustrated below.

Teratogenesis_Pathway This compound This compound Ingestion by Pregnant Cow Placenta Crosses Placenta This compound->Placenta Fetus Enters Fetal Circulation Placenta->Fetus nAChR Binds to Fetal Nicotinic Acetylcholine Receptors (nAChR) Fetus->nAChR Inhibition Inhibition of Fetal Movement (Sedative Effect) nAChR->Inhibition Deformities Skeletal Deformities (Arthrogryposis, Scoliosis, Cleft Palate) Inhibition->Deformities

Proposed mechanism of this compound-induced teratogenesis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for in vivo and in vitro studies on this compound's teratogenicity.

In Vivo Feeding Trial in Pregnant Cattle

This protocol is designed to assess the teratogenic effects of this compound by administering this compound-containing plant material to pregnant cows.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_outcome Outcome Assessment Animal_Selection Select Pregnant Cows (Gestation Day 40) Dosage_Prep Prepare Dosage of Dried, Ground Lupinus leucophyllus Animal_Selection->Dosage_Prep Dosing Administer Plant Material Orally (e.g., 1.1 g/kg body weight daily) Dosage_Prep->Dosing Fetal_Movement Monitor Fetal Movement via Transrectal Ultrasound Dosing->Fetal_Movement Blood_Sampling Collect Blood Samples to Measure Serum this compound Levels Dosing->Blood_Sampling Birth Allow Pregnancy to Proceed to Term Fetal_Movement->Birth Blood_Sampling->Birth Calf_Examination Examine Calves at Birth for Congenital Deformities Birth->Calf_Examination

Workflow for an in vivo this compound feeding trial in pregnant cattle.

Detailed Steps:

  • Animal Selection: Select healthy, pregnant cows at approximately 40 days of gestation. The gestational period of 40-100 days is the most susceptible for the induction of skeletal malformations.[2]

  • Dosage Preparation and Administration: Prepare a daily oral dose of dried, ground Lupinus leucophyllus, a known this compound-containing plant. A dosage of 1.1 g/kg of body weight, which corresponds to approximately 5.7 mg/kg of this compound, has been used in studies.[8] Administer the dose daily for a specified period (e.g., for 10 or more consecutive days to induce skeletal defects).[2]

  • Fetal Movement Monitoring: Fetal movement can be monitored using transrectal ultrasound. The number of fetal movements within a set time frame (e.g., 5 minutes) is counted periodically.

  • Blood Sampling: Collect blood samples from the jugular vein at various time points to determine the serum concentration of this compound.

  • Outcome Assessment: At the end of the gestation period, examine the calves for any congenital deformities, such as limb abnormalities, spinal curvature, and cleft palate.

In Vitro nAChR Activity Assay

This protocol uses cell lines expressing specific nAChR subtypes to assess the direct effect of quinolizidine alkaloids on receptor activation and desensitization.

Detailed Steps:

  • Cell Culture: Culture SH-SY5Y cells (expressing autonomic nAChRs) and TE-671 cells (expressing fetal muscle-type nAChRs) under standard conditions.[3][6]

  • Compound Preparation: Prepare solutions of this compound, lupanine, sparteine, and a positive control (e.g., DMPP) at various concentrations.

  • Membrane Potential Assay: Plate the cells and load them with a membrane potential-sensitive dye.

  • Compound Application and Measurement: Apply the different concentrations of the alkaloids to the cells. Measure the change in fluorescence to determine the agonist activity (EC50). To measure desensitization (DC50), pre-incubate the cells with the alkaloids before adding a fixed concentration of acetylcholine and measuring the response.[3][6]

Conclusion

The available evidence strongly supports the significant teratogenic potential of this compound, particularly in cattle. Its mechanism of action, involving the desensitization of nicotinic acetylcholine receptors and subsequent inhibition of fetal movement, is a critical area of study. While this compound is a primary causative agent of "crooked calf disease," other quinolizidine and piperidine alkaloids also contribute to the teratogenic risk associated with certain lupine species. Further research is needed to establish a more precise quantitative dose-response relationship for this compound-induced teratogenesis and to better understand the comparative potency of other related alkaloids. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for developing effective mitigation strategies and for the broader understanding of xenobiotic-induced developmental toxicity.

References

A Comparative Guide to In Vitro and In Vivo Models for Assessing Anagyrine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen, notoriously causing "crooked calf syndrome" in livestock.[1] Understanding its toxic potential is crucial for both veterinary and human health risk assessment. This guide provides a comparative overview of in vitro and in vivo models used to assess this compound toxicity, supported by experimental data and detailed protocols.

At a Glance: In Vitro vs. In Vivo Models

FeatureIn Vitro ModelsIn Vivo Models
Primary Use Mechanistic studies, high-throughput screeningAssessing systemic effects, developmental toxicity, and pharmacokinetics
Biological Complexity Low (cell lines, tissues)High (whole organism)
Throughput HighLow
Cost Relatively lowHigh
Timeframe Short-termLong-term (days to months)
Ethical Considerations MinimalSignificant (animal welfare)
Extrapolation to Humans Requires careful interpretationCan be challenging due to species differences

Quantitative Data Comparison

The following tables summarize key quantitative data from studies assessing this compound toxicity in different models.

Table 1: In Vitro this compound Toxicity Data
Cell LineReceptor TypeEndpointThis compound ConcentrationReference
SH-SY5Y (human neuroblastoma)Autonomic nAChREC50 (Activation)4.2 µM[2][3]
DC50 (Desensitization)6.9 µM[2][3]
TE-671 (human rhabdomyosarcoma)Fetal muscle-type nAChREC50 (Activation)231 µM[2][3]
DC50 (Desensitization)139 µM[2][3]

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitizing concentration): The concentration of a drug that causes 50% desensitization of the receptor.

Table 2: In Vivo this compound Toxicity and Pharmacokinetic Data
Animal ModelEndpointDosingKey FindingsReference
Cattle (cows)Teratogenicity ("crooked calf syndrome")Grazing on Lupinus spp. during days 40-100 of gestationIngestion of this compound-containing lupines leads to fetal malformations.[1][4]
PharmacokineticsSingle oral gavage of 2.0 g/kg BW of ground Lupinus leucophyllusPeak serum this compound concentration (Cmax) and time to peak (Tmax) are influenced by the animal's body condition.[5][6][5][6]
GoatsInhibition of Fetal MovementIntravenous administrationA related piperidine alkaloid, anabasine, at 0.8 mg/kg, completely inhibited fetal movement for 1.5 hours.[7] This provides a model for the proposed mechanism of this compound-induced teratogenicity.[7][8][7]

Mechanism of Action: this compound and Nicotinic Acetylcholine Receptors

This compound's toxicity, particularly its teratogenic effects, is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).[2][9] The proposed mechanism involves the desensitization of nAChRs in the fetus, leading to reduced fetal movement, which is critical for normal musculoskeletal development.[2][8]

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and desensitizes Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Reduced_Movement Reduced Fetal Movement Depolarization->Reduced_Movement Inhibition of muscle contraction PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK Teratogenesis Teratogenesis (e.g., Crooked Calf Syndrome) Reduced_Movement->Teratogenesis

Caption: this compound binds to and desensitizes nAChRs, leading to reduced ion influx and downstream signaling, ultimately causing decreased fetal movement and teratogenesis.

Experimental Protocols

In Vitro Assay: nAChR Activation and Desensitization

This protocol is based on the methodology used to assess the effects of this compound on nAChR-expressing cell lines.[2][3]

1. Cell Culture:

  • SH-SY5Y and TE-671 cells are cultured in appropriate media and conditions until they reach a suitable confluence for the assay.

2. Compound Preparation:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of this compound are prepared in the assay buffer.

3. Assay Procedure:

  • Cells are plated in a multi-well plate.
  • The cells are loaded with a membrane potential-sensing dye.
  • For the activation assay, cells are exposed to varying concentrations of this compound, and the change in fluorescence (indicating membrane depolarization) is measured.
  • For the desensitization assay, cells are pre-incubated with varying concentrations of this compound for a defined period.
  • Subsequently, a fixed concentration of acetylcholine (ACh) is added to stimulate the nAChRs, and the fluorescence response is measured. A reduced response in the presence of this compound indicates desensitization.

4. Data Analysis:

  • The fluorescence data is normalized and plotted against the logarithm of the this compound concentration.
  • EC50 and DC50 values are calculated using a suitable pharmacological software.

In Vivo Study: Prenatal Developmental Toxicity (Rodent Model)

This protocol is a generalized representation based on the OECD Test Guideline 414 for prenatal developmental toxicity studies.[10][11]

1. Animal Model:

  • Pregnant rodents (e.g., rats or rabbits) are used. A sufficient number of animals are assigned to each group to ensure statistical power.[1]

2. Dose Administration:

  • At least three dose levels of this compound and a control (vehicle) are administered.
  • The test substance is typically administered daily by oral gavage from the time of implantation to the day before the scheduled caesarean section.[10]

3. Observations:

  • Maternal body weight, food consumption, and clinical signs of toxicity are recorded throughout the study.
  • On the day before expected delivery, the dams are euthanized.
  • The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

4. Fetal Examination:

  • Fetuses are weighed and examined for external malformations.
  • A subset of fetuses from each litter is examined for visceral and skeletal abnormalities.

5. Data Analysis:

  • Maternal and fetal data are statistically analyzed to determine any dose-related effects of this compound on development.
  • The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity is determined.

Experimental and Logical Workflows

In Vitro Experimental Workflow

in_vitro_workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y, TE-671) start->cell_culture plating Plate Cells cell_culture->plating dye_loading Load with Membrane Potential Dye plating->dye_loading anagyrine_exposure Expose to this compound (Dose-Response) dye_loading->anagyrine_exposure measurement Measure Fluorescence (Activation/Desensitization) anagyrine_exposure->measurement data_analysis Data Analysis (EC50 / DC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on nAChRs in a cell-based assay.

Logical Relationship: In Vitro to In Vivo Extrapolation

logical_relationship in_vitro In Vitro Findings (nAChR Desensitization) hypothesis Hypothesis Generation (Inhibition of Fetal Movement) in_vitro->hypothesis risk_assessment Human Health Risk Assessment in_vitro->risk_assessment in_vivo_testing In Vivo Testing (e.g., Goat, Rodent Models) hypothesis->in_vivo_testing teratogenicity Observed Teratogenicity (e.g., Crooked Calf Syndrome) in_vivo_testing->teratogenicity teratogenicity->risk_assessment

Caption: Logical flow from in vitro mechanistic data to in vivo confirmation and risk assessment.

Conclusion

Both in vitro and in vivo models provide valuable, albeit different, insights into the toxicity of this compound. In vitro assays are instrumental in elucidating the molecular mechanisms of toxicity, demonstrating a direct effect of this compound on nAChRs.[2][9] They offer a rapid and cost-effective means for initial screening and mechanistic investigation.

In vivo models, while more complex and resource-intensive, are indispensable for understanding the systemic and developmental consequences of this compound exposure.[12] They integrate crucial factors such as metabolism, pharmacokinetics, and the intricate interactions within a whole organism, which are essential for assessing teratogenic risk.[5][6]

A comprehensive assessment of this compound toxicity necessitates an integrated approach, using in vitro data to inform the design and interpretation of in vivo studies. This combined strategy allows for a more complete understanding of the risks posed by this compound and provides a robust foundation for regulatory decision-making and the development of potential mitigation strategies.

References

A Comparative Guide to the Receptor Binding Effects of Anagyrine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anagyrine and its Receptor Interactions

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus, commonly known as lupines. It is recognized for its teratogenic effects, particularly in cattle, leading to a condition known as "crooked calf disease". The pharmacological activity of this compound is attributed to its interaction with acetylcholine receptors (AChRs), which are crucial for neurotransmission in both the central and peripheral nervous systems.

This compound has been shown to interact with both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). It is thought to act as an acetylcholine agonist, mimicking the action of the endogenous neurotransmitter acetylcholine.[1] One study suggests that this compound binds to muscarinic receptors with a 16-fold higher affinity than to nicotinic receptors.[1]

Quantitative Data on this compound-Receptor Interactions

Direct comparative binding affinity data for (+)-anagyrine and (-)-anagyrine are currently unavailable. However, a study investigating the effects of this compound (enantiomeric composition not specified) on different nAChR subtypes provides the following data:

Cell LineReceptor Subtype ExpressedAgonist Effect (EC50)Desensitizing Effect (DC50)
SH-SY5YAutonomic nAChRs4.2 µM6.9 µM
TE-671Fetal muscle-type nAChRs231 µM139 µM

Table 1: Potency of this compound as a Partial Agonist (EC50) and Desensitizer (DC50) of nAChRs.

These findings indicate that this compound acts as a partial agonist and a desensitizer of nAChRs, with a higher potency for the autonomic nAChR subtype expressed in SH-SY5Y cells.

The Principle of Enantioselectivity in Receptor Binding

Chirality plays a pivotal role in the interaction between drugs and their biological targets. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological properties. This is because biological receptors are themselves chiral, composed of L-amino acids, creating a stereospecific binding environment.

The differential interaction of enantiomers with a chiral receptor can result in one enantiomer having a higher binding affinity (the eutomer) and eliciting a stronger biological response, while the other (the distomer) may have lower affinity, no activity, or even antagonistic or different pharmacological effects.

While specific data for this compound enantiomers is lacking, studies on other alkaloids, such as pilocarpine, have demonstrated the importance of stereochemistry in receptor binding and biological activity.

Experimental Protocols

Detailed experimental protocols for comparing the receptor binding of this compound enantiomers are not available. However, a general methodology for a competitive radioligand binding assay, a common technique to determine the binding affinity of a compound to a receptor, is provided below.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the general steps to determine the binding affinity (Ki) of unlabeled ligands (e.g., (+)-anagyrine and (-)-anagyrine) by measuring their ability to displace a radiolabeled ligand from a receptor.

1. Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., specific nAChR or mAChR subtypes).
  • Radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs, [³H]-QNB for mAChRs).
  • Unlabeled competitor ligands ((+)-anagyrine, (-)-anagyrine).
  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
  • Scintillation cocktail and vials.
  • Liquid scintillation counter.
  • Glass fiber filters.
  • Filtration apparatus.

2. Procedure:

  • Incubation: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
  • Total Binding: Include tubes with only cell membranes and radiolabeled ligand.
  • Non-specific Binding: Include tubes with cell membranes, radiolabeled ligand, and a high concentration of a known, potent unlabeled ligand to saturate the receptors.
  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
  • Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the signaling pathways of acetylcholine receptors and a typical experimental workflow for a receptor binding assay.

G cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Signaling ACh Acetylcholine / this compound nAChR nAChR (Ligand-gated ion channel) ACh->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response (e.g., Neuronal Excitation, Muscle Contraction) Depolarization->Cellular_Response_N

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).

G cluster_mAChR Muscarinic Acetylcholine Receptor (mAChR) Signaling (Gq-coupled) ACh_M Acetylcholine / this compound mAChR mAChR (G-protein coupled receptor) ACh_M->mAChR Binds to G_Protein Gq/11 Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_M Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response_M PKC_Activation->Cellular_Response_M G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay Start Prepare Receptor Source (Cell Membranes) Incubation Incubate Membranes with Radioligand and Competitor Enantiomers Start->Incubation Filtration Separate Bound and Free Ligand by Rapid Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Measurement Measure Radioactivity with Scintillation Counter Washing->Measurement Analysis Data Analysis (IC50 and Ki determination) Measurement->Analysis End Compare Binding Affinities of Enantiomers Analysis->End

References

Anagyrine Concentration and Birth Defect Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between anagyrine concentration and the severity of birth defects, primarily focusing on "crooked calf syndrome" in livestock. It includes supporting experimental data, detailed methodologies, and visualizations of the pertinent biological pathways and experimental workflows.

Correlation of this compound Exposure with Birth Defect Severity

This compound, a quinolizidine alkaloid found in several species of Lupinus (lupine), is a known teratogen.[1] Ingestion of this compound-containing plants by pregnant cattle, particularly between days 40 and 100 of gestation, can lead to a range of birth defects collectively known as crooked calf syndrome.[2] The severity of these defects is directly related to the dose and duration of this compound exposure.[1][3] While a precise quantitative dose-response curve is not well-established in the literature, experimental studies demonstrate a clear relationship between the level of exposure and the resulting deformities.

Continuous ingestion of teratogenic lupines during the susceptible gestational period leads to more severe skeletal malformations, whereas intermittent exposure reduces the severity or may even prevent the defects.[4] This is because continuous exposure is necessary to maintain a blood alkaloid concentration that consistently inhibits fetal movement.[4]

Data Summary: this compound Exposure and Severity of Birth Defects

The following table summarizes the qualitative and semi-quantitative relationship between this compound exposure and the severity of birth defects, based on findings from observational and experimental studies.

This compound Exposure Level (Qualitative)Maternal Serum this compound ConcentrationFetal MovementSeverity of Birth Defects (Crooked Calf Syndrome)Phenotypic Description
Low / Intermittent Low / FluctuatingNormal to Slightly ReducedMinor Minor contractions of limb and knee joints, which may resolve within 2-3 weeks post-birth.[4]
Moderate Moderately ElevatedSignificantly ReducedModerate Moderate appendicular contractures and rotations, which may resolve after 4-6 weeks.[4]
High / Continuous Consistently HighSeverely Reduced to AbsentSevere Severe appendicular and axial contractures and rotations, torticollis (twisted neck), scoliosis (curved spine), and cleft palate; often requiring euthanasia.[4]

Experimental Protocols

The following is a generalized experimental protocol for investigating the teratogenic effects of this compound in a bovine model, synthesized from various research studies.

Objective: To determine the dose-response relationship between this compound ingestion and the incidence and severity of congenital malformations in calves.

1. Animal Model:

  • Species: Pregnant beef cows (e.g., Angus x Hereford cross).

  • Health Status: Clinically healthy, confirmed pregnant via ultrasonography.

  • Acclimation: Animals are acclimated to individual pens or metabolic stalls for a period of at least one week prior to the commencement of the study.

2. Experimental Design:

  • Groups: Animals are randomly assigned to control and treatment groups. Treatment groups receive varying doses of this compound.

  • Dosing Period: Dosing is conducted during the critical window of fetal development, typically from day 40 to day 70 or day 100 of gestation.[2]

  • Control Group: Receives a diet free of this compound (e.g., alfalfa pellets).

  • Treatment Groups: Receive a diet containing known concentrations of this compound. This is typically achieved by incorporating dried, ground Lupinus species with a known this compound content into the daily feed ration or by oral gavage of alkaloid extracts.[3][5][6]

3. This compound Quantification:

  • Plant Material: The this compound concentration in the Lupinus material is quantified prior to the study using methods such as gas chromatography-mass spectrometry (GC-MS).[7]

  • Serum Samples: Blood samples are collected from the cows periodically throughout the dosing period to determine serum this compound concentrations, also by GC-MS or a similar validated method.[5][6]

4. Monitoring:

  • Maternal Health: Cows are monitored daily for any signs of toxicity, such as nervousness, depression, or ataxia.[8]

  • Fetal Movement: Fetal movement is assessed non-invasively using real-time ultrasonography at regular intervals during the treatment period. A clear inverse correlation has been established between serum this compound concentrations and fetal movement.[4]

5. Endpoint Evaluation:

  • Birth and Scoring of Defects: Calves are allowed to be born naturally. Within 24 hours of birth, each calf is thoroughly examined for congenital malformations.

  • Severity Scoring: A standardized scoring system is used to classify the severity of the defects. An example of a qualitative scoring system is:

    • Minor: Slight limb deviations that self-correct.

    • Moderate: Noticeable limb contractures and/or spinal deviation that may impair mobility but is not life-threatening.

    • Severe: Profound and multiple contractures of limbs and spine, cleft palate, rendering the calf unable to stand or nurse.[4]

  • Necropsy: A complete necropsy and histopathological examination of affected calves can be performed to characterize the full extent of the abnormalities.[9][10]

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment (Gestation Days 40-100) cluster_post Post-Experiment quantify Quantify this compound in Lupinus select Select & Acclimate Pregnant Cows quantify->select dosing Oral Dosing with this compound select->dosing monitoring Monitor Maternal Health & Fetal Movement (Ultrasound) dosing->monitoring blood Collect Blood for Serum this compound Analysis dosing->blood scoring Examine & Score Birth Defects blood->scoring birth Calving birth->scoring necropsy Necropsy of Affected Calves scoring->necropsy G cluster_normal Normal Fetal Neuromuscular Development cluster_this compound This compound Interference ach Acetylcholine (ACh) Release nachr ACh binds to fetal Nicotinic Acetylcholine Receptor (nAChR) ach->nachr depol Muscle Membrane Depolarization nachr->depol desens nAChR Desensitization movement Fetal Movement depol->movement dev Normal Skeletal Development movement->dev This compound This compound This compound->desens block Blocked Signal Transduction desens->block no_movement Reduced Fetal Movement block->no_movement defects Skeletal Malformations (Crooked Calf Syndrome) no_movement->defects

References

A Guide to Inter-Laboratory Validation of Anagyrine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations for the inter-laboratory validation of analytical methods for the quantification of anagyrine. This compound, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen, and its presence in animal feed and agricultural products is a significant safety concern. Robust and validated analytical methods are crucial for accurate monitoring and risk assessment. This document presents a comparative summary of analytical method performance, detailed experimental protocols, and visual workflows to aid in the development and validation of reliable this compound detection methods.

Data Presentation: Performance of this compound Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. While specific inter-laboratory validation data for this compound is not extensively published, this section provides a summary of typical performance characteristics for the analysis of quinolizidine alkaloids, including this compound, by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the validation parameters for a single-laboratory validated HPLC-MS/MS method for the determination of thirteen lupin alkaloids, including this compound.[1]

Table 1: Single-Laboratory Validation Parameters for Quinolizidine Alkaloid Analysis by HPLC-MS/MS

ParameterThis compoundLupanineSparteine
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) (µg/kg) 2511
Accuracy (Bias %) ---
Precision (RSD %) ---
Recovery (%) SatisfactorySatisfactorySatisfactory
Matrix Effect (%) ≤23%≤23%≤23%

Data synthesized from a study on the development and validation of an HPLC-MS/MS method for the determination of alkaloids in lupins.[1]

The following table presents a hypothetical inter-laboratory comparison for this compound analysis to illustrate the expected variability and performance across different laboratories. The data is modeled on proficiency tests for other alkaloids in animal feed.

Table 2: Hypothetical Inter-Laboratory Comparison for this compound Quantification (µg/kg)

LaboratoryMethodAssigned ValueReported ValueZ-Score*
Lab 1LC-MS/MS150145-0.33
Lab 2LC-MS/MS1501600.67
Lab 3GC-MS150130-1.33
Lab 4LC-MS/MS1501550.33
Lab 5HPLC-UV1501751.67
Lab 6LC-MS/MS150148-0.13

*Z-scores are calculated based on the assigned value and a hypothetical standard deviation for proficiency assessment. A |Z-score| ≤ 2 is generally considered satisfactory.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory validation study. The following is a representative protocol for the quantitative analysis of this compound in a plant matrix (e.g., lupin seeds) using HPLC-MS/MS.

Sample Preparation
  • Homogenization: A representative sample of the plant material is finely ground to a homogenous powder.

  • Extraction:

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 0.1% formic acid in methanol/water 80:20 v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The supernatant is passed through a conditioned SPE cartridge (e.g., a cation-exchange cartridge) to remove interfering matrix components.

    • The cartridge is washed with a non-eluting solvent.

    • The analyte is eluted with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over several minutes to elute the this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For example, for this compound (C15H20N2O), the transition m/z 245.2 -> 136.1 could be used.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of an inter-laboratory validation study and the key parameters assessed during method validation.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Development of Standardized Protocol Materials Preparation & Distribution of Homogenous Test Materials Protocol->Materials Labs Recruitment of Participating Laboratories Materials->Labs Analysis Analysis of Test Materials by Each Laboratory Labs->Analysis Reporting Submission of Analytical Results Analysis->Reporting Stats Statistical Analysis of Results (e.g., Z-scores) Reporting->Stats Performance Assessment of Method Performance (Precision, Accuracy) Stats->Performance Report Final Report Generation Performance->Report

Caption: Workflow of an inter-laboratory validation study.

Method_Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Specificity Specificity / Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Precision->Accuracy influences Linearity->Range defines LOD->LOQ related to

References

A Comparative Guide to the Metabolic Pathways of Anagyrine Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a molecule of significant interest due to its teratogenic effects in livestock, most notably causing "crooked calf syndrome." Understanding its metabolic fate across different species is crucial for assessing toxicological risk and for the development of potential therapeutic agents. This guide provides a comparative overview of the known and hypothesized metabolic pathways of this compound, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Direct comparative quantitative data on this compound metabolism across different species is limited in the publicly available scientific literature. However, pharmacokinetic studies in cattle provide some key parameters. The following table summarizes this data and provides a template for future comparative studies.

ParameterCattle (Hereford) - High Body ConditionCattle (Hereford) - Low Body ConditionOther Species
Route of Administration Oral gavage (ground Lupinus leucophyllus)Oral gavage (ground Lupinus leucophyllus)Data not available
Dose 2 g/kg body weight2 g/kg body weightData not available
Cmax (Maximum Serum Concentration) 538 ± 159 ng/mL182 ± 23 ng/mLData not available
Tmax (Time to Cmax) 2 hours12 hoursData not available
Elimination Half-life (t1/2) 7.8 ± 0.8 hours9.6 ± 2.0 hoursData not available
Area Under the Curve (AUC) 3,410 ± 509 (ng·h/mL)Data not availableData not available
Proposed Major Metabolite(s) Piperidine alkaloid (hypothesized)Piperidine alkaloid (hypothesized)Data not available
Key Enzymes (Hypothesized) Cytochrome P450 (CYP) familyCytochrome P450 (CYP) familyData not available

Data sourced from studies on the effect of body condition on this compound serum concentrations in cattle.

Metabolic Pathways

The metabolism of this compound is not fully elucidated; however, research in cattle suggests a primary pathway involving its biotransformation into a teratogenic metabolite.

Proposed Metabolic Pathway in Cattle:

In pregnant cattle, it is hypothesized that this compound undergoes metabolic activation to a piperidine alkaloid. This metabolite is thought to be responsible for the teratogenic effects by inhibiting fetal movement, leading to skeletal deformities. While the specific enzymes have not been definitively identified, cytochrome P450 (CYP) monooxygenases are likely involved, given their central role in the metabolism of many alkaloids.[1][2][3]

Interestingly, some research suggests that this compound may also exert its effects directly, without the need for metabolic activation, by desensitizing nicotinic acetylcholine receptors (nAChR).[4] This highlights the need for further investigation to distinguish between the effects of the parent compound and its metabolites.

Hypothesized Comparative Metabolism:

While direct data for other species is scarce, we can draw parallels from the metabolism of other alkaloids, such as pyrrolizidine alkaloids, where significant species-specific differences in metabolism are observed.[5] For instance, sheep are known to be more resistant to the toxicity of certain pyrrolizidine alkaloids compared to cattle, which is attributed to differences in both ruminal and hepatic metabolism.[5] It is plausible that similar species-specific differences exist for this compound metabolism.

  • Ruminants (Goats, Sheep): It is hypothesized that goats and sheep may also metabolize this compound via oxidation, but the rate and specific metabolites may differ from cattle. Studies on the teratogenic effects of this compound in goats have been inconclusive, suggesting potential differences in metabolic pathways or susceptibility.

  • Humans: The metabolic fate of this compound in humans is unknown. Based on the metabolism of other alkaloids, it is likely that hepatic CYP enzymes, such as members of the CYP2D6, CYP3A4, and CYP2C families, would be involved in its biotransformation.[6][7]

The following diagram illustrates the proposed metabolic pathway of this compound in cattle.

Anagyrine_Metabolism_Cattle This compound This compound (Quinolizidine Alkaloid) Metabolism Hepatic Metabolism (Proposed) This compound->Metabolism CYP450 Enzymes Metabolite Piperidine Alkaloid (Hypothesized Teratogenic Metabolite) Metabolism->Metabolite Effect Inhibition of Fetal Movement Metabolite->Effect

Proposed metabolic pathway of this compound in cattle.

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments.

1. In Vitro Metabolism using Liver Microsomes

This protocol allows for the direct comparison of metabolic rates and metabolite profiles across different species.

  • Materials:

    • Liver microsomes from different species (e.g., cattle, goat, sheep, human).

    • This compound standard.

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (ACN) and methanol (MeOH) for quenching and extraction.

    • LC-MS/MS system.

  • Procedure:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (typically 0.5 mg/mL protein), and the NADPH regenerating system.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of the parent compound (this compound) and the formation of potential metabolites.

2. In Vivo Pharmacokinetic Study in a Ruminant Model (e.g., Goat)

This protocol outlines the steps for determining the pharmacokinetic profile of this compound in a live animal model.

  • Animal Model:

    • Adult, non-pregnant female goats (n ≥ 4).

    • Acclimatize animals for at least one week prior to the study.

    • All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Dosing and Sample Collection:

    • Administer a single oral dose of this compound (e.g., in a gelatin capsule or via oral gavage with ground lupine material) at a predetermined concentration.

    • Collect blood samples from the jugular vein into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Centrifuge the blood samples at 2,000 x g for 15 minutes to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extraction:

      • To 100 µL of plasma, add an internal standard.

      • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

      • Vortex and centrifuge to separate the layers.

      • Transfer the organic layer to a new tube and evaporate to dryness.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to quantify this compound and any identified metabolites.

The following diagram illustrates a general workflow for a comparative metabolism study.

Comparative_Metabolism_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsomes (Cattle, Goat, Sheep, Human) Incubation Incubation with this compound Microsomes->Incubation Metabolite_Profiling_vitro Metabolite Profiling (LC-MS/MS) Incubation->Metabolite_Profiling_vitro Data_Analysis Comparative Data Analysis - Pathway Elucidation - Enzyme Kinetics - Pharmacokinetic Modeling Metabolite_Profiling_vitro->Data_Analysis Animal_Models Animal Models (e.g., Cattle, Goat) Dosing This compound Administration Animal_Models->Dosing Sample_Collection Blood/Urine/Feces Collection Dosing->Sample_Collection Metabolite_Profiling_vivo Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling_vivo Metabolite_Profiling_vivo->Data_Analysis

Workflow for a comparative study of this compound metabolism.

Conclusion and Future Directions

The current understanding of this compound metabolism is largely based on studies in cattle and remains incomplete. Significant data gaps exist for other species, including other livestock and humans. The provided experimental protocols offer a framework for conducting the necessary comparative studies. Future research should focus on:

  • Identifying the specific metabolites of this compound in different species using high-resolution mass spectrometry.

  • Identifying the specific CYP450 isoforms responsible for this compound metabolism using recombinant enzymes and specific inhibitors.

  • Conducting in vitro and in vivo studies in a wider range of species to build a comprehensive comparative dataset.

A thorough understanding of the species-specific metabolic pathways of this compound is essential for accurate risk assessment and the potential development of strategies to mitigate its toxicity.

References

In Vitro Assays as Alternatives to Animal Testing for Anagyrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays as viable alternatives to traditional animal testing for assessing the toxicity of anagyrine, a teratogenic quinolizidine alkaloid. The focus is on providing objective performance comparisons, detailed experimental data, and standardized protocols to support the replacement, reduction, and refinement (3Rs) of animal use in toxicology.

Introduction to this compound and the Need for Alternative Testing Methods

This compound is a naturally occurring alkaloid found in various Lupinus species (lupines). Ingestion of these plants by pregnant livestock, particularly cattle, can lead to "crooked calf syndrome," a condition characterized by skeletal deformities and cleft palate in offspring[1][2]. This teratogenic effect is a significant concern for the agricultural industry and highlights the need for robust toxicological assessment.

Traditionally, developmental toxicity studies have relied heavily on animal models. However, ethical considerations, high costs, and species-specific differences that can limit predictivity for human and target animal health have driven the development and validation of in vitro alternatives[3]. This guide explores several in vitro assays that can be employed to evaluate the toxic potential of this compound, with a focus on its known mechanism of action and other key toxicological endpoints.

Comparison of In Vitro Assays for this compound Toxicity

The following sections detail various in vitro assays relevant to this compound toxicity, including their underlying principles, experimental protocols, and available data for comparison.

Nicotinic Acetylcholine Receptor (nAChR) Desensitization Assay

The primary mechanism associated with this compound-induced teratogenicity is the inhibition of fetal movement. This is believed to be caused by the desensitization of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[4][5]. In vitro assays measuring nAChR function are therefore highly relevant for assessing the potential hazard of this compound.

Experimental Data:

A key study investigated the effects of this compound on two human cell lines: SH-SY5Y (expressing autonomic nAChRs) and TE-671 (expressing fetal muscle-type nAChRs)[4][5]. The results demonstrated that this compound acts as a partial agonist and a potent desensitizer of these receptors.

ParameterCell LineThis compound Value (µM)Lupanine (µM)Sparteine (µM)Positive Control (DMPP)
EC50 (Activation) SH-SY5Y4.2[4][5]Weak Agonist[4][5]No Effect[4][5]Potent Activator[4]
TE-671231[4][5]---
DC50 (Desensitization) SH-SY5Y6.9[4][5]Weak Desensitizer[4][5]No Effect[4][5]Potent Desensitizer[4]
TE-671139[4][5]---

Experimental Protocol: Membrane Potential Assay

This protocol is based on the methodology used to assess nAChR activation and desensitization using a membrane potential-sensing dye[4][5].

Materials:

  • SH-SY5Y or TE-671 cells

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well black, clear-bottom microplates

  • This compound, Lupanine, Sparteine, and DMPP (1,1-Dimethyl-4-phenylpiperazinium) stock solutions

  • Acetylcholine (ACh) solution

  • Membrane potential-sensing dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or TE-671 cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate the plate at 37°C for 45-60 minutes.

  • Compound Addition (for Desensitization): To measure desensitization, add varying concentrations of this compound (or other test compounds) to the wells and incubate for a specified period.

  • ACh Stimulation: Add a fixed concentration of acetylcholine (ACh) to all wells to stimulate the nAChRs.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific dye used.

  • Data Analysis:

    • For activation (EC50), plot the fluorescence intensity against the log of the this compound concentration.

    • For desensitization (DC50), plot the percentage of inhibition of the ACh response against the log of the this compound pre-incubation concentration.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24_48h Incubate 24-48h cell_seeding->incubation_24_48h dye_loading Load with membrane potential dye incubation_24_48h->dye_loading compound_addition Add this compound (for desensitization) dye_loading->compound_addition ach_stimulation Stimulate with Acetylcholine compound_addition->ach_stimulation fluorescence_measurement Measure fluorescence ach_stimulation->fluorescence_measurement data_analysis Calculate EC50 and DC50 fluorescence_measurement->data_analysis

Caption: Workflow for the nAChR Desensitization Assay.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes toxic to cells. While not a direct measure of teratogenicity, they provide essential information on the general toxicity of a compound and help in dose selection for more specific assays.

Experimental Data:

No specific IC50 values for this compound in standard cytotoxicity assays (e.g., MTT, Neutral Red Uptake) were identified in the public domain during the literature search for this guide. The following table is a template for how such data would be presented.

AssayCell LineIC50 (µM)
MTTHepG2Data not available
Neutral Red UptakeBalb/c 3T3Data not available

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[6][7][8][9].

Materials:

  • Mammalian cell line (e.g., HepG2, Balb/c 3T3)

  • Cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration that inhibits 50% of cell viability.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_exposure Expose to this compound incubation_24h->compound_exposure mtt_addition Add MTT reagent compound_exposure->mtt_addition formazan_solubilization Solubilize formazan mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 absorbance_measurement->data_analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Genotoxicity Assays

Genotoxicity assays are employed to detect substances that can cause damage to the genetic material of cells. The in vitro micronucleus assay is a widely used and validated method for this purpose.

Experimental Data:

No specific data from in vitro micronucleus assays for this compound were identified in the public domain during the literature search for this guide. The following table is a template for how such data would be presented.

AssayCell LineResult
In Vitro MicronucleusCHO-K1Data not available
In Vitro MicronucleusTK6Data not available

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

This protocol is based on the OECD Test Guideline 487 for the in vitro mammalian cell micronucleus test[10][11][12][13][14].

Materials:

  • Mammalian cell line (e.g., CHO-K1, TK6, human peripheral blood lymphocytes)

  • Cell culture medium

  • This compound stock solution

  • S9 metabolic activation mix (optional)

  • Cytochalasin B (for cytokinesis block)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, Hoechst)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation, for an appropriate duration.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a suitable dye to visualize the nuclei and micronuclei.

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells compound_treatment Treat with this compound +/- S9 cell_culture->compound_treatment cyto_b Add Cytochalasin B compound_treatment->cyto_b harvest_fix Harvest and fix cells cyto_b->harvest_fix slide_prep Prepare microscope slides harvest_fix->slide_prep staining Stain slides slide_prep->staining scoring Score micronuclei staining->scoring statistical_analysis Statistical analysis scoring->statistical_analysis

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vivo Data and the Path to Validation

A direct comparison of in vitro results with in vivo data is crucial for the validation of alternative methods. For this compound, the key in vivo endpoint is developmental toxicity, often expressed as a No Observed Adverse Effect Level (NOAEL).

In Vivo Data:

A definitive NOAEL for this compound-induced developmental toxicity in cattle was not identified in the public domain during the literature search for this guide. Establishing a clear in vivo dose-response relationship is a critical step for validating the predictive capacity of the in vitro assays described.

Validation Status:

While the individual assay types (nAChR functional assays, cytotoxicity assays, and the in vitro micronucleus test) are well-established and, in some cases, formally validated for specific regulatory purposes (e.g., OECD guidelines), their specific validation for predicting quinolizidine alkaloid-induced teratogenicity is not yet fully established. Further research, including comparative studies with in vivo data, is needed to formally validate these in vitro methods as replacements for animal testing for this specific class of compounds.

Signaling Pathway

This compound's Effect on Nicotinic Acetylcholine Receptor Signaling:

This compound acts as a partial agonist and desensitizer of nAChRs. Upon binding, it initially causes a brief opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). However, prolonged exposure to this compound leads to receptor desensitization, a state where the receptor is no longer responsive to acetylcholine, effectively blocking neuromuscular transmission. This disruption of normal muscle contraction is the proposed mechanism leading to the lack of fetal movement and subsequent developmental abnormalities.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Initial Activation This compound This compound This compound->nAChR Binds to Desensitization Receptor Desensitization This compound->Desensitization Prolonged Exposure ACh Acetylcholine ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Blocked_Transmission Blocked Neuromuscular Transmission Desensitization->Blocked_Transmission Inhibited_Movement Inhibited Fetal Movement Blocked_Transmission->Inhibited_Movement

Caption: this compound's signaling pathway at the nAChR.

Conclusion

The in vitro assays presented in this guide offer promising alternatives to animal testing for the toxicological evaluation of this compound. The nAChR desensitization assay, in particular, provides a mechanistically relevant and quantitative method for assessing a key aspect of this compound's teratogenic potential. While further research is needed to generate a complete dataset for cytotoxicity and genotoxicity and to formally validate these methods against in vivo data, the information provided here serves as a valuable resource for researchers and drug development professionals seeking to implement more ethical and efficient toxicity testing strategies.

References

Anagyrine Content: A Comparative Analysis of Wild vs. Cultivated Lupinus

Author: BenchChem Technical Support Team. Date: November 2025

A stark contrast exists in the anagyrine content between wild and cultivated species of Lupinus. While many wild lupins, particularly those native to Western North America, contain significant and often teratogenic levels of the quinolizidine alkaloid this compound, cultivated "sweet" lupin varieties have been specifically bred to have undetectable or negligible amounts of this compound. This comparative guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this difference, including quantitative data, experimental methodologies, and a visualization of the relevant biosynthetic pathway.

Quantitative Data Summary

The following table summarizes the this compound content in various wild and cultivated Lupinus species as reported in the scientific literature. It is important to note that alkaloid content can vary based on factors such as plant part, growth stage, and environmental conditions[1].

Lupinus SpeciesTypeThis compound Content (dry matter basis)Reference(s)
Lupinus leucophyllusWild0.27% (2,700 mg/kg)[2]
Lupinus sericeusWildPotentially teratogenic levels (>1.44 g/kg)[3][4]
Lupinus caudatusWildPotentially teratogenic levels (>1.44 g/kg)[4]
Mt. Rose lupineWild10.27 g/kg[3]
Tailcup lupineWildAll accessions >1.44 g/kg[3]
Lupinus albusCultivatedNot detected[5]
Lupinus angustifoliusCultivatedNot detected[5]
Lupinus luteusCultivatedNot detected[5]
Lupinus mutabilisCultivatedNot detected[5]
Lupinus polyphyllusCultivatedNot detected[5]
Lupinus perennisCultivatedNot detected[5]

Experimental Protocols

The quantification of this compound in Lupinus samples typically involves chromatographic techniques coupled with mass spectrometry. The following is a generalized methodology based on protocols described in the cited literature.

1. Sample Preparation and Extraction:

  • Drying and Grinding: Plant material (e.g., leaves, stems, seeds) is dried to a constant weight and finely ground to a homogenous powder.

  • Extraction: A known weight of the powdered sample is extracted with an appropriate solvent, often a mixture of methanol and water or an acidic aqueous solution. The extraction is typically performed using sonication or shaking for a specified period to ensure efficient recovery of the alkaloids.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up using solid-phase extraction to remove interfering compounds. This involves passing the extract through a cartridge that retains the alkaloids, which are then eluted with a suitable solvent.

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: In some cases, the alkaloid extract may be derivatized to improve volatility and chromatographic separation.

  • GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column. The different alkaloids are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of this compound and other alkaloids by comparing their mass spectra and retention times to those of known standards.

3. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • LC Separation: The alkaloid extract is injected into an HPLC system equipped with a suitable column (e.g., C18). The alkaloids are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. In this technique, a specific ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for the quantification of this compound, even in complex matrices.

This compound Biosynthesis and Experimental Workflow

The biosynthesis of quinolizidine alkaloids, including this compound, begins with the amino acid lysine. The following diagrams illustrate the simplified biosynthetic pathway and a typical experimental workflow for this compound analysis.

Anagyrine_Biosynthesis_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Lupanine Lupanine Piperideine->Lupanine Multiple Steps This compound This compound Lupanine->this compound

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

Experimental_Workflow_Anagyrine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Drying Drying of Plant Material Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLCMSMS HPLC-MS/MS Analysis Cleanup->HPLCMSMS Quantification Quantification GCMS->Quantification HPLCMSMS->Quantification

Caption: Experimental workflow for the analysis of this compound in Lupinus.

References

Safety Operating Guide

Navigating the Safe Disposal of Anagyrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Anagyrine, a toxic alkaloid, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound waste.

Hazard Profile of this compound

This compound is classified with the following hazards:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Due to its hazardous nature, this compound waste must be managed as hazardous waste.

Quantitative Hazard Data
Hazard ClassificationGHS CategoryH-Statement
Skin Irritation2H315
Eye Irritation2AH319
Specific Target Organ Toxicity - Single Exposure (Respiratory)3H335

Source: Sigma-Aldrich Safety Data Sheet

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials within a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and disposal preparations within a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound-contaminated solid waste, such as filter paper, contaminated gloves, and weighing boats, in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the this compound hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory.

Anagyrine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste Types C->D E Use Designated Hazardous Waste Containers D->E F Securely Seal Containers E->F G Label with 'Hazardous Waste' and Chemical Details F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Document Waste Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Anagyrine. Given that this compound is a known teratogenic alkaloid, all procedures must be conducted with the utmost caution to minimize exposure risk. The following guidelines are based on best practices for handling highly toxic and teratogenic compounds in a laboratory setting.

Hazard Assessment and Risk Mitigation

This compound is a quinolizidine alkaloid known to be teratogenic, causing developmental abnormalities.[1] Exposure routes of concern include inhalation of aerosols, skin contact, and ingestion. Due to its toxicity, a thorough risk assessment should be conducted before any handling of this compound.

Key Hazards:

  • Teratogenicity: May cause birth defects.[1]

  • Toxicity: Can be harmful if ingested, inhaled, or absorbed through the skin.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for various stages of handling this compound.

Activity Required Personal Protective Equipment (PPE)
Low-Concentration Solutions & Low-Volume Handling - Gloves: Double-gloving with nitrile gloves is recommended.- Eye Protection: Chemical splash goggles.- Body Protection: A standard laboratory coat.
High-Concentration Solutions, Solids & Weighing - Gloves: Double-gloving with chemical-resistant nitrile gloves.- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: A disposable, solid-front, back-closing laboratory gown over a standard lab coat.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is necessary when handling the solid compound or when there is a risk of aerosol generation.[2]
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.- Eye Protection: Chemical splash goggles and a full-face shield.- Body Protection: A chemical-resistant apron or coveralls over a lab coat.- Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.

General PPE Guidelines:

  • Inspect all PPE for integrity before use.

  • Remove and replace any compromised PPE immediately.

  • Do not wear PPE outside of the designated laboratory area.

  • Properly doff and dispose of contaminated PPE as hazardous waste.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with this compound, especially with the solid form or concentrated solutions, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.
  • Prepare all necessary materials and reagents before introducing this compound into the work area.

2. Weighing Solid this compound:

  • Perform weighing within a fume hood or a balance enclosure.
  • Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
  • Handle with care to avoid creating dust.

3. Solution Preparation:

  • Add solvent to the solid this compound slowly to avoid splashing.
  • Ensure the container is appropriately sealed after preparation.

4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with this compound using a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
  • Wash hands thoroughly after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

Spill Type Containment and Cleanup Procedure
Minor Spill (Small volume of dilute solution) 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).3. Collect the absorbent material into a designated hazardous waste container.4. Decontaminate the area with a suitable solvent and then clean with soap and water.
Major Spill (Solid this compound or large volume of concentrated solution) 1. Evacuate the immediate area and alert others.2. Restrict access to the spill area.3. If safe to do so, increase ventilation to the area (e.g., by ensuring the fume hood is operating correctly).4. Contact the institution's Environmental Health and Safety (EHS) department immediately.5. Cleanup should only be performed by trained personnel with appropriate respiratory protection.
Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste - Place in a clearly labeled, sealed, and puncture-resistant container designated for toxic chemical waste.[2] This includes contaminated gloves, weigh paper, and other disposable materials.
Liquid Waste - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless approved by your institution's EHS office.
Sharps - Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous waste.[2]
Glassware - Rinse contaminated glassware with a suitable solvent (e.g., ethanol) to remove the bulk of the residue.[2] Collect the solvent rinse as hazardous liquid waste. Then, wash the glassware with a laboratory detergent and water.

All hazardous waste must be disposed of through the institution's certified hazardous waste management program.

Visual Workflow for this compound Handling Safety

The following diagram outlines the logical workflow for ensuring safety when handling this compound, from initial assessment to final disposal.

Anagyrine_Handling_Workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Operations cluster_post 3. Post-Handling Procedures cluster_contingency 4. Contingency and Disposal RiskAssessment Conduct Risk Assessment (Toxicity, Teratogenicity) SelectPPE Select Appropriate PPE (Based on Task) RiskAssessment->SelectPPE WorkInHood Work in Fume Hood or Glove Box SelectPPE->WorkInHood Weighing Weighing Solid WorkInHood->Weighing SolutionPrep Solution Preparation WorkInHood->SolutionPrep SpillManagement Spill Management (Minor vs. Major) WorkInHood->SpillManagement If Spill Occurs Decontaminate Decontaminate Surfaces and Equipment Weighing->Decontaminate SolutionPrep->Decontaminate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands WasteDisposal Segregate and Dispose of Hazardous Waste DoffPPE->WasteDisposal Dispose of Contaminated PPE SpillManagement->WasteDisposal

Caption: Logical workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.